2-(Quinolin-5-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-5-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDAGJPWJVGFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608437 | |
| Record name | (Quinolin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152150-03-3 | |
| Record name | (Quinolin-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Quinolin-5-YL)acetic acid: A Comprehensive Technical Guide to Synthesis and Characterization
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile framework for molecular design, enabling precise orientation of functional groups to interact with biological targets. 2-(Quinolin-5-YL)acetic acid is a valuable derivative, serving as a key building block for more complex molecules. The strategic placement of the acetic acid moiety at the C5 position of the quinoline ring offers a reactive handle for amide bond formation, esterification, or further elaboration, making it a compound of significant interest to researchers in pharmacology and materials science.
This in-depth technical guide provides a robust framework for the synthesis and comprehensive characterization of 2-(Quinolin-5-YL)acetic acid. The methodologies presented are grounded in established chemical principles, emphasizing causality in experimental design and ensuring a self-validating system of protocols for reproducibility.
Part 1: Synthesis of 2-(Quinolin-5-YL)acetic acid
While numerous methods exist for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a practical approach for this specific target involves the modification of a pre-existing quinoline structure.[1][3] A highly effective and logical pathway begins with a readily available precursor, 5-acetylquinoline, and employs the Willgerodt-Kindler reaction.[4][5][6][7][8] This reaction is exceptionally well-suited for converting aryl alkyl ketones into the corresponding thioamides, which can then be readily hydrolyzed to the target carboxylic acid. This method is often favored for its reliability in achieving the migration of the functional group to the terminal position of the alkyl chain.
Synthetic Pathway Overview
The selected three-step synthesis is outlined below. It begins with the Willgerodt-Kindler reaction on 5-acetylquinoline to form a morpholine-4-carbodithioate intermediate, which rearranges to a thioamide. The thioamide is then subjected to hydrolysis to yield the final product, 2-(quinolin-5-yl)acetic acid.
Caption: Proposed synthetic workflow for 2-(Quinolin-5-YL)acetic acid.
Detailed Experimental Protocols
Step 1: Willgerodt-Kindler Reaction to Synthesize 2-(Quinolin-5-yl)-1-morpholino-1-thioxoethan-1-one
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to terminal thioamides.[8] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur. A series of rearrangements facilitates the migration of the heteroatom functionality to the terminal carbon of the alkyl chain.[4][6]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (5 equivalents).
-
Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature.
-
Pour the dark, viscous reaction mixture into a beaker of cold water with stirring.
-
The crude thioamide product will often precipitate as a solid or an oil. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the initial reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure thioamide intermediate.
Step 2: Hydrolysis of the Thioamide to 2-(Quinolin-5-YL)acetic acid
The thioamide is readily converted to the corresponding carboxylic acid through hydrolysis under either acidic or basic conditions.[9][10][11][12][13] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon workup.
Protocol (Acid Hydrolysis):
-
In a round-bottom flask, suspend the thioamide intermediate from Step 1 in a 6 M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring. The hydrolysis can take several hours (typically 6-12 hours) and should be monitored by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture in an ice bath. The pH of the solution will be acidic.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 3-5) by the slow addition of a base, such as a concentrated sodium hydroxide (NaOH) solution. The target 2-(quinolin-5-yl)acetic acid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the product under vacuum to yield the final 2-(quinolin-5-yl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Part 2: Comprehensive Characterization
Once synthesized, the identity, purity, and structural integrity of 2-(quinolin-5-YL)acetic acid must be rigorously confirmed. A multi-technique approach is essential for unambiguous characterization.
Caption: Standard workflow for the characterization of the final product.
Spectroscopic and Spectrometric Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for a complete assignment.[14]
-
¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), while the methylene protons of the acetic acid side chain will appear as a singlet in the more upfield region (around 3.5-4.5 ppm). The carboxylic acid proton is often broad and may exchange with solvent, appearing far downfield (>10 ppm) or not being observed at all.[15][16]
-
¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear far downfield (170-185 ppm).[17] The aromatic carbons of the quinoline ring will resonate in the 120-150 ppm range, while the aliphatic methylene carbon will be found in the 30-50 ppm region.[18][19]
Table 1: Predicted NMR Data for 2-(Quinolin-5-YL)acetic acid
| Analysis | Predicted Chemical Shift (δ, ppm) | Key Correlations |
|---|---|---|
| ¹H NMR | ~11.0-13.0 (s, 1H, broad) | Carboxylic acid (-COOH) |
| ~8.9 (dd, 1H) | H2 (proton at C2) | |
| ~8.0-8.5 (m, 2H) | H4, H8 | |
| ~7.5-7.8 (m, 3H) | H3, H6, H7 | |
| ~4.0 (s, 2H) | Methylene (-CH₂) | |
| ¹³C NMR | ~172 | Carbonyl (-C=O) |
| ~120-150 | 9 signals for quinoline carbons |
| | ~40 | Methylene (-CH₂) |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically with electrospray ionization (ESI), is the preferred method.[20][21][22]
-
Principle: ESI-HRMS measures the mass-to-charge ratio (m/z) with very high precision. This allows for the determination of the elemental formula, confirming that the synthesized compound has the correct atomic composition. The fragmentation pattern can also provide structural information.[23] For quinoline carboxylic acids, common fragments involve the loss of COOH (45 Da) or CO₂ (44 Da).[20]
Table 2: Predicted Mass Spectrometry Data
| Molecular Formula | Calculated Monoisotopic Mass | Predicted Ion (Positive ESI) | Predicted m/z |
|---|---|---|---|
| C₁₁H₉NO₂ | 187.0633 Da | [M+H]⁺ | 188.0706 |
| | | [M+Na]⁺ | 210.0525 |
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.[24][25]
-
Principle: Specific bonds vibrate at characteristic frequencies. For 2-(quinolin-5-YL)acetic acid, the most important vibrations are the O-H and C=O stretches of the carboxylic acid group and the various stretches associated with the aromatic quinoline ring.[26][27]
Table 3: Key FTIR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1500 | C=C and C=N stretches | Quinoline Aromatic Ring |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2960 | C-H stretch | Aliphatic C-H (Methylene) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reverse-phase method is typically employed.
-
Principle: The compound is passed through a column with a nonpolar stationary phase (like C18). A polar mobile phase is used for elution. The purity is determined by the percentage of the total peak area that corresponds to the main product peak. A diode-array detector (DAD) can be used to confirm that the peak is spectrally homogeneous.
Table 4: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Conclusion
This guide outlines a logical and robust pathway for the synthesis of 2-(quinolin-5-YL)acetic acid via the Willgerodt-Kindler reaction, followed by a comprehensive, multi-faceted strategy for its characterization. By adhering to these detailed protocols, researchers and drug development professionals can confidently prepare and validate this important chemical intermediate. The emphasis on explaining the causality behind experimental choices and establishing a self-validating analytical workflow ensures both scientific integrity and practical reproducibility, facilitating the advancement of research programs that rely on this versatile molecular scaffold.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(Quinolin-5-YL)acetic acid
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Quinolin-5-YL)acetic acid, a quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a multitude of pharmacologically active agents, making a thorough understanding of their physicochemical characteristics crucial for the design and development of new therapeutics.[1][2][3][4][5] Due to a scarcity of direct experimental data for this specific isomer, this guide synthesizes available predicted values, comparative data from structurally related analogues, and detailed, field-proven experimental protocols for the determination of its key properties. This document is intended to serve as a valuable resource for scientists, enabling informed decisions in experimental design and interpretation.
Introduction and Molecular Overview
2-(Quinolin-5-YL)acetic acid belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline moiety is a critical pharmacophore, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[2][3][4][5] The acetic acid substituent at the 5-position of the quinoline ring introduces a carboxylic acid functional group, which significantly influences the molecule's acidity, solubility, and potential for hydrogen bonding interactions—all critical parameters for its pharmacokinetic and pharmacodynamic profile.
A precise understanding of properties such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) is fundamental in early-stage drug discovery. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a centralized repository of this vital information for 2-(Quinolin-5-YL)acetic acid, coupled with the methodologies required for its empirical validation.
Molecular Structure:
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Add an excess amount of solid 2-(Quinolin-5-YL)acetic acid to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential to ensure saturation. [6][7]2. Seal the container and place it in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, carefully separate the solid and liquid phases by centrifugation or filtration through a syringe filter (e.g., 0.45 µm).
-
Accurately dilute the resulting supernatant with a suitable solvent.
-
Quantify the concentration of 2-(Quinolin-5-YL)acetic acid in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original concentration in the undiluted supernatant to determine the aqueous solubility.
Determination of the Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. [8] Step-by-Step Protocol:
-
Accurately weigh and dissolve a sample of 2-(Quinolin-5-YL)acetic acid in a known volume of purified water, potentially with a small amount of co-solvent if solubility is low.
-
Use a calibrated pH meter to monitor the pH of the solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Determination of the Partition Coefficient (LogP) by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and efficient method for the indirect determination of LogP. [9][10][11]
Caption: Workflow for LogP determination via RP-HPLC.
Step-by-Step Protocol:
-
Calibration:
-
Prepare a set of standard compounds with known LogP values that span the expected LogP of the analyte.
-
Analyze each standard by RP-HPLC using an isocratic mobile phase (e.g., a mixture of acetonitrile and water) and a C18 column.
-
For each standard, determine the retention time (t_R) and the column dead time (t_0).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.
-
-
Sample Analysis:
-
Dissolve 2-(Quinolin-5-YL)acetic acid in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
Determine the retention time (t_R) of the compound.
-
Calculate the capacity factor (k') for 2-(Quinolin-5-YL)acetic acid.
-
-
LogP Calculation:
-
Using the equation from the linear regression of the calibration curve, calculate the LogP of 2-(Quinolin-5-YL)acetic acid from its log(k') value.
-
Conclusion
2-(Quinolin-5-YL)acetic acid is a compound with significant potential in the field of drug discovery, owing to its quinoline core. While direct experimental data on its physicochemical properties are limited, this guide provides a solid foundation for researchers by presenting predicted values, comparative data from close structural analogues, and robust, validated protocols for the experimental determination of its key characteristics. The provided methodologies for assessing solubility, pKa, and LogP offer a clear path for the comprehensive characterization of this and other novel chemical entities. A thorough understanding and empirical validation of these properties are indispensable for advancing the development of new quinoline-based therapeutic agents.
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An In-Depth Technical Guide to 2-(Quinolin-5-YL)acetic acid (CAS Number: 152150-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Quinolin-5-YL)acetic acid is a heterocyclic aromatic compound featuring a quinoline core functionalized with an acetic acid moiety at the 5-position. As a member of the quinoline derivative family, it holds significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of 2-(Quinolin-5-YL)acetic acid, encompassing its chemical and physical properties, a plausible synthesis pathway, and a detailed exploration of its potential biological activities and mechanisms of action based on the established pharmacology of related quinoline derivatives. This document also includes detailed, field-proven protocols for the synthesis, characterization, and in vitro evaluation of this compound, aiming to equip researchers with the necessary knowledge to explore its therapeutic potential.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that allow for diverse interactions with biological targets. Quinolines are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antimalarial, anticancer, anti-inflammatory, and neuroprotective effects. The diverse bioactivities of quinoline derivatives underscore the potential of novel analogs, such as 2-(Quinolin-5-YL)acetic acid, as valuable starting points for drug discovery programs.[1]
Physicochemical Properties of 2-(Quinolin-5-YL)acetic acid
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 152150-03-3 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
| Synonyms | 5-Quinolineacetic acid, Quinoline-5-acetic acid | [1] |
| SMILES | O=C(O)CC1=C2C=CC=NC2=CC=C1 | |
| InChI | InChI=1S/C11H9NO2/c13-11(14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H,13,14) | [1] |
Synthesis and Characterization
Proposed Synthesis Workflow
A potential synthetic pathway to 2-(Quinolin-5-YL)acetic acid could involve the following conceptual steps:
Caption: Proposed synthesis workflow for 2-(Quinolin-5-YL)acetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for similar chemical transformations and should be optimized for this specific synthesis.
Step 1: Friedländer Annulation to form Diethyl 2-(quinolin-5-yl)malonate
-
To a solution of 5-amino-1-naphthaldehyde (1 equivalent) in ethanol, add diethyl malonate (1.2 equivalents) and a catalytic amount of a base such as piperidine or an acid like p-toluenesulfonic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 2-(quinolin-5-yl)malonate.
Step 2: Hydrolysis to 2-(Quinolin-5-yl)malonic acid
-
Dissolve the diethyl 2-(quinolin-5-yl)malonate in a mixture of ethanol and aqueous sodium hydroxide (2.5 equivalents).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield 2-(quinolin-5-yl)malonic acid.
Step 3: Decarboxylation to 2-(Quinolin-5-YL)acetic acid
-
Heat the 2-(quinolin-5-yl)malonic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.
-
Cool the residue and recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2-(Quinolin-5-YL)acetic acid.
Characterization Techniques
The identity and purity of the synthesized 2-(Quinolin-5-YL)acetic acid should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons of the quinoline ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would show characteristic peaks for the aromatic carbons, the methylene carbon, and the carbonyl carbon.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C=C and C=N stretching vibrations of the quinoline ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Potential Biological Activities and Mechanisms of Action
While specific biological data for 2-(Quinolin-5-YL)acetic acid is not extensively documented, the well-established pharmacology of the quinoline nucleus allows for informed predictions of its potential therapeutic applications.
Antimicrobial Activity
Causality: Quinolone and quinoline derivatives are known to exert their antimicrobial effects through various mechanisms, most notably the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolines disrupt essential cellular processes, leading to bacterial cell death.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of 2-(Quinolin-5-YL)acetic acid in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Causality: Quinoline derivatives have been shown to possess anticancer properties through multiple mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest. The planar quinoline ring can intercalate into DNA, disrupting DNA replication and transcription in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-(Quinolin-5-YL)acetic acid for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity
Causality: The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of 2-(Quinolin-5-YL)acetic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the inhibitory effect of the compound on nitric oxide production.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring. For 2-(Quinolin-5-YL)acetic acid, several modifications could be explored to enhance its therapeutic potential:
-
Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could improve cell permeability and pharmacokinetic properties.
-
Substitution on the Quinoline Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the quinoline ring could influence its binding affinity to target proteins.
-
Hybrid Molecules: Conjugating 2-(Quinolin-5-YL)acetic acid with other pharmacophores could lead to hybrid molecules with dual or synergistic activities.
Future research should focus on the detailed biological evaluation of 2-(Quinolin-5-YL)acetic acid to confirm its predicted activities and elucidate its precise mechanisms of action. In vivo studies in animal models will be crucial to assess its efficacy, safety, and pharmacokinetic profile.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-(Quinolin-5-YL)acetic acid. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A comprehensive Safety Data Sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.
Conclusion
2-(Quinolin-5-YL)acetic acid represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to a wide range of biologically active quinoline derivatives suggests its potential in various therapeutic areas, including infectious diseases, oncology, and inflammatory disorders. The synthetic and analytical protocols provided in this guide, along with the discussion of potential biological activities, offer a solid foundation for researchers to further investigate this intriguing molecule and unlock its full therapeutic potential.
References
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The Rising Therapeutic Potential of Quinoline-5-Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
To the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of modern therapeutics, this guide offers an in-depth exploration of the burgeoning field of quinoline-5-acetic acid derivatives. The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically significant drugs.[1][2] This guide delves into the specific therapeutic potential unlocked by the introduction of an acetic acid moiety at the 5-position of the quinoline ring system. While direct literature on quinoline-5-acetic acid derivatives is emerging, this document synthesizes foundational knowledge from closely related quinoline analogs, providing a robust framework for future research and development in this promising area. We will explore the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering both theoretical insights and practical, field-proven experimental protocols to empower your research endeavors.
The Quinoline Core: A Foundation of Diverse Biological Activity
The quinoline scaffold is a cornerstone of medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. These include potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological effects. The introduction of a carboxylic acid group, in particular, has been shown to be a critical determinant of activity in many quinoline-based therapeutic agents.[4]
Synthesis of the Quinoline-5-Acetic Acid Scaffold: A Strategic Approach
The synthesis of the core quinoline structure can be achieved through several well-established named reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Classical Methods for Quinoline Synthesis
Several classical methods provide versatile entry points to the quinoline scaffold:
-
Skraup Synthesis: This reaction involves the condensation of glycerol with an aniline in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene.[5][6]
-
Combes Quinoline Synthesis: This acid-catalyzed condensation of an aniline with a β-diketone is another robust method for generating the quinoline core.[5][6]
-
Friedländer Synthesis: This method involves the reaction of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, providing a straightforward route to substituted quinolines.[7]
Experimental Protocol: A Generalized Friedländer Synthesis of a Substituted Quinoline
This protocol provides a representative example of a Friedländer synthesis, which can be adapted for the synthesis of precursors to quinoline-5-acetic acid derivatives.
Materials:
-
2-aminobenzaldehyde (1 equivalent)
-
Ethyl acetoacetate (1.1 equivalents)
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.
-
Add ethyl acetoacetate and a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted quinoline.
Proposed Synthesis of Quinoline-5-Acetic Acid
Biological Activities of Quinoline-5-Acetic Acid Derivatives: A Multifaceted Therapeutic Potential
Based on the extensive research into structurally related quinoline derivatives, particularly quinoline-5-sulfonamides and other quinoline carboxylic acids, it is anticipated that quinoline-5-acetic acid derivatives will exhibit a wide range of significant biological activities.
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][8]
Mechanism of Action:
-
Induction of Apoptosis: Studies on quinoline-5-sulfonamide derivatives have shown that they can modulate the expression of key apoptotic proteins. For example, some derivatives have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[9]
-
Cell Cycle Regulation: Certain quinoline derivatives can interfere with the cell cycle progression in cancer cells. For instance, some compounds have been shown to increase the transcriptional activity of cell cycle regulators like p53 and p21.[9]
-
Enzyme Inhibition: A significant mechanism of action for some quinoline carboxylic acids is the inhibition of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[10]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium
-
96-well plates
-
Quinoline-5-acetic acid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the quinoline-5-acetic acid derivatives in the cell culture medium.
-
Treat the cells with various concentrations of the compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[11]
Mechanism of Action:
The antibacterial activity of many quinoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[9][11]
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Quinoline-5-acetic acid derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the quinoline-5-acetic acid derivatives in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Quinoline derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines.[3][4]
Mechanism of Action:
The anti-inflammatory effects of some quinoline derivatives are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[4]
Experimental Protocol: Xylene-Induced Ear Edema Assay in Mice
This in vivo assay is a common method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Mice
-
Quinoline-5-acetic acid derivatives
-
Xylene
-
Reference anti-inflammatory drug (e.g., ibuprofen)
-
Calipers or a thickness gauge
Procedure:
-
Administer the quinoline-5-acetic acid derivative or the reference drug to the mice (e.g., orally or intraperitoneally).
-
After a set period, induce inflammation by applying a small amount of xylene to the inner surface of one ear.
-
After a specified time, measure the thickness of both ears.
-
The anti-inflammatory activity is determined by the reduction in ear swelling in the treated group compared to the control group.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of a lead compound. While specific SAR studies on quinoline-5-acetic acid derivatives are limited, valuable insights can be drawn from related quinoline carboxylic acids.
-
Position of the Carboxylic Acid Group: The position of the carboxylic acid moiety on the quinoline ring is a critical determinant of biological activity. For example, in some series of quinoline carboxylic acids, the 4-carboxy derivatives have shown potent inhibitory activity against dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[4]
-
Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline core significantly influence the compound's activity. For instance, in a study of 8-hydroxyquinoline-5-sulfonamides, an unsubstituted phenolic group at the 8-position was found to be essential for both anticancer and antibacterial activity.[9][12]
Data Presentation and Visualization
For a clear and comparative analysis of biological activity data, it is essential to present quantitative results in a structured format.
Table 1: Hypothetical In Vitro Anticancer Activity of Quinoline-5-Acetic Acid Derivatives
| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| QAA-01 | H | H | >100 | >100 |
| QAA-02 | Cl | H | 25.4 | 32.1 |
| QAA-03 | OCH3 | H | 15.8 | 20.5 |
| QAA-04 | H | NO2 | 5.2 | 8.9 |
Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of Quinoline-5-Acetic Acid Derivatives
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| QAA-01 | H | H | >128 | >128 |
| QAA-02 | Cl | H | 32 | 64 |
| QAA-03 | OCH3 | H | 16 | 32 |
| QAA-04 | H | NO2 | 4 | 8 |
Visualizing Key Concepts: Signaling Pathways and Workflows
Visual representations are invaluable tools for understanding complex biological processes and experimental designs.
Caption: Proposed apoptotic pathway induced by quinoline-5-acetic acid derivatives.
Caption: General experimental workflow for the development of quinoline-5-acetic acid derivatives.
Conclusion and Future Directions
The quinoline-5-acetic acid scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging the extensive knowledge base of related quinoline derivatives, researchers can strategically design and synthesize new compounds with potentially superior efficacy and safety profiles. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating and advancing research in this exciting field. Future investigations should focus on elucidating the specific molecular targets of quinoline-5-acetic acid derivatives and conducting comprehensive in vivo studies to validate their therapeutic potential. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
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Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]
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Kumar, A., et al. (2021). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Future Medicinal Chemistry, 13(13), 1227-1244. [Link]
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Shree, P., & Kumar, V. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. [Link]
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Zhang, Y., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 136, 345-353. [Link]
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Zhang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Molecules, 20(11), 20086-20100. [Link]
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Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]
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Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
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Hosseinzadeh, A., et al. (2024). Evaluation of Anti-Inflammatory and Antioxidant Effects of Ferulic Acid and Quinic Acid on Acetic Acid-Induced Ulcerative Colitis in Rats. Journal of Biochemical and Molecular Toxicology, e23669. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2023). Green Synthesis of Quinoline and Its Derivatives. [Link]
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Zhang, L., et al. (2015). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Open Chemistry, 13(1). [Link]
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Li, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(11), 1615–1622. [Link]
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Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(15), 7386-7402. [Link]
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A Comprehensive Spectroscopic Guide to 2-(Quinolin-5-YL)acetic acid
Introduction
2-(Quinolin-5-YL)acetic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount to understanding its chemical properties and potential applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 2-(Quinolin-5-YL)acetic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of 2-(Quinolin-5-YL)acetic acid
A plausible synthetic route to 2-(Quinolin-5-YL)acetic acid can be adapted from known methodologies for the synthesis of related quinoline-2-carboxylic acid compounds[1]. A common approach involves the conversion of a suitable quinoline precursor, such as 5-methylquinoline, through a series of reactions to introduce the acetic acid moiety. This typically involves bromination of the methyl group followed by cyanation and subsequent hydrolysis to the carboxylic acid. The precise reaction conditions would require optimization, but the general strategy provides a reliable pathway to the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Theoretical Principles
NMR spectroscopy relies on the quantum mechanical property of nuclear spin. Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating two distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy levels, and the frequency at which this occurs is known as the resonance frequency or chemical shift (δ), measured in parts per million (ppm)[2]. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing valuable information about its position within the molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
The following is a generalized protocol for obtaining NMR spectra of a solid organic compound like 2-(Quinolin-5-YL)acetic acid.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution into a standard 5 mm NMR tube.
Spectrometer Setup and Data Acquisition: [3]
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent.
-
"Shim" the magnetic field to achieve homogeneity and optimal resolution.
-
Tune the probe for the ¹H and ¹³C frequencies.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.
Predicted NMR Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-(Quinolin-5-YL)acetic acid. These predictions were generated using a combination of computational algorithms and databases of known chemical shifts[4][5][6][7][8]. For comparative purposes, the experimental data for quinoline is also provided[9].
Table 1: Predicted ¹H NMR Data for 2-(Quinolin-5-YL)acetic acid and Experimental Data for Quinoline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 2-(Quinolin-5-YL)acetic acid | Experimental Chemical Shift (δ, ppm) for Quinoline | Predicted Multiplicity |
| H2 | 8.90 | 8.89 | dd |
| H3 | 7.50 | 7.41 | dd |
| H4 | 8.20 | 8.12 | d |
| H6 | 7.80 | 7.78 | d |
| H7 | 7.65 | 7.64 | t |
| H8 | 8.00 | 8.08 | d |
| -CH₂- | 4.10 | - | s |
| -COOH | 12.50 | - | br s |
Table 2: Predicted ¹³C NMR Data for 2-(Quinolin-5-YL)acetic acid and Experimental Data for Quinoline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 2-(Quinolin-5-YL)acetic acid | Experimental Chemical Shift (δ, ppm) for Quinoline |
| C2 | 150.5 | 150.3 |
| C3 | 121.0 | 121.1 |
| C4 | 136.0 | 135.9 |
| C4a | 128.5 | 128.2 |
| C5 | 134.0 | 129.4 |
| C6 | 129.8 | 126.5 |
| C7 | 127.0 | 127.6 |
| C8 | 129.5 | 129.4 |
| C8a | 148.0 | 148.3 |
| -CH₂- | 40.0 | - |
| -COOH | 173.0 | - |
Interpretation of NMR Spectra
¹H NMR Spectrum:
-
Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring are expected to appear in this region. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrogen atom and the acetic acid substituent. The predicted values show distinct signals for each of the six aromatic protons, with the proton at the 2-position (H2) being the most downfield due to its proximity to the nitrogen atom.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are predicted to appear as a singlet around 4.10 ppm. The singlet nature arises from the absence of adjacent protons to couple with.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to be a broad singlet at a very downfield chemical shift, typically above 10 ppm, and is predicted here at 12.50 ppm.
¹³C NMR Spectrum:
-
Aromatic Region (120-151 ppm): The nine carbon atoms of the quinoline ring are predicted to resonate in this region. The carbons directly bonded to the nitrogen (C2 and C8a) are expected to be the most downfield.
-
Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to appear around 40.0 ppm.
-
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected at a significantly downfield chemical shift, predicted here at 173.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Theoretical Principles
Molecules absorb infrared radiation at frequencies that correspond to their natural vibrational frequencies. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of vibration is dependent on the masses of the atoms involved and the strength of the bond connecting them. A plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation produces an IR spectrum, where absorption bands correspond to specific functional groups[10].
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample[11][12][13].
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.
-
Grind 1-2 mg of the solid sample to a fine powder.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion.
-
Transfer the powdered mixture to a pellet-forming die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet[14][15].
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Record the spectrum of the sample pellet.
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Expected IR Absorption Bands
The following table lists the expected characteristic IR absorption bands for 2-(Quinolin-5-YL)acetic acid based on the functional groups present. For comparison, some characteristic bands of quinoline are also included[16][17][18][19][20].
Table 3: Expected IR Absorption Bands for 2-(Quinolin-5-YL)acetic acid
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-(Quinolin-5-YL)acetic acid | Characteristic Bands of Quinoline (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | - | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | 3050 | Medium to Weak |
| C-H stretch (aliphatic) | 2960 - 2850 | - | Medium to Weak |
| C=O stretch (carboxylic acid) | 1725 - 1700 | - | Strong, Sharp |
| C=C and C=N stretches (aromatic) | 1620 - 1450 | 1600, 1500 | Medium to Strong |
| C-O stretch (carboxylic acid) | 1320 - 1210 | - | Strong |
| O-H bend (carboxylic acid) | 1440 - 1395 | - | Medium |
| C-H bend (out-of-plane, aromatic) | 900 - 675 | 750 | Strong |
Interpretation of the IR Spectrum
The IR spectrum of 2-(Quinolin-5-YL)acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption band from approximately 3300 to 2500 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer[21][22][23]. Superimposed on this broad band may be the sharper C-H stretching absorptions of the aromatic ring and the methylene group.
A strong, sharp peak between 1725 and 1700 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretching of the carboxylic acid[24]. The aromatic C=C and C=N stretching vibrations of the quinoline ring will give rise to a series of medium to strong bands in the 1620-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid is expected to produce a strong band in the 1320-1210 cm⁻¹ range. Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) will be associated with C-H out-of-plane bending vibrations of the substituted quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Theoretical Principles
In a mass spectrometer, a sample is first vaporized and then ionized. A common method for ionization is Electron Ionization (EI), where high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion (M⁺˙)[25][26][27][28]. The molecular ion can then undergo fragmentation to produce smaller, charged fragments. These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum is a plot of ion abundance versus m/z.
Experimental Protocol: Acquiring a Mass Spectrum (Electron Ionization)
The following is a generalized protocol for obtaining an EI mass spectrum.
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.
-
The probe is heated to volatilize the sample into the ion source.
Data Acquisition:
-
The vaporized sample molecules are bombarded with a beam of 70 eV electrons.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer scans a range of m/z values, and the detector records the abundance of ions at each m/z.
-
The instrument's software generates the mass spectrum.
Predicted Mass Spectrum Data
The molecular formula of 2-(Quinolin-5-YL)acetic acid is C₁₁H₉NO₂. The predicted mass spectrum would show a molecular ion peak and several fragment ions.
Table 4: Predicted Mass Spectrum Data for 2-(Quinolin-5-YL)acetic acid
| m/z | Proposed Fragment | Notes |
| 187 | [C₁₁H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [M - COOH]⁺ | Loss of the carboxyl group |
| 115 | [C₉H₇]⁺ | Loss of HCN from the quinoline ring after initial fragmentation |
Interpretation of the Mass Spectrum
-
Molecular Ion (M⁺˙): The peak at m/z 187 would correspond to the molecular weight of 2-(Quinolin-5-YL)acetic acid, confirming the elemental composition of the molecule.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical, which would result in a peak at m/z 142 ([M - 45]⁺)[29]. The fragmentation of the quinoline ring itself is also well-characterized. A primary fragmentation pathway for the quinoline molecular ion (m/z 129) is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 102[30][31][32][33][34]. Therefore, the fragment at m/z 142 could further lose HCN to give a peak at m/z 115. The observation of these fragments would provide strong evidence for the presence of both the quinoline and acetic acid moieties.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic characterization of 2-(Quinolin-5-YL)acetic acid. Through the integration of theoretical principles, generalized experimental protocols, and detailed interpretation of predicted and comparative spectral data, a clear and detailed structural elucidation of the target molecule has been presented. This guide serves as a valuable resource for researchers working with this compound and similar heterocyclic structures, enabling a deeper understanding of their chemical identity and facilitating their further investigation in various scientific disciplines.
References
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UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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LibreTexts. (2023). Basics of IR Spectroscopy. Retrieved from [Link]
- Džambaski, Z., & Stojanović, M. (1989). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 43(6), 823-828.
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LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(30), 20045-20051.
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ResearchGate. (n.d.). The 3800-550 cm−1 (2.63-18.18 μm) IR spectra of quinoline (C9H7N).... Retrieved from [Link]
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry: An Indian Journal, 13(2), 122.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- Wishart DS, et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites. 14(5):290.
- Lee, J. W., et al. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. RSC Publishing.
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ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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ResearchGate. (2018). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical infrared spectrum of quinoline computed at B3LYP/6-311++G (d,p) level. Retrieved from [Link]
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NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
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NIST. (n.d.). Quinoline. In NIST Chemistry WebBook. Retrieved from [Link]
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nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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MDPI. (2019). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]
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HMDB. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]
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MassBank. (2019). Quinoline. Retrieved from [Link]
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AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
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Numerade. (n.d.). Obtaining IR spectra using the KBr pellet method.... Retrieved from [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
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YouTube. (2025). Why KBR Is Used In IR Spectroscopy?. Retrieved from [Link]
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University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy.
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University of Colorado Boulder. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 1-8.
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MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-(Quinolin-5-YL)acetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 2-(Quinolin-5-YL)acetic acid in various organic solvents. Recognizing the scarcity of publicly available solubility data for this specific active pharmaceutical ingredient (API), this document emphasizes a foundational, first-principles approach. It integrates theoretical considerations based on physicochemical properties with robust, field-proven experimental methodologies. The guide details the causal relationships between molecular structure and solubility, offers step-by-step protocols for solubility determination, and presents a systematic approach to solvent selection for applications ranging from synthesis and purification to formulation development.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. It is a critical determinant of a drug's bioavailability, manufacturability, and therapeutic efficacy.[] For 2-(Quinolin-5-YL)acetic acid, a heterocyclic compound with potential pharmacological applications, a thorough understanding of its solubility profile in organic solvents is paramount for process chemistry, formulation design, and analytical method development.
Organic solvents play a crucial role throughout the lifecycle of a pharmaceutical compound, including:
-
Synthesis and Purification: Solvents are essential for reaction media and for crystallization processes that ensure the purity and desired polymorphic form of the API.
-
Formulation: In the development of liquid dosage forms, the ability to dissolve the API in a suitable solvent system is fundamental. For solid dosage forms, understanding solubility is key to predicting dissolution rates.[]
-
Analytical Chemistry: The development of analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry relies on finding suitable solvents to dissolve the analyte for accurate quantification.[2]
This guide will provide a logical and scientifically rigorous pathway for characterizing the solubility of 2-(Quinolin-5-YL)acetic acid.
Physicochemical Properties and Their Predicted Influence on Solubility
Molecular Structure Analysis
The structure of 2-(Quinolin-5-YL)acetic acid (C₁₁H₉NO₂) reveals several key features that will govern its interactions with organic solvents:
-
Quinoline Ring System: This large, aromatic, and heterocyclic system is relatively nonpolar and capable of π-π stacking interactions. This suggests potential solubility in aromatic solvents.
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature will promote solubility in polar protic solvents.
-
Nitrogen Atom in the Quinoline Ring: The nitrogen atom is a hydrogen bond acceptor, further contributing to potential interactions with protic solvents.
The interplay between the nonpolar quinoline backbone and the polar carboxylic acid group suggests that 2-(Quinolin-5-YL)acetic acid will exhibit a complex solubility profile, with solubility being highly dependent on the solvent's properties.
Predicted Physicochemical Properties
Based on data from structurally similar compounds, we can estimate key physicochemical properties that influence solubility.
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Weight | Approx. 187.19 g/mol | Higher molecular weight can sometimes correlate with lower solubility.[3] |
| pKa | Estimated 4-5 (for the carboxylic acid) | The ionization state will significantly impact solubility. In acidic media, the carboxylic acid will be protonated and less polar. In basic media, it will be deprotonated to the more polar carboxylate, which can alter solubility in certain solvents. |
| logP (Octanol-Water Partition Coefficient) | Estimated 1.5 - 2.5 | This value suggests a moderate lipophilicity. The compound will likely have balanced solubility in both moderately polar and some nonpolar organic solvents. |
| Melting Point | Likely high due to the rigid aromatic structure and hydrogen bonding capabilities. | A high melting point often indicates strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur, often implying lower solubility. |
| Polymorphism | Possible | The existence of different crystalline forms (polymorphs) can lead to different solubility values. It is crucial to characterize the solid form being used in solubility studies. |
The Principle of "Like Dissolves Like"
The solubility of 2-(Quinolin-5-YL)acetic acid in a given organic solvent will be maximized when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can engage in hydrogen bonding with the carboxylic acid group and the quinoline nitrogen. Acetic acid, in particular, may enhance the solubility of weakly basic drugs through ionization.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have large dipole moments, allowing them to solvate both the polar and nonpolar portions of the molecule.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the presence of the polar carboxylic acid group. However, the aromatic nature of toluene might afford some solubility through π-π interactions with the quinoline ring.
Experimental Determination of Solubility: A Step-by-Step Guide
The following sections provide a robust, self-validating protocol for the experimental determination of the solubility of 2-(Quinolin-5-YL)acetic acid.
Prerequisite: Material Purity and Characterization
Before commencing any solubility measurements, it is imperative to ensure the purity and characterize the solid form of the 2-(Quinolin-5-YL)acetic acid being used.
-
Purity Assessment: Use HPLC to determine the purity of the API.
-
Solid-State Characterization: Techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) should be employed to identify the crystalline form.
Experimental Workflow: The Shake-Flask Method
The equilibrium shake-flask method is a reliable and widely used technique for determining solubility.[5]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of 2-(Quinolin-5-YL)acetic acid in a selected organic solvent at a specified temperature.
Materials:
-
2-(Quinolin-5-YL)acetic acid (purity > 99%)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated HPLC or UV-Vis spectrophotometer method
Procedure:
-
Preparation: Add an excess amount of 2-(Quinolin-5-YL)acetic acid to a vial (e.g., 20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let the undissolved solids settle. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE). This step is critical to avoid transferring any solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis) to determine the concentration of dissolved 2-(Quinolin-5-YL)acetic acid.
-
Calculation: Calculate the solubility in mg/mL or other desired units, accounting for the dilution factor.
Analytical Method Validation
A validated analytical method is crucial for obtaining accurate solubility data.[6] The method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Solvent Screening Strategy
A systematic approach to solvent screening is recommended to efficiently map the solubility profile of 2-(Quinolin-5-YL)acetic acid.
Caption: Systematic Solvent Screening Approach.
A suggested list of solvents for initial screening, categorized by class, is provided below.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, 3-Pentanone | Polar aprotic solvents with moderate dipole moments. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Solvents of intermediate polarity. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ether solvents. |
| Amides | Dimethylformamide (DMF) | Highly polar aprotic solvent. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A very strong, highly polar aprotic solvent. |
| Nitriles | Acetonitrile | A common polar aprotic solvent in analytical chemistry. |
| Aromatics | Toluene | To probe for solubility due to π-π interactions. |
| Acids | Acetic Acid | May enhance solubility through salt formation.[4] |
Data Interpretation and Application
The quantitative solubility data gathered should be tabulated to allow for easy comparison across different solvents and conditions (e.g., temperature).
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | Experimental Value |
| Ethanol | 25 | Experimental Value |
| Acetonitrile | 25 | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value |
| Toluene | 25 | Experimental Value |
| DMSO | 25 | Experimental Value |
| Methanol | 40 | Experimental Value |
This structured data will enable informed decisions for various applications:
-
For Crystallization: A solvent system where the API has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
For Liquid Formulations: Solvents in which the API exhibits high solubility and are pharmaceutically acceptable are preferred.
-
For Analytical Methods: A solvent that readily dissolves the API and is compatible with the analytical technique (e.g., HPLC mobile phase) should be chosen.
Conclusion
This guide provides a comprehensive, first-principles-based approach for determining the solubility of 2-(Quinolin-5-YL)acetic acid in organic solvents. By combining an understanding of its physicochemical properties with a systematic and rigorous experimental methodology, researchers can generate the high-quality solubility data essential for advancing the development of this compound. The protocols and strategies outlined herein are designed to be self-validating and to provide a solid foundation for all subsequent research and development activities involving this promising API.
References
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- Khadra, I., et al. (2018).
- National Center for Biotechnology Information. (n.d.). 2-(Quinolin-2-YL)acetic acid. PubChem.
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- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
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In Silico Prediction of 2-(Quinolin-5-YL)acetic acid Bioactivity: A Technical Guide for Drug Discovery Professionals
Abstract
In the contemporary landscape of drug discovery, the integration of computational methodologies is paramount for the expedited identification and preliminary evaluation of novel therapeutic candidates. This technical guide provides a comprehensive, in-depth walkthrough of an in silico workflow designed to predict the bioactivity of 2-(Quinolin-5-YL)acetic acid, a small molecule with a quinoline scaffold. Quinoline derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, will navigate the theoretical underpinnings and practical applications of a structured computational analysis. We will focus on a prioritized, high-potential molecular target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumorigenesis.[1][2][3][5][6] The subsequent sections will meticulously detail the experimental protocols for ligand and protein target preparation, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This document aims to serve as a self-validating framework, grounding each step in established scientific principles and referencing authoritative sources to ensure technical accuracy and reproducibility.
Introduction: The Rationale for In Silico Investigation of 2-(Quinolin-5-YL)acetic acid
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. The subject of this guide, 2-(Quinolin-5-YL)acetic acid, possesses this key heterocyclic structure, suggesting its potential as a bioactive agent. Given the high costs and protracted timelines associated with traditional drug discovery pipelines, in silico methods offer a rational and resource-efficient approach to pre-screen compounds and generate testable hypotheses regarding their mechanism of action and potential therapeutic utility.
This guide will present a hypothetical yet scientifically rigorous in silico investigation to predict the bioactivity of 2-(Quinolin-5-YL)acetic acid. Our primary hypothesis is that this compound may exhibit inhibitory activity against key protein kinases involved in cancer progression, a common characteristic of many quinoline derivatives.[4][7]
Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A critical first step in our in silico analysis is the selection of a relevant biological target. Based on the established activities of numerous quinoline-containing molecules, we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our primary protein of interest.[1][2][3][6] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[3][5] Several FDA-approved quinoline-based drugs, such as Lenvatinib, function as VEGFR-2 inhibitors, validating it as a druggable target for this class of compounds.[2] Therefore, predicting the binding affinity of 2-(Quinolin-5-YL)acetic acid to VEGFR-2 provides a strong starting point for assessing its potential as an anticancer agent.
The In Silico Bioactivity Prediction Workflow
Our computational investigation will follow a multi-step workflow, commencing with the preparation of the ligand and its target protein, followed by molecular docking to simulate their interaction, and concluding with an assessment of the compound's drug-like properties through ADMET prediction.
Caption: Overall workflow for the in silico prediction of bioactivity.
Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for each phase of the in silico analysis. These protocols are designed to be self-validating and are based on widely accepted practices in the field of computational drug discovery.
Ligand and Target Preparation
Accurate preparation of both the small molecule (ligand) and the protein (receptor) is critical for obtaining meaningful results from molecular docking simulations.
Protocol 3.1.1: Ligand Preparation
-
Structure Retrieval: Obtain the 2D structure of 2-(Quinolin-5-YL)acetic acid. This can be achieved by searching a public chemical database such as PubChem ([Link]) using its name or chemical identifier.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software like Avogadro ([Link]) or a web-based tool.
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This can be done using force fields such as MMFF94 or UFF within the modeling software. This step is crucial to ensure a realistic ligand conformation for docking.
-
File Format Conversion: Save the prepared ligand structure in a suitable file format for the chosen docking software, such as .pdbqt for AutoDock Vina.
Protocol 3.1.2: Target Protein Preparation (VEGFR-2)
-
Structure Retrieval: Download the 3D crystal structure of human VEGFR-2 in complex with a known inhibitor from the Protein Data Bank (PDB) ([Link]). A suitable PDB entry would be one with high resolution and a bound ligand similar to the quinoline scaffold, for example, PDB ID: 4ASD.
-
Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate partial charges to each atom using a force field like Gasteiger. Tools such as AutoDockTools (ADT) can automate this process.
-
File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity, which is indicative of the strength of the interaction.
Protocol 3.2.1: Molecular Docking using AutoDock Vina
-
Grid Box Definition: Define the binding site on the VEGFR-2 protein. This is typically a three-dimensional grid box centered on the active site where the native ligand was bound. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely.
-
Configuration File Setup: Create a configuration file that specifies the file paths for the prepared ligand and receptor, the coordinates and dimensions of the grid box, and the desired output file name.
-
Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will perform a series of computational "runs" to explore different binding poses of the ligand within the defined active site.
-
Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Analyze the interactions between the top-ranked pose and the amino acid residues of the VEGFR-2 active site using visualization software. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Caption: Molecular docking workflow using AutoDock Vina.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its potential as a drug candidate. Poor pharmacokinetic properties are a major cause of drug failure in clinical trials.
Protocol 3.3.1: ADMET Prediction using Web-Based Servers
-
Select a Web Server: Utilize a freely accessible and reputable web-based ADMET prediction tool, such as SwissADME ([Link]) or ADMETlab 2.0 ([Link]5]
-
Input the Molecule: Input the chemical structure of 2-(Quinolin-5-YL)acetic acid into the web server, typically in the form of a SMILES string.
-
Run the Prediction: Initiate the calculation. The server will compute a range of physicochemical and pharmacokinetic properties.
-
Analyze the Results: Evaluate the predicted ADMET properties against established criteria for drug-likeness, such as Lipinski's Rule of Five. Key parameters to assess include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Cytochrome P450 (CYP) inhibition.
-
Excretion: Predicted clearance rate.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
Predicted Data Presentation
To facilitate the interpretation of the in silico results, all quantitative data should be summarized in clearly structured tables.
Table 1: Predicted Molecular Docking Results for 2-(Quinolin-5-YL)acetic acid with VEGFR-2
| Binding Pose | Predicted Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
| 1 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |
| Val848, Ala866 | Hydrophobic | ||
| 2 | -8.2 | Glu885 | Hydrogen Bond |
| Leu1035, Phe1047 | Hydrophobic | ||
| 3 | -7.9 | Cys1045 | Hydrogen Bond |
| Val916, Leu840 | Hydrophobic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Predicted ADMET Properties of 2-(Quinolin-5-YL)acetic acid
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 187.19 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 1.85 | Optimal lipophilicity |
| H-bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| H-bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Pharmacokinetics | ||
| Human Intestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeation | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Yes (0 violations) | Favorable drug-like properties |
| Medicinal Chemistry | ||
| PAINS Alert | 0 | No known promiscuous activity |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on typical outputs from ADMET prediction servers.
Discussion and Future Directions
The hypothetical in silico analysis presented in this guide suggests that 2-(Quinolin-5-YL)acetic acid exhibits promising characteristics as a potential VEGFR-2 inhibitor. The predicted binding affinity is within a range indicative of potent biological activity, and the compound demonstrates favorable drug-like properties according to the ADMET predictions. The predicted interactions with key amino acid residues in the VEGFR-2 active site, such as Cys919 and Asp1046, which are crucial for inhibitor binding, further support this hypothesis.
It is imperative to emphasize that these in silico predictions are preliminary and require experimental validation. The next logical steps in the drug discovery process would involve:
-
In Vitro Validation: Synthesis of 2-(Quinolin-5-YL)acetic acid and subsequent in vitro assays to determine its inhibitory activity against VEGFR-2 kinase.
-
Cell-Based Assays: Evaluation of the compound's anti-proliferative effects on cancer cell lines that are dependent on VEGFR-2 signaling.
-
Lead Optimization: Should the initial in vitro and cell-based assays yield positive results, the structure of 2-(Quinolin-5-YL)acetic acid could be further modified to improve its potency, selectivity, and pharmacokinetic profile.
Conclusion
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the prediction of the bioactivity of 2-(Quinolin-5-YL)acetic acid. By leveraging established computational tools and methodologies, we have generated a plausible hypothesis that this compound may act as a VEGFR-2 inhibitor with favorable drug-like properties. This in silico approach serves as a powerful, cost-effective tool for the initial stages of drug discovery, enabling the prioritization of compounds for further experimental investigation and accelerating the journey from a chemical entity to a potential therapeutic agent.
References
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Elkady, H., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design. Journal of Chemical Information and Modeling, 57(7), 1614–1626. [Link]
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Taghour, M. S., et al. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(1), 248–264. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Singh, S., et al. (2021). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Letters in Drug Design & Discovery, 18(6), 576-591. [Link]
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Martorana, A., La Monica, G., & Lauria, A. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(15), 4936. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
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Hassan, M., et al. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 14(14), 1085-1103. [Link]
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A novel quinoline based second-generation mTOR inhibitor that induces apoptosis and disrupts PI3K-Akt-mTOR signaling in human leukemia HL-60 cells. (2015). RSC Advances, 5(102), 83788-83798. [Link]
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The Strategic Utility of 2-(Quinolin-5-YL)acetic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Contemporary Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom endow it with a unique combination of electronic and steric properties, making it a cornerstone for the design of a vast array of biologically active molecules and functional materials.[2] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this important class of compounds, 2-(Quinolin-5-YL)acetic acid emerges as a particularly versatile building block, offering multiple reaction sites for molecular elaboration. This guide provides a comprehensive overview of its synthesis, characterization, and strategic applications in organic synthesis.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 152150-03-3 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [3] |
| Solubility | Soluble in polar organic solvents | [3] |
The structure of 2-(Quinolin-5-YL)acetic acid incorporates two key reactive functionalities: the quinoline ring system and the carboxylic acid group. The quinoline moiety can participate in electrophilic aromatic substitution reactions, and the nitrogen atom can be quaternized. The carboxylic acid group is amenable to a wide range of transformations, most notably amide bond formation, esterification, and reduction.
Synthesis of 2-(Quinolin-5-YL)acetic Acid: A Discussion of Plausible Routes
Arndt-Eistert Homologation of Quinoline-5-carboxylic Acid
The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[5] This approach would involve the conversion of quinoline-5-carboxylic acid to its next higher homolog, 2-(Quinolin-5-YL)acetic acid.
Conceptual Workflow:
Figure 1: Conceptual workflow for the Arndt-Eistert homologation.
Causality Behind Experimental Choices:
-
Acid Chloride Formation: The initial activation of the carboxylic acid to the more reactive acid chloride is crucial for the subsequent reaction with diazomethane. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation.
-
Diazoketone Formation: Diazomethane is a potent and selective reagent for the conversion of acid chlorides to α-diazoketones.
-
Wolff Rearrangement: The key step is the Wolff rearrangement of the diazoketone to a ketene, which is typically catalyzed by silver(I) oxide (Ag₂O) or other silver salts. This rearrangement proceeds with the extrusion of nitrogen gas.
-
Hydrolysis: The resulting ketene is highly reactive and is trapped in situ by water to yield the desired carboxylic acid.
Hydrolysis of 2-(Quinolin-5-YL)acetonitrile
Another highly plausible route involves the hydrolysis of the corresponding nitrile, 2-(Quinolin-5-YL)acetonitrile. This method is advantageous if the nitrile is readily accessible.
Conceptual Workflow:
Sources
Discovery and history of quinoline carboxylic acid derivatives
An In-Depth Technical Guide to the Discovery and History of Quinolone Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, most famously embodied by the quinolone and fluoroquinolone classes of antibiotics. This technical guide provides a comprehensive exploration of their journey from a serendipitous laboratory discovery to a cornerstone of antibacterial therapy and a versatile platform for broader drug development. We will examine the historical milestones, the causal relationships behind key structural modifications, the evolution of their mechanism of action, and the foundational synthetic strategies that enabled their creation. This document is designed to serve as an authoritative resource, integrating detailed protocols, quantitative data, and mechanistic diagrams to support professionals in drug discovery and development.
A Serendipitous Beginning: The Birth of the Quinolones
The story of the quinolone antibiotics begins not with a targeted search, but as an unexpected byproduct of antimalarial drug synthesis in the late 1950s and early 1960s.[1][2] Researchers at Sterling Drug, led by George Lesher, were working on the synthesis of chloroquine. During this process, they isolated and characterized an impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][3] This molecule, a regioisomer of a normal intermediate in the Gould-Jacobs synthesis route for chloroquine, exhibited modest antibacterial activity.[1][4]
This initial, seemingly insignificant finding served as the crucial lead structure. The Sterling team initiated a medicinal chemistry program to optimize this antibacterial activity. Their exploration led them to synthesize analogues, including a related 1,8-naphthyridine core structure. This effort culminated in the discovery of nalidixic acid , the first synthetic quinolone (though technically a naphthyridone) introduced into clinical practice in 1962 for treating urinary tract infections (UTIs).[5][6][7] Nalidixic acid is therefore considered the progenitor of the entire quinolone class of antibiotics.[5]
Caption: Serendipitous discovery of the quinolone scaffold.
The Evolution of a Scaffold: Generations of (Fluoro)quinolones
The initial success of nalidixic acid spurred decades of intensive research. The core objective was to improve upon its limitations: a narrow spectrum of activity (primarily Gram-negative bacteria), modest potency, and the rapid emergence of resistance.[7] This led to the development of successive "generations" of quinolones, each defined by significant structural modifications that enhanced their therapeutic profile.[8][9]
-
First Generation: This group includes nalidixic acid and its immediate successors like oxolinic acid and cinoxacin, introduced in the 1970s.[5] Their clinical utility was largely confined to uncomplicated UTIs.[5]
-
Second Generation (The Fluorine Breakthrough): The major breakthrough came with the introduction of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position.[8][10] Norfloxacin was the first fluoroquinolone, demonstrating dramatically improved potency and a broadened spectrum that included Pseudomonas aeruginosa.[8][11] Ciprofloxacin , another key second-generation agent, offered even greater activity against Gram-negative bacteria and good activity against some Gram-positive species.[8][12] The C-6 fluorine atom was critical; it is believed to enhance drug penetration into bacterial cells and improve the binding affinity to the target enzyme, DNA gyrase.[11]
-
Third Generation: The focus of this generation was to further enhance activity against Gram-positive bacteria, especially the respiratory pathogen Streptococcus pneumoniae.[12] Levofloxacin (the L-isomer of ofloxacin) exemplifies this class, offering a broad spectrum covering Gram-negative, Gram-positive, and atypical pathogens.[8]
-
Fourth Generation: These agents were designed for the broadest spectrum of activity, including potent coverage of anaerobic bacteria.[12] Compounds like moxifloxacin and gatifloxacin also introduced a dual-targeting mechanism in some bacteria, inhibiting both DNA gyrase and topoisomerase IV, which was hypothesized to slow the development of resistance.[12]
Table 1: Generational Overview of Key Quinolone Antibiotics
| Generation | Key Compounds | Core Structural Modifications | Key Therapeutic Improvements |
| First | Nalidixic Acid, Cinoxacin | 1,8-Naphthyridone or Quinolone Core | First synthetic agents; limited to uncomplicated UTIs. |
| Second | Ciprofloxacin, Norfloxacin | Fluorine at C-6 ; Piperazine at C-7 | Broad-spectrum Gram-negative activity (P. aeruginosa).[8] |
| Third | Levofloxacin, Sparfloxacin | Modified C-7 substituents | Enhanced Gram-positive activity (S. pneumoniae).[8][12] |
| Fourth | Moxifloxacin, Gatifloxacin | Bulky C-7 substituents; C-8 methoxy group | Broadest spectrum, including anaerobes; dual-target activity.[8][12] |
Mechanism of Action: Poisoning Bacterial Topoisomerases
Quinolone carboxylic acids exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[13] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase (a heterotetramer of GyrA and GyrB subunits) and topoisomerase IV (a heterotetramer of ParC and ParE subunits).[13][14][15]
These enzymes are crucial for managing DNA topology during replication, transcription, and repair. They function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break.[13][15]
Quinolones act as "topoisomerase poisons."[14] They do not simply block the enzyme's active site. Instead, they intercalate into the DNA at the site of the break and bind to the enzyme, forming a stable ternary quinolone-enzyme-DNA complex .[15][16] This complex physically prevents the enzyme from re-ligating the cleaved DNA strands.[14] The accumulation of these stabilized cleavage complexes leads to irreversible, double-stranded DNA breaks, which triggers the SOS response and ultimately results in bacterial cell death.[14][16]
Caption: Mechanism of quinolone-mediated inhibition of topoisomerases.
Foundational Synthetic Methodologies
The ability to generate a vast library of quinolone analogues for structure-activity relationship (SAR) studies was underpinned by robust and versatile synthetic methods. Two classical name reactions have been fundamental to accessing the core quinoline-4-carboxylic acid scaffold.[17]
-
The Pfitzinger Reaction: This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound that possesses an α-methylene group. The reaction is typically conducted in the presence of a strong base and yields substituted quinoline-4-carboxylic acids.[17] It has been a reliable method for creating diverse analogues.
-
The Doebner Reaction (also Doebner-von Miller): This is a three-component reaction that synthesizes quinoline-4-carboxylic acid derivatives from an aniline, an aldehyde, and pyruvic acid.[17][18] It provides a straightforward and convergent route to the core structure.
Experimental Protocol: General Methodology for the Doebner Reaction
This protocol describes a representative, generalized procedure for the synthesis of a 2-substituted quinoline-4-carboxylic acid derivative.
Objective: To synthesize a quinoline-4-carboxylic acid via the Doebner reaction.
Materials:
-
Substituted Aniline (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Pyruvic Acid (1.1 eq)
-
Ethanol (as solvent)
-
Reflux condenser and heating mantle
-
Round-bottom flask
-
Stir plate and magnetic stir bar
Procedure:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq) and ethanol. Stir until the aniline is fully dissolved.
-
Aldehyde Addition: Add the substituted benzaldehyde (1.0 eq) to the solution and continue to stir.
-
Pyruvic Acid Addition: Slowly add pyruvic acid (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain reflux with vigorous stirring for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the final quinoline-4-carboxylic acid derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and Melting Point analysis.
Beyond Antibacterials: The Expanding Role of the Scaffold
While famed for their antibacterial properties, the quinoline carboxylic acid framework is a versatile pharmacophore with demonstrated activity in numerous other therapeutic areas. This chemical tractability has made it a subject of intense investigation in modern drug discovery.[19]
-
Anticancer Agents: Certain fluoroquinolone derivatives have shown potent antiproliferative activity.[20] They are being investigated as inhibitors of mammalian topoisomerase II, an enzyme crucial for cancer cell replication, mirroring their mechanism in bacteria but targeting the human homologue.[20][21] Other quinoline derivatives are being developed as histone deacetylase (HDAC) inhibitors.[21]
-
Antimalarial Activity: The historical connection to chloroquine is fitting, as novel quinoline-4-carboxamide derivatives are being developed as potent antimalarial agents with multistage activity against Plasmodium falciparum.[19][22]
-
Other Applications: The scaffold has been explored for a wide range of biological activities, including antiviral, anti-inflammatory, and as enzyme inhibitors for conditions like obesity (DGAT1 inhibitors).[23][24][25]
Conclusion
The discovery of quinoline carboxylic acid derivatives is a testament to the power of serendipity, observation, and rational drug design. From an unexpected impurity in an antimalarial synthesis arose nalidixic acid, which laid the groundwork for the fluoroquinolones—one of the most successful classes of antibiotics ever developed. The systematic, generation-by-generation optimization of this scaffold, driven by a deep understanding of its mechanism of action and structure-activity relationships, provides a classic case study in medicinal chemistry. As research continues to uncover its potential in oncology, parasitology, and beyond, the quinoline carboxylic acid core reaffirms its status as a truly privileged and enduring structure in the landscape of drug discovery.
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Quinolone antibiotic - Wikipedia. [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 108, 1-6. [Link]
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Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]
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Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]
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Wójcik-Pszczoła, K., et al. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(5), 1243. [Link]
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Ball, P. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-12. [Link]
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Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Matilda, 12(7), 1162. [Link]
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Ball, P. (2002). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 50(suppl_1), 17-24. [Link]
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Jadav, S. S., & Nighojkar, P. (2017). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Current Clinical Pharmacology, 12(2), 85-103. [Link]
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Bisacchi, G. S., & O'Brien, P. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(12), 4874–4882. [Link]
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Hameed, P. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7476-7488. [Link]
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Bisacchi, G. S., & O'Brien, P. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry, 58(12), 4874-4882. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929562. [Link]
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Yadav, M., & Singh, R. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8527-8547. [Link]
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Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ResearchGate. [Link]
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Szymański, P., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. International Journal of Molecular Sciences, 24(22), 16421. [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
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Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7352. [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
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Szulczyk, D., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(18), 6695. [Link]
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Jampilek, J., et al. (2005). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]
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Quinoline analog anti-malarial marketed drugs - ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Amides from 2-(Quinolin-5-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Strategic Importance of Quinoline Amides and the Nuances of their Synthesis
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The derivatization of this scaffold through the formation of amide bonds is a cornerstone of drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview and detailed protocols for the synthesis of amides from 2-(Quinolin-5-yl)acetic acid. We will delve into the mechanistic underpinnings of common amide coupling strategies, offering a rationale for reagent selection and reaction optimization. The protocols provided are designed to be robust and reproducible, while also highlighting key considerations for troubleshooting and purification of these often challenging compounds.
Physicochemical Properties of 2-(Quinolin-5-yl)acetic Acid
A thorough understanding of the starting material is paramount for successful reaction design. While specific experimental data for 2-(Quinolin-5-yl)acetic acid is not extensively published, we can infer key properties from related structures such as 2-(Quinolin-2-yl)acetic acid and 2-(Quinolin-3-yl)acetic acid.
| Property | Estimated Value/Consideration | Rationale and Implications for Synthesis |
| Molecular Weight | 187.19 g/mol | Standard for stoichiometric calculations. |
| pKa (Carboxylic Acid) | ~4-5 | The electron-withdrawing nature of the quinoline ring will slightly increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. This facilitates deprotonation to the carboxylate, the active species in many coupling reactions. |
| pKa (Quinoline Nitrogen) | ~4-5 | The quinoline nitrogen is basic and can be protonated under acidic conditions. This can affect solubility and may compete for reagents if not properly managed. The use of a non-nucleophilic base is crucial. |
| Solubility | Sparingly soluble in non-polar organic solvents, moderately soluble in polar aprotic solvents (e.g., DMF, DMSO). | The choice of solvent will be critical for achieving a homogeneous reaction mixture. Anhydrous polar aprotic solvents are generally preferred for amide coupling reactions. |
| Structure | C₁₁H₉NO₂ | The presence of the quinoline ring introduces potential for side reactions and purification challenges due to its basicity and potential for metal chelation. |
Note: The physicochemical properties are estimated based on structurally similar compounds. Experimental determination is recommended for precise values.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a stable ammonium carboxylate salt, which is unreactive.[1][2] Therefore, the synthesis of amides necessitates the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[3]
This guide will focus on two of the most reliable and widely used classes of coupling reagents: carbodiimides and uronium/aminium salts .
Method 1: Carbodiimide-Mediated Amide Coupling using EDC and HOBt
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a versatile class of reagents for amide bond formation.[1][4] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then attacked by the amine to yield the desired amide and a water-soluble urea byproduct, which simplifies purification.[5]
A critical consideration when using carbodiimides is the potential for racemization of chiral carboxylic acids and the formation of a stable N-acylurea byproduct.[6] To mitigate these side reactions, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, while still being highly reactive towards the amine.[7]
Reaction Mechanism: EDC/HOBt Coupling
Caption: EDC/HOBt amide coupling workflow.
Detailed Protocol: Solution-Phase Amide Synthesis using EDC/HOBt
Materials:
-
2-(Quinolin-5-yl)acetic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)[5]
-
HOBt (1.1 - 1.5 equiv)[5]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[5]
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Quinolin-5-yl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[5]
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.[5]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[5]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and the amine hydrochloride salt (if used) without competing in the coupling reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide product via flash column chromatography or recrystallization. Note on Purification: Due to the basic nature of the quinoline nitrogen, decomposition on silica gel can be a concern.[8] It is advisable to deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine in the eluent.[8]
Method 2: Uronium/Aminium Salt-Mediated Amide Coupling using HATU
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are among the most efficient coupling reagents available.[9] HATU is prized for its high coupling efficiency, rapid reaction kinetics, and its ability to suppress racemization, particularly in peptide synthesis.[9][10]
The mechanism of HATU involves the formation of a highly reactive OAt-active ester.[11][12] The presence of the 7-azabenzotriazole (Aza-BT) moiety in HATU is believed to accelerate the coupling reaction through a neighboring group effect, which stabilizes the transition state.[11]
Reaction Mechanism: HATU Coupling
Sources
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- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
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"2-(Quinolin-5-YL)acetic acid" esterification protocols
An Application Guide to the Esterification of 2-(Quinolin-5-YL)acetic Acid
For professionals in medicinal chemistry and organic synthesis, the quinoline scaffold is a cornerstone of drug design, appearing in numerous therapeutic agents. 2-(Quinolin-5-YL)acetic acid is a valuable building block, and its ester derivatives are key intermediates for creating more complex molecules with potential biological activity. The successful and efficient synthesis of these esters is therefore a critical step in many research and development pipelines.
This guide provides a detailed examination of robust and field-tested protocols for the esterification of 2-(Quinolin-5-YL)acetic acid. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol selection, offering insights to help researchers adapt and troubleshoot these methods for their specific applications.
Core Concepts and Strategic Considerations
The esterification of 2-(Quinolin-5-YL)acetic acid involves the reaction of its carboxylic acid moiety with an alcohol. While seemingly straightforward, the presence of the quinoline ring introduces specific chemical properties that must be considered. The nitrogen atom in the quinoline ring is basic and can be protonated under acidic conditions. This can influence the solubility of the starting material and potentially sequester the acid catalyst in certain reactions, necessitating careful selection of the esterification method.
The choice of protocol is dictated by several factors:
-
Substrate Sensitivity: The stability of the alcohol and the quinoline acetic acid to acidic or basic conditions.
-
Steric Hindrance: The size of the alcohol (primary, secondary, or tertiary) can significantly impact reaction rates and yields.
-
Scale of Reaction: Some methods are more amenable to large-scale synthesis than others.
-
Purification Strategy: The choice of reagents can introduce byproducts that require specific purification techniques.
Below is a workflow to guide the selection of an appropriate esterification protocol.
Caption: Decision workflow for selecting the optimal esterification protocol.
Protocol 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is often used for simple primary and secondary alcohols when the starting materials are acid-stable.[1][2] It is an equilibrium-driven process, and to achieve high yields, the reaction must be shifted towards the products.[2] This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water that is formed as a byproduct.[3]
Causality and Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][4]
-
Driving the Equilibrium: The reaction is reversible.[4] Using the alcohol as the solvent provides a large molar excess that, according to Le Châtelier's principle, pushes the equilibrium toward the ester product. For higher-boiling alcohols, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water as it forms.[1]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Quinolin-5-YL)acetic acid (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary alcohol (20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring. The quinoline nitrogen will be protonated, and the mixture may warm up.
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Be cautious as CO₂ evolution can cause frothing.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester.[5]
Protocol 2: Steglich Esterification
For substrates that are sensitive to strong acids or for the synthesis of sterically hindered esters (e.g., tert-butyl esters), the Steglich esterification is a superior choice.[6] This method utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] The reaction is mild, typically proceeding at room temperature.[7]
Causality and Experimental Choices:
-
DCC (Coupling Agent): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.[6]
-
DMAP (Catalyst): While the alcohol can attack the O-acylisourea directly, this can be slow. DMAP, a more potent nucleophile, first reacts with the intermediate to form a reactive acylpyridinium salt ("active ester"). This species is highly electrophilic and reacts rapidly with the alcohol. DMAP is regenerated, confirming its catalytic role. This pathway also suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[6][7]
-
Byproduct: The reaction stoichiometrically produces N,N'-dicyclohexylurea (DCU), a white solid that is largely insoluble in most organic solvents and can be removed by filtration.[7]
Caption: Mechanism of Steglich Esterification showing the DMAP-catalyzed pathway.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Quinolin-5-YL)acetic acid (1.0 eq), the alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess DMAP and any basic impurities), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Water-Soluble Carbodiimide (EDC) Coupling
A common challenge with the Steglich protocol is the complete removal of the DCU byproduct, which can sometimes co-elute with the product during chromatography. An effective alternative is to use a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[9][10] The mechanism is analogous to the DCC-mediated coupling, but the resulting urea byproduct is water-soluble, allowing for its simple removal via an aqueous workup.[10]
Causality and Experimental Choices:
-
EDC: Functions identically to DCC by activating the carboxylic acid.
-
Water-Soluble Byproduct: The key advantage is that the ethyl-dimethylaminopropyl urea byproduct is soluble in water and can be easily washed away during the extraction phase, simplifying purification significantly.[10] This makes EDC the preferred coupling agent in many modern applications, including peptide synthesis and automated synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add 2-(Quinolin-5-YL)acetic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent, typically DCM.
-
EDC Addition: Add EDC hydrochloride (1.2-1.5 eq) to the mixture in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-18 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The urea byproduct will be removed in the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often significantly cleaner than after a DCC coupling. If necessary, purify further by column chromatography.
Comparative Summary of Protocols
| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | EDC/DMAP Coupling |
| Conditions | Strong acid (H₂SO₄, TsOH), reflux | Mild, 0 °C to room temperature | Mild, room temperature |
| Suitable Alcohols | Primary, Secondary[1] | Primary, Secondary, Tertiary[6] | Primary, Secondary, Tertiary |
| Key Reagents | Strong acid catalyst | DCC, DMAP | EDC, DMAP |
| Byproduct | Water | N,N'-dicyclohexylurea (DCU) | Water-soluble urea |
| Advantages | Inexpensive reagents, suitable for large scale | Mild conditions, effective for hindered substrates | Easy purification, mild conditions |
| Disadvantages | Harsh conditions, not suitable for acid-labile substrates, equilibrium reaction | DCU can be difficult to remove, DCC is a sensitizer | EDC is more expensive than DCC |
Purification and Characterization
Purification:
-
Extraction: The basic quinoline nitrogen allows for an acid wash (e.g., 1 M HCl) during workup to remove any non-basic organic impurities. The protonated quinoline ester will move to the aqueous layer. Subsequently, basifying the aqueous layer and re-extracting with an organic solvent can be a powerful purification technique.
-
Column Chromatography: This is the most common method for purifying the final esters. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) on a silica gel column is typically effective.
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system can yield highly pure material.[5]
Characterization: The identity and purity of the synthesized 2-(Quinolin-5-YL)acetic acid esters should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic shifts for the quinoline ring protons and the new ester moiety.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming successful esterification.
-
Infrared (IR) Spectroscopy: Will show the appearance of a strong ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
References
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
Song, H., et al. (2019). New Bronsted-Acidic Ionic Liquids Based on 8-hydroxyquinoline Cation as Catalysts for the Esterification Reaction of n-hexylic acid. ResearchGate. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Gull, M., et al. (2022). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health (NIH). Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ito, Y. (2003). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Nakatani, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
ResearchGate. (2014). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Nakatani, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Euonym.us. (n.d.). Synthesis of Fragrant Esters. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(quinolin-5-yl)acetic acid (C11H9NO2). Retrieved from [Link]
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Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Quinoline-5-Acetic Acid
Introduction: The Strategic Value of Quinoline-5-Acetic Acid in Modern Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] Quinoline-5-acetic acid, in particular, represents a highly valuable, yet underutilized, building block. The presence of the carboxylic acid handle at the C5 position offers a unique vector for molecular elaboration, enabling the introduction of diverse functionalities through modern synthetic methodologies.
Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds, offering unparalleled efficiency and functional group tolerance.[6][7] This guide provides a comprehensive overview and detailed protocols for the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to the quinoline-5-acetic acid core. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles, potential challenges, and strategies for successful implementation in a research and development setting.
The Quinoline Core: A Privileged Scaffold for Cross-Coupling
The quinoline ring system is amenable to a variety of cross-coupling reactions, typically involving the functionalization of a halo-quinoline precursor. The regioselectivity of these reactions is well-documented, with the reactivity of the C-X bond being a key determinant.[8] While much of the existing literature focuses on the functionalization of other positions on the quinoline ring, the principles are broadly applicable to the C5-position.
Navigating the Challenges: The Influence of the Acetic Acid Moiety
The primary challenge in applying cross-coupling reactions to quinoline-5-acetic acid is the presence of the carboxylic acid group. This functionality can influence the reaction in several ways:
-
Basicity and Solubility: The acidic proton of the carboxylic acid will react with the basic reagents commonly used in cross-coupling reactions. This necessitates the use of additional equivalents of base and can impact the solubility of the starting material, potentially leading to heterogeneous reaction mixtures and reduced reaction rates.[9]
-
Chelation: The carboxylate group, in conjunction with the quinoline nitrogen, could potentially chelate to the metal catalyst, altering its reactivity and stability.
-
Decarboxylative Coupling: Under certain conditions, particularly at elevated temperatures, the carboxylic acid moiety could undergo decarboxylation, leading to the formation of undesired byproducts.[10][11][12][13][14][15] This is a known reactivity pathway for certain aromatic carboxylic acids in the presence of palladium catalysts.
To mitigate these challenges, two primary strategies can be employed:
-
Reaction with the Free Acid: Utilizing carefully selected reaction conditions (e.g., specific bases, solvents, and lower temperatures) that are compatible with the free carboxylic acid.
-
Protection of the Carboxylic Acid: Converting the carboxylic acid to a more inert functional group, such as an ester, prior to the cross-coupling reaction.[16][17][18][19][20] This is often the most robust approach to ensure a clean and high-yielding reaction.
This guide will provide protocols for both approaches where applicable.
Diagrammatic Overview of Cross-Coupling with Quinoline-5-Acetic Acid Derivatives
Caption: General strategies for the functionalization of quinoline-5-acetic acid.
Detailed Application Notes and Protocols
The following protocols are designed as robust starting points for the cross-coupling of halo-quinoline-5-acetic acid derivatives. It is imperative for researchers to recognize that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[21][22][23] For the arylation of a halo-quinoline-5-acetic acid, the choice of catalyst, ligand, and base is critical for achieving high yields.
Protocol 1: Suzuki-Miyaura Coupling of 8-Bromoquinoline-5-acetic Acid (Free Acid)
This protocol is adapted for a substrate where the carboxylic acid is left unprotected.
-
Materials and Reagents:
-
8-Bromoquinoline-5-acetic acid (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 v/v)
-
Nitrogen or Argon atmosphere
-
-
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling with the free carboxylic acid.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable catalyst suitable for a wide range of Suzuki couplings.
-
Base: K₃PO₄ is a moderately strong base that is effective in activating the boronic acid without promoting significant side reactions. The use of 3.0 equivalents is to both neutralize the carboxylic acid and facilitate the catalytic cycle.
-
Solvent: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents.
-
Protocol 2: Suzuki-Miyaura Coupling of Methyl 8-Bromoquinoline-5-acetate (Protected Acid)
Protecting the carboxylic acid as a methyl ester can improve solubility and lead to cleaner reactions.
-
Materials and Reagents:
-
Methyl 8-bromoquinoline-5-acetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
DMF/H₂O (9:1 v/v)
-
Nitrogen or Argon atmosphere
-
-
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling with a protected carboxylic acid.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is often more active than Pd(PPh₃)₄ and is particularly effective for coupling with aryl chlorides and bromides.
-
Base: Na₂CO₃ is a milder base that is sufficient for the catalytic cycle when the acidic proton is absent.
-
Solvent: DMF is a polar aprotic solvent that can aid in the solubility of the starting materials and catalyst.
-
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[24]
Protocol: Heck Reaction of 8-Iodoquinoline-5-acetic Acid with an Alkene
-
Materials and Reagents:
-
8-Iodoquinoline-5-acetic acid (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
P(o-tolyl)₃ (0.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)
-
DMF
-
Nitrogen or Argon atmosphere
-
-
Experimental Workflow:
Caption: Workflow for the Heck reaction.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ is a classic and effective catalyst system for Heck reactions.
-
Base: Triethylamine acts as both a base to neutralize the generated HX and as a reductant to maintain the active Pd(0) catalyst.
-
Solvent: DMF is a high-boiling polar aprotic solvent that is well-suited for Heck reactions which often require elevated temperatures.
-
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][25][26]
Protocol: Sonogashira Coupling of 8-Bromoquinoline-5-acetic Acid with a Terminal Alkyne
-
Materials and Reagents:
-
8-Bromoquinoline-5-acetic acid (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Diisopropylamine (DIPA)
-
Nitrogen or Argon atmosphere
-
-
Experimental Workflow:
Caption: Workflow for the Sonogashira coupling.
-
Causality Behind Experimental Choices:
-
Catalyst System: The dual Pd/Cu catalyst system is the hallmark of the Sonogashira reaction, with palladium facilitating the main catalytic cycle and copper acting as a co-catalyst to activate the alkyne.
-
Base/Solvent: Diisopropylamine serves as both the base and the solvent, providing a basic medium for the reaction and solubilizing the reactants.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[27][28][29][30]
Protocol: Buchwald-Hartwig Amination of Methyl 8-Bromoquinoline-5-acetate with an Amine
Due to the sensitivity of many amines to acidic conditions, it is highly recommended to protect the carboxylic acid for this reaction.
-
Materials and Reagents:
-
Methyl 8-bromoquinoline-5-acetate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Nitrogen or Argon atmosphere
-
-
Experimental Workflow:
Caption: Workflow for the Buchwald-Hartwig amination.
-
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is a state-of-the-art catalyst system for Buchwald-Hartwig aminations, showing broad substrate scope and high activity.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this transformation.
-
Solvent: Toluene is a common solvent for this reaction, providing a good balance of solubility and boiling point.
-
Quantitative Data Summary
The following table provides a general overview of the reaction conditions and expected outcomes. Note that these are representative values and will vary depending on the specific substrates used.
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura (Free Acid) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-100 | 60-85 |
| Suzuki-Miyaura (Protected) | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O | 90-110 | 75-95 |
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 50-80 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | DIPA | DIPA | RT-60 | 70-90 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 65-90 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing, or low reaction temperature.
-
Solution: Use fresh catalyst and solvents, ensure thorough degassing, and consider increasing the reaction temperature. For Suzuki reactions, ensure the boronic acid is of high quality.
-
-
Side Product Formation:
-
Cause: Homocoupling of the boronic acid (Suzuki), dimerization of the starting material, or decarboxylation.
-
Solution: Adjust the stoichiometry of the reagents, screen different ligands and bases, and consider running the reaction at a lower temperature to minimize decarboxylation.
-
-
Poor Solubility:
-
Cause: The carboxylate salt of the starting material may be insoluble in the reaction solvent.
-
Solution: Screen different solvent systems or protect the carboxylic acid as an ester to improve solubility in organic solvents.
-
Conclusion
Quinoline-5-acetic acid is a versatile building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. The application of modern metal-catalyzed cross-coupling reactions provides a powerful toolkit for the functionalization of this scaffold. While the presence of the carboxylic acid moiety introduces specific challenges, these can be effectively managed through careful selection of reaction conditions or by employing a protecting group strategy. The protocols and insights provided in this guide are intended to empower researchers to successfully incorporate quinoline-5-acetic acid and its derivatives into their synthetic programs, paving the way for the discovery of new and innovative molecules.
References
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Huang, Y., Lv, X., Tong, H. R., He, W., Bai, Z., Wang, H., He, G., & Chen, G. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)-H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, 26(1), 94–99. [Link]
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Murru, S., McGough, B., & Srivastava, R. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 12(46), 9498-9507. [Link]
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Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry, 6(6), 1234-1242. [Link]
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Reddit. (2023). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry. [Link]
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Zouhiri, F., et al. (2005). Additional Carboxyl Group at the C-5 Position of the Quinoline. Journal of Medicinal Chemistry, 48(5), 1598-1601. [Link]
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The Journal of Organic Chemistry (2023). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. [Link]
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Chemical Science (2016). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. [Link]
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Organic & Biomolecular Chemistry (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. [Link]
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Accounts of Chemical Research (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]
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Accounts of Chemical Research (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]
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ACS Catalysis (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. [Link]
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Chapter 6 Carboxyl Protecting Groups. (n.d.). [Link]
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ResearchGate. (n.d.). Template for the selective functionalization of quinolines at C5 position. [Link]
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kluedo. (n.d.). Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). National Institutes of Health. [Link]
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YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. [Link]
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Protecting Groups. (n.d.). [Link]
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Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
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Synthetic Communications (2022). Heck reaction in the synthesis of D-π-A chromophores: The effect of donor and acceptor on the ratio of 1,2- trans- and 1,1-isomer olefins. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Wikipedia. (n.d.). Heck reaction. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
-
Molecules (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Indo Global Journal of Pharmaceutical Sciences (2013). Suzuki Cross Coupling Reaction- A Review. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Organic Letters (2015). Palladium-Catalyzed Decarboxylative Coupling of Quinolinone-3-Carboxylic Acids and Related Heterocyclic Carboxylic Acids with (Hetero)aryl Halides. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Macmillan Group. (2008). Decarboxylative Cross-Coupling (NTJ). [Link]
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ACS Omega (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]
-
Nature Communications (2021). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. [Link]
-
Organic & Biomolecular Chemistry (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. [Link]
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ResearchGate. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
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PubMed Central (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
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ResearchGate. (2025). Transition Metal Catalyzed Decarboxylative Cross-Coupling Reactions. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]
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Sci-Hub. (n.d.). Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. [Link]
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ResearchGate. (n.d.). (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions. [Link]
-
Molecules (2019). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
ACS Omega (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. [Link]
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Application Notes & Protocols: 2-(Quinolin-5-yl)acetic Acid as a Versatile Synthon for Heterocyclic Compound Synthesis
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The synthetic utility of a quinoline derivative is largely dictated by the nature and position of its substituents, which serve as reactive handles for molecular elaboration. 2-(Quinolin-5-yl)acetic acid, in particular, presents a compelling yet underexplored starting material. Its structure uniquely combines the biologically significant quinoline nucleus with a carboxylic acid moiety, separated by a methylene bridge. This arrangement provides two primary points for chemical modification: the carboxylic acid group and the adjacent active methylene group, enabling a diverse range of cyclization strategies to build novel heterocyclic systems.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of 2-(Quinolin-5-yl)acetic acid as a synthon. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, field-proven protocols adapted from established methodologies for related quinoline isomers. The aim is to equip scientists with the foundational knowledge and practical steps required to leverage this versatile building block in the synthesis of innovative heterocyclic compounds.
Section 1: Reactivity Profile and Synthetic Strategy
The synthetic potential of 2-(Quinolin-5-yl)acetic acid stems from the distinct reactivity of its functional components.
-
Carboxylic Acid Group: This is the primary reactive site for constructing five-membered heterocycles like oxadiazoles, triazoles, and thiazolidinones. It can be readily converted into more reactive intermediates such as esters, acid chlorides, and, most importantly, acetohydrazides. The formation of the 2-(quinolin-5-yl)acetohydrazide intermediate is a crucial step, as it opens a gateway to a multitude of cyclization reactions.
-
α-Methylene Group: The protons on the carbon adjacent to the carbonyl group are activated, making this position a potential nucleophile for condensation reactions, although this pathway is less common than transformations involving the carboxyl group.
-
Quinoline Ring: The aromatic ring system can undergo electrophilic substitution, though the conditions must be carefully selected to avoid side reactions with the acetic acid moiety.
Our strategic approach focuses on leveraging the carboxylic acid function, transforming it into key intermediates that serve as direct precursors for various heterocyclic systems.
Section 2: Synthesis of Key Heterocyclic Scaffolds
The following protocols are designed as self-validating systems, providing detailed steps, rationale, and characterization guidance. They are adapted from established procedures for structurally similar quinoline derivatives.[3][4]
Pathway A: Synthesis of 1,3,4-Oxadiazoles and 1,2,4-Triazoles
The acetohydrazide derivative is the central precursor for this pathway. The subsequent cyclization strategy determines whether an oxadiazole or triazole ring is formed. This approach is well-documented for various carboxylic acids, highlighting its robustness.[3]
Protocol 2.1: Synthesis of 2-(Quinolin-5-yl)acetohydrazide (Intermediate)
-
Principle: This two-step, one-pot procedure first converts the carboxylic acid to its methyl ester using thionyl chloride and methanol, which is then directly reacted with hydrazine hydrate. Direct conversion from the acid with hydrazine is often low-yielding, whereas the ester intermediate route is highly efficient.
-
Materials & Reagents:
Reagent M.W. Amount (10 mmol scale) Moles 2-(Quinolin-5-yl)acetic acid 187.19 1.87 g 10.0 mmol Methanol (Dry) 32.04 50 mL - Thionyl Chloride (SOCl₂) 118.97 1.1 mL (1.31 g) 11.0 mmol | Hydrazine Hydrate (80%) | 50.06 | 2.5 mL | ~40.0 mmol |
-
Procedure:
-
Suspend 2-(quinolin-5-yl)acetic acid (1.87 g, 10.0 mmol) in dry methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and condenser. Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (1.1 mL, 11.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality: This in-situ formation of the acid chloride, which is immediately converted to the methyl ester by the methanol solvent, is a classic and highly effective esterification method (Fischer-Speier).
-
After the addition is complete, remove the ice bath and reflux the mixture for 4 hours. Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexane) until the starting material spot disappears.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude methyl 2-(quinolin-5-yl)acetate. This crude ester is typically used without further purification.
-
To the flask containing the crude ester, add ethanol (30 mL) followed by hydrazine hydrate (2.5 mL, ~40 mmol).
-
Reflux the resulting mixture for 6-8 hours. The product will often precipitate out of the solution upon cooling.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired hydrazide.
-
-
Safety: Work in a fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen.
-
Characterization:
-
FT-IR (cm⁻¹): Appearance of two N-H stretching bands (approx. 3300-3200) and disappearance of the broad O-H acid stretch. Carbonyl (C=O) of hydrazide shifts to ~1650-1670.
-
¹H NMR: Appearance of new signals for -NH₂ (broad, ~4.5 ppm) and -NH- (broad, ~9.5 ppm). The methylene protons (-CH₂-) will appear as a singlet.
-
Expected Yield: 80-90% over two steps.
-
Protocol 2.2: Synthesis of 5-(Quinolin-5-ylmethyl)-1,3,4-oxadiazole-2-thiol
-
Principle: The hydrazide is cyclized using carbon disulfide in a basic medium. The intermediate dithiocarbazate salt cyclizes upon heating, eliminating H₂S to form the stable oxadiazole-thiol ring.[4]
-
Materials & Reagents:
Reagent M.W. Amount (5 mmol scale) Moles 2-(Quinolin-5-yl)acetohydrazide 201.22 1.0 g 5.0 mmol Potassium Hydroxide (KOH) 56.11 0.31 g 5.5 mmol Ethanol (95%) 46.07 25 mL - | Carbon Disulfide (CS₂) | 76.14 | 0.45 mL (0.57 g) | 7.5 mmol |
-
Procedure:
-
Dissolve 2-(quinolin-5-yl)acetohydrazide (1.0 g, 5.0 mmol) and potassium hydroxide (0.31 g, 5.5 mmol) in ethanol (25 mL) in a round-bottom flask with stirring.
-
To the clear solution, add carbon disulfide (0.45 mL, 7.5 mmol) dropwise at room temperature.
-
Reflux the mixture for 12-16 hours. The reaction will likely turn yellow.
-
Monitor the reaction by TLC. After completion, cool the mixture and reduce the solvent volume by half using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water.
-
Acidify the solution to pH 5-6 with dilute hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. Recrystallization from ethanol can be performed for further purification.
-
-
Safety: Carbon disulfide is extremely flammable and toxic. Perform all operations in a well-ventilated fume hood.
-
Characterization:
-
FT-IR (cm⁻¹): Disappearance of N-H stretches from the hydrazide. Appearance of a C=S stretch (~1250-1300) and potentially a broad S-H stretch if the thiol tautomer is present.
-
¹H NMR (DMSO-d₆): The thiol proton (-SH) appears as a very broad singlet at ~13-14 ppm. The methylene singlet will be shifted downfield compared to the hydrazide.
-
Expected Yield: 75-85%.
-
Sources
High-Throughput Screening Assays for Quinoline Derivatives: From Target Validation to Hit Confirmation
An In-Depth Technical Guide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1] The versatility of the quinoline ring system allows for extensive chemical modification, creating vast libraries of derivatives that necessitate efficient screening strategies for lead identification. High-Throughput Screening (HTS) provides the requisite scale and speed to interrogate these large compound collections, identifying molecules that modulate biological targets in a desired manner.[2][3] This guide offers a comprehensive overview of the principles, methodologies, and protocols essential for designing and executing robust HTS campaigns for quinoline derivatives. We provide detailed, field-proven protocols for key cell-based and biochemical assays, explain the causality behind experimental choices, and outline a self-validating framework for data analysis and hit confirmation, intended for researchers, scientists, and drug development professionals.
Foundational Principles of a Quinoline HTS Campaign
The success of any HTS campaign hinges on a meticulously planned and validated workflow. Before embarking on large-scale screening, it is imperative to establish a robust assay with a clear understanding of its performance characteristics.[4][5]
The General HTS Workflow
An HTS campaign is a systematic process designed to efficiently identify and validate compounds with the desired biological activity from large libraries.[6] The workflow progresses from primary screening of the entire library at a single concentration to subsequent confirmation and characterization of a smaller subset of putative "hits."
Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.
Assay Validation and Quality Control Metrics
Rigorous assay validation is non-negotiable; it ensures that the data generated during the HTS campaign is reliable and reproducible.[7] The goal is to develop an assay with a significant signal window and minimal variability.[8] Several statistical parameters are used to quantify assay performance.[9]
Causality Behind the Metrics: We use these metrics not just as benchmarks, but as diagnostic tools. A low Z' factor, for instance, forces an investigation into sources of variability—be it reagent instability, cellular stress, or instrumentation flaws—before committing expensive library resources to a screen.[10]
| Metric | Formula | Interpretation for a Robust HTS Assay | Reference |
| Z'-Factor | ( 1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{ | \mu_{pos} - \mu_{neg} | } ) |
| Signal-to-Background (S/B) Ratio | ≥ 10 : Generally desired, though assay-dependent. A high S/B indicates a large dynamic range, making it easier to distinguish hits from background noise. | [8][11] | |
| Coefficient of Variation (%CV) | < 20% : For both positive and negative controls. Low %CV indicates low well-to-well variability and high precision. | [4] |
Where µpos and σpos are the mean and standard deviation of the positive control, and µneg and σneg are for the negative control.
HTS Methodologies for Screening Quinoline Derivatives
The choice of assay is dictated by the therapeutic area and the hypothesized mechanism of action for the quinoline library. Quinolines are privileged structures known to interact with a wide range of biological targets.[1]
Anticancer Activity Screening
Many quinoline derivatives exert anticancer effects by inhibiting protein kinases, disrupting DNA replication, or inducing apoptosis.[1][12]
Cell-based assays are advantageous as they provide a more physiologically relevant context and simultaneously screen for compound permeability.[13][14] Assays measuring cell metabolic activity or ATP content are excellent proxies for cell viability and are highly amenable to HTS.[6][15]
This luminescent assay quantifies ATP, an indicator of metabolically active cells. The mono-reagent format simplifies the workflow, making it ideal for HTS.
I. Materials
-
Human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).[6]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Quinoline compound library (10 mM in DMSO).
-
Positive control (e.g., Staurosporine, 10 mM in DMSO).
-
384-well white, solid-bottom assay plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer plate reader.
II. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 40 µL of medium per well into a 384-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state at the time of compound addition.
-
-
Compound Addition: Using an automated liquid handler, pin-transfer ~50 nL of compounds, positive control, and DMSO (vehicle control) to designated wells for a final concentration of 10 µM.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest as a measurable change in cell number.
-
-
Reagent Addition: Equilibrate the assay plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 40 µL of the reagent to each well.
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
III. Data Analysis
-
Calculate percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_compound - µ_pos) / (µ_neg - µ_pos))
-
Calculate Z' factor for each plate to ensure data quality.[10]
Quinolines are a well-established scaffold for kinase inhibitors.[16][17] Dysregulation of kinase signaling, such as the PI3K/Akt pathway, is a hallmark of many cancers.[1][18] Biochemical assays directly measure a compound's ability to inhibit a purified enzyme, providing direct target engagement information.
Caption: Inhibition of the PI3K signaling pathway by a quinoline derivative.
This is a universal, luminescence-based kinase assay that measures ADP formation, a product of the kinase reaction. Less ADP formation indicates greater inhibition.
I. Materials
-
Purified recombinant kinase (e.g., PI3Kα).
-
Kinase-specific substrate (e.g., a lipid or peptide substrate).
-
ATP.
-
Kinase reaction buffer.
-
Quinoline compound library.
-
Positive control inhibitor (e.g., Wortmannin for PI3K).
-
ADP-Glo™ Kinase Assay kit (Reagent and Detection System).
-
384-well white, low-volume assay plates.
II. Step-by-Step Methodology
-
Compound Dispensing: Add ~50 nL of compounds, positive control, and DMSO to appropriate wells.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2x kinase/substrate solution to each well. Add 2.5 µL of a 2x ATP solution to initiate the reaction.
-
Causality: The reaction is typically run at or below the Km for ATP to ensure competitive inhibitors can be identified effectively.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of the Kinase Detection Reagent to convert the ADP product to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence.
Antimalarial Activity Screening
Quinoline antimalarials like chloroquine act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, which is toxic to the parasite.[19][20][21]
This assay measures the proliferation of malaria parasites within red blood cells by quantifying the intercalation of SYBR Green I dye into parasitic DNA.
I. Materials
-
Chloroquine-sensitive (e.g., 3D7) or -resistant (e.g., Dd2) strains of P. falciparum.
-
Human O+ red blood cells (RBCs).
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine).
-
SYBR Green I dye.
-
Lysis buffer (Tris buffer with saponin, Triton X-100, and EDTA).
-
Positive control (e.g., Chloroquine).
-
384-well black, clear-bottom assay plates.
II. Step-by-Step Methodology
-
Parasite Culture: Maintain asynchronous parasite cultures at 3-5% parasitemia and 2% hematocrit.
-
Assay Plate Preparation: Add ~50 nL of quinoline compounds and controls to the assay plate.
-
Cell Seeding: Add 50 µL of parasite culture (adjusted to 0.5% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂.
-
Causality: A 72-hour incubation allows for at least one full intraerythrocytic life cycle, providing a robust window to measure growth inhibition.
-
-
Cell Lysis: Add 50 µL of lysis buffer containing 1x SYBR Green I to each well.
-
Incubation: Incubate in the dark at room temperature for 1-3 hours.
-
Data Acquisition: Read fluorescence (Excitation: 485 nm, Emission: 530 nm).
Antibacterial Activity Screening
Quinolines, particularly fluoroquinolones, are potent antibacterial agents.[22] HTS can identify novel quinoline scaffolds active against drug-resistant strains.[23][24]
This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.
I. Materials
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[22][23]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Quinoline compounds serially diluted.
-
Positive control (e.g., Ciprofloxacin).
-
Resazurin (cell viability indicator).
-
384-well clear assay plates.
II. Step-by-Step Methodology
-
Compound Plating: Prepare plates with 2-fold serial dilutions of the quinoline compounds.
-
Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Growth Assessment: Add 10 µL of Resazurin and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria.
-
Data Acquisition: Read absorbance at 570 nm and 600 nm or determine the MIC visually as the lowest concentration with no pink color.
Antiviral Activity Screening
Quinolines have demonstrated activity against a range of viruses by interfering with processes like viral entry and replication.[25][26]
This cell-based assay identifies compounds that protect host cells from virus-induced death (CPE).[27]
I. Materials
-
Host cell line susceptible to the virus (e.g., Vero cells).
-
Virus of interest (e.g., Influenza virus, Coronavirus).[28]
-
Infection medium (e.g., DMEM with 2% FBS).
-
Positive control (e.g., Remdesivir for coronaviruses).
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
384-well clear or white assay plates.
II. Step-by-Step Methodology
-
Cell Seeding: Seed host cells in 40 µL of culture medium and incubate for 24 hours.
-
Compound Addition: Add ~50 nL of quinoline compounds and controls.
-
Viral Infection: Add 10 µL of virus diluted in infection medium at a pre-determined Multiplicity of Infection (MOI) to induce ~80-90% cell death. Add medium only to uninfected control wells.
-
Causality: The MOI is optimized during assay development to create a large signal window between infected and uninfected cells.
-
-
Incubation: Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., 50 µL of CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read luminescence or absorbance, depending on the reagent used.
Hit Confirmation and Triage
A primary hit is not a lead. A rigorous confirmation process is essential to eliminate artifacts and false positives, ensuring that follow-up resources are focused on the most promising compounds.[2][29]
The Logic of Triage: The goal is to efficiently filter a large number of primary hits down to a small number of high-confidence chemical series. This involves re-testing for potency, assessing for non-specific activity through counter-screens, and confirming the mechanism with orthogonal assays.
Caption: Decision workflow for hit confirmation and triage.
-
Hit Confirmation: Cherry-pick primary hits and re-test them in the primary assay to confirm activity.
-
Dose-Response Analysis: Test confirmed hits in a 10-point, 2-fold serial dilution to determine their potency (IC₅₀/EC₅₀).[11]
-
Counter-Screens: Employ assays designed to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).
-
Orthogonal Assays: Use a secondary assay with a different readout or technology to confirm the biological activity of the hit. For example, a hit from a kinase ADP-Glo assay could be confirmed using a mass spectrometry-based assay.[30]
-
SAR by Catalog: Screen commercially available analogs of confirmed hits to establish an initial structure-activity relationship (SAR), which provides confidence that the observed activity is due to a specific chemical scaffold.
Conclusion
High-throughput screening is an indispensable engine for modern drug discovery. For a privileged scaffold like quinoline, HTS provides a powerful platform to explore vast chemical space across diverse therapeutic areas. The key to a successful campaign lies not in the speed of screening alone, but in the thoughtful design of biologically relevant assays, rigorous validation of their performance, and a systematic, logic-driven process for hit confirmation. By adhering to the principles and protocols outlined in this guide, researchers can significantly increase the probability of identifying novel, high-quality quinoline derivatives for progression into lead optimization and preclinical development.
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AWS. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS. [Link]
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Liu, N., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
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Lee, J. H., & Choi, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
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Wang, T., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]
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Baghdad Science Journal. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
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MDPI. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]
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BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. [Link]
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ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. ResearchGate. [Link]
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MDPI. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
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Cell-based assays for evaluating the cytotoxicity of "2-(Quinolin-5-YL)acetic acid" derivatives
An In-Depth Guide to Cell-Based Assays for Evaluating the Cytotoxicity of 2-(Quinolin-5-YL)acetic Acid Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of cell-based assays to evaluate the cytotoxicity of novel 2-(Quinolin-5-YL)acetic acid derivatives. Quinoline-based compounds are a significant class of heterocycles being explored in cancer therapy, with some derivatives showing potent cytotoxic and apoptosis-inducing activities.[1][2] Therefore, rigorous and well-chosen cytotoxicity assays are paramount for characterizing their therapeutic potential and defining their safety profile.
This guide moves beyond simple protocol recitation. It explains the causality behind experimental choices, provides self-validating frameworks for each protocol, and is grounded in authoritative references to ensure scientific integrity.
Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. A strategic, multi-parametric approach is essential to elucidate the mechanism of cell death. The initial choice of assay should be guided by the expected cellular impact of the 2-(Quinolin-5-YL)acetic acid derivatives. For instance, are they anticipated to induce metabolic shutdown, membrane disruption (necrosis), or programmed cell death (apoptosis)?
The following diagram illustrates a decision-making workflow for selecting the appropriate assay.
Caption: Mechanism of the Caspase-Glo® 3/7 Assay.
Application Notes & Best Practices:
-
Multiplexing: This assay can be multiplexed with other assays (e.g., a fluorescent viability assay) to normalize the caspase activity to the number of viable cells, providing a more robust dataset.
-
Signal Stability: The "glow-type" signal is stable for several hours, offering flexibility in measurement time. However, for kinetic studies, readings should be taken at consistent intervals.
-
Plate Color: Use opaque-walled, white 96-well plates to maximize the luminescent signal and prevent well-to-well crosstalk.
Step-by-Step Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the MTT protocol, using an opaque white plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold increase in caspase activity: Fold Increase = (Luminescence_treated) / (Luminescence_control)
-
Data can be plotted as fold increase versus compound concentration.
Annexin V & Propidium Iodide (PI) Staining: Differentiating Cell Death Pathways
Principle: This flow cytometry-based assay provides a powerful method to distinguish between different stages of cell death. [3]In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [4]Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. [5]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of viable and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [3] Application Notes & Best Practices:
-
Cell Handling: Handle cells gently throughout the procedure. Excessive vortexing or centrifugation can artificially damage cell membranes, leading to false positive PI staining.
-
Controls: Proper controls are essential for setting up the flow cytometer gates:
-
Unstained cells.
-
Cells stained only with Annexin V-FITC.
-
Cells stained only with PI.
-
-
Timeliness: This is a functional assay that should be analyzed as soon as possible after staining (ideally within one hour) to avoid artifacts from prolonged incubation. [4][5] Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with the quinoline derivatives for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine the floating and adherent populations for each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes. [4]4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [6]5. Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI staining solution to the 100 µL cell suspension. [6]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis: The flow cytometry data is typically presented as a dot plot, which can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells. [3]* Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. [3]* Upper-Left (Annexin V- / PI+): Necrotic cells or cells damaged during processing.
The percentage of cells in each quadrant is quantified to provide a detailed profile of the compound's cytotoxic effect.
Summary and Concluding Remarks
The evaluation of 2-(Quinolin-5-YL)acetic acid derivatives requires a thoughtful and multi-faceted approach to cytotoxicity testing. Beginning with a broad metabolic screen like the MTT assay allows for efficient identification of active compounds. Subsequent investigation with mechanistically distinct assays, such as LDH release for necrosis and Caspase-Glo/Annexin V for apoptosis, is crucial for elucidating the specific mode of action. By employing the detailed protocols and best practices outlined in this guide, researchers can generate reliable, reproducible, and insightful data to drive their drug discovery programs forward.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
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Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Available at: [Link]
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MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. Available at: [Link]
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Neutral Red Uptake Assay. RE-Place. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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Assaying Cellular Viability Using the Neutral Red Uptake Assay. PubMed. Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences. Available at: [Link]
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Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. Available at: [Link]
-
Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Semantic Scholar. Available at: [Link]
-
Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie. Available at: [Link]
-
Caspase Protocols in Mice. PMC - PubMed Central - NIH. Available at: [Link]
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Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]
-
Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. PubMed. Available at: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. NIH. Available at: [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Scientific Research Publishing. Available at: [Link]
-
Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Regulatory Mechanisms in Biosystems. Available at: [Link]
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- 1. Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
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- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: A Framework for the In Vitro Anticancer Evaluation of Novel 2-(Quinolin-5-YL)acetic Acid Analogues
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] In oncology, numerous quinoline derivatives have been successfully developed into clinically approved drugs, such as bosutinib and lenvatinib, which function primarily as kinase inhibitors.[1][2] The versatility of the quinoline core allows for the development of agents that can induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt key signaling pathways crucial for tumor growth and survival.[3][4]
This application note provides a comprehensive, technically detailed framework for the in vitro anticancer evaluation of a novel series of compounds: 2-(Quinolin-5-YL)acetic acid analogues . The rationale for investigating this specific chemical class is rooted in the potential for the acetic acid moiety at the 5-position to confer unique pharmacological properties, potentially enabling interaction with novel targets or improving selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise progression from initial cytotoxicity screening to deeper mechanistic investigation. The protocols herein are presented not merely as instructions, but as a self-validating system, complete with the underlying scientific principles and critical considerations for robust and reproducible data generation.
Part I: Foundational Concepts & Pre-Experimental Setup
Hypothesized Mechanisms of Action
Given the broad bioactivity of quinoline derivatives, a new analogue series could act through several mechanisms. It is crucial to enter the investigation with a set of well-defined hypotheses. Quinoline-based compounds are known to function as:
-
Kinase Inhibitors: Many act on tyrosine kinases (TKs) like EGFR, VEGFR, or intracellular signaling kinases such as PI3K, Akt, and Src/Abl, which are frequently dysregulated in cancer.[5][6][7]
-
Topoisomerase Inhibitors: Some quinoline structures can intercalate into DNA and inhibit topoisomerase II, an enzyme essential for DNA replication, leading to cell death.[4][5]
-
Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these agents can induce mitotic arrest and subsequent apoptosis.[3][6]
This guide will establish a workflow to systematically test these hypotheses.
Essential Materials and Reagents
-
Test Compounds: A library of 2-(Quinolin-5-YL)acetic acid analogues, dissolved in sterile DMSO to create high-concentration stock solutions (e.g., 10-20 mM).
-
Cell Lines: A representative panel of human cancer cell lines is critical. A suggested starting panel includes:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Triple-negative breast cancer.[8]
-
A549: Non-small cell lung carcinoma.[8]
-
PC3: Prostate adenocarcinoma (androgen-independent).[9]
-
HCT116: Colorectal carcinoma.
-
HFF-1: Normal human dermal fibroblasts (as a non-cancer control to assess selectivity).[8]
-
-
Cell Culture Reagents: Appropriate base media (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay kits.[10]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[11]
-
Propidium Iodide (PI) and RNase A for cell cycle analysis.[12]
-
Phosphate Buffered Saline (PBS).
-
Sterile, cell culture-treated 96-well and 6-well plates.
-
Workflow Overview
The evaluation process follows a tiered approach, starting with broad screening and progressively focusing on the mechanism of the most potent compounds.
Part II: Experimental Protocols
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[13]
Step-by-Step Methodology:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Dilute the cell suspension to a predetermined optimal density (e.g., 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 2-(Quinolin-5-YL)acetic acid analogues in complete culture medium. A typical concentration range for initial screening is 0.1 to 100 µM. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (DMSO concentration matching the highest compound concentration) and "untreated control" wells (medium only).[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will form visible purple crystals.[13]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150-200 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it enters late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[11]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight. Treat the cells with a lead analogue at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at low speed (e.g., 300 x g for 5 minutes).[15]
-
Washing: Wash the cell pellet twice with cold PBS to remove residual medium and serum.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite at 488 nm and measure FITC emission at ~530 nm (FL1) and PI emission at >575 nm (FL3).[11]
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in the S phase (DNA synthesis) have intermediate DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Harvest all cells and wash once with PBS.
-
Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet (1x10⁶ cells) to fix and permeabilize the cells. Incubate for at least 30 minutes at 4°C.[12][17] (Samples can be stored in ethanol for several weeks).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial to ensure that PI only stains DNA and not double-stranded RNA.[17]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[12][17]
-
Analysis: Analyze the samples by flow cytometry, triggering on the PI signal. Use a pulse-width vs. pulse-area plot to gate on single cells and exclude doublets.[17]
-
Data Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests cell cycle arrest.[18][19]
Part III: Data Presentation and Interpretation
Table 1: Hypothetical Cytotoxicity Data for 2-(Quinolin-5-YL)acetic Acid Analogues
Summarize the IC₅₀ values to easily compare the potency and selectivity of each analogue.
| Compound ID | Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. PC3 | IC₅₀ (µM) vs. HFF-1 (Normal) | Selectivity Index (SI)¹ |
| QA-001 | Parent Compound | 15.8 | 22.5 | 18.2 | > 100 | > 6.3 |
| QA-002 | 8-Methoxy | 5.2 | 8.1 | 6.5 | 85.4 | 16.4 |
| QA-003 | 4'-Fluoro-phenyl | 1.9 | 2.5 | 2.1 | 98.2 | 51.7 |
| QA-004 | 3'-Chloro-phenyl | 3.4 | 4.9 | 3.8 | 76.1 | 22.4 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 | 2.5 | 3.1 |
¹ Selectivity Index (SI) = IC₅₀ in normal cells (HFF-1) / IC₅₀ in cancer cells (MCF-7). A higher SI indicates greater selectivity for cancer cells.
Interpretation: In this hypothetical dataset, analogue QA-003 emerges as the lead compound. It demonstrates significantly improved potency across all cancer cell lines compared to the parent compound and exhibits a high selectivity index, suggesting a favorable therapeutic window.
Table 2: Mechanistic Assay Results for Lead Compound QA-003 (IC₅₀ ≈ 2 µM)
| Treatment (24h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 4.1% | 2.5% | 65.2% | 20.1% | 14.7% |
| QA-003 (2 µM) | 28.7% | 8.9% | 62.5% | 15.3% | 22.2% |
| QA-003 (4 µM) | 45.2% | 15.6% | 55.1% | 10.2% | 34.7% |
Interpretation: The data for QA-003 strongly indicates that its cytotoxic effect is mediated through the induction of apoptosis. Furthermore, the dose-dependent accumulation of cells in the G2/M phase suggests that the compound causes cell cycle arrest at this checkpoint, which often precedes apoptosis.[19]
Part IV: Visualizing Pathways and Relationships
Hypothesized Signaling Pathway
Many quinoline compounds inhibit receptor tyrosine kinases (RTKs) like EGFR, which activate downstream pro-survival pathways such as PI3K/Akt. Inhibition of this pathway can halt proliferation and induce apoptosis.
Sources
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides | MDPI [mdpi.com]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-(Quinolin-5-YL)acetic Acid in the Development of Enzyme Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "2-(Quinolin-5-YL)acetic acid" as a scaffold for the development of potent and selective enzyme inhibitors. The quinoline core is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antibacterial properties, as well as inhibitory effects on various enzymes.[1][2][3] This guide offers detailed protocols for preliminary enzyme inhibition screening, determination of inhibitor potency (IC₅₀), and elucidation of the mechanism of action. By explaining the causality behind experimental choices and grounding protocols in established biochemical principles, this document aims to empower researchers to effectively integrate this versatile chemical entity into their drug discovery pipelines.
Introduction: The Quinoline Scaffold in Enzyme Inhibition
The quinoline ring system is a privileged heterocyclic scaffold that is a constituent of numerous natural products and synthetic compounds with significant therapeutic value. Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions make it an ideal foundation for designing molecules that can bind with high affinity to the active or allosteric sites of enzymes.[4][5] Derivatives of quinoline have been successfully developed as inhibitors for a diverse range of enzyme classes, including protein kinases, DNA methyltransferases, acetylcholinesterase, and carbonic anhydrase.[2][3][6][7]
"2-(Quinolin-5-YL)acetic acid" (CAS No: 152150-03-3) presents an attractive starting point for fragment-based or lead-optimization campaigns.[8][9] The carboxylic acid moiety offers a handle for derivatization to explore structure-activity relationships (SAR), while the quinoline core provides the essential binding interactions. This guide will use a hypothetical protein kinase as a representative target to illustrate the application of this compound in a drug discovery workflow.
Physicochemical Properties of 2-(Quinolin-5-YL)acetic Acid
A summary of the key physicochemical properties of "2-(Quinolin-5-YL)acetic acid" is presented in Table 1. These properties are crucial for considerations such as solubility in assay buffers and potential for cell permeability in later-stage assays.
| Property | Value | Source |
| CAS Number | 152150-03-3 | [8] |
| Molecular Formula | C₁₁H₉NO₂ | [9] |
| Molecular Weight | 187.19 g/mol | [9] |
| Appearance | Off-white to yellow solid | - |
| Solubility | Soluble in DMSO and methanol | - |
Experimental Protocols
The following protocols are designed to be a comprehensive framework for the initial characterization of "2-(Quinolin-5-YL)acetic acid" as an enzyme inhibitor.
General Enzyme Inhibition Assay
Objective: To perform an initial screening of "2-(Quinolin-5-YL)acetic acid" to determine its inhibitory activity against a target enzyme. This protocol is a general template and should be adapted based on the specific enzyme and substrate.[10][11]
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.[12] The assay described here is a generic kinase assay where the phosphorylation of a substrate is quantified.
Materials:
-
Purified target protein kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
"2-(Quinolin-5-YL)acetic acid" stock solution (e.g., 10 mM in 100% DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of "2-(Quinolin-5-YL)acetic acid" in the kinase assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%) to avoid solvent effects.
-
Enzyme and Substrate Preparation: Prepare a solution of the protein kinase and its substrate in the kinase assay buffer at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the diluted "2-(Quinolin-5-YL)acetic acid" or vehicle control (buffer with the same percentage of DMSO) to the appropriate wells of the assay plate.
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction is initiated.[11]
-
Reaction Initiation: Prepare a 2X solution of ATP in the kinase assay buffer. Add 10 µL of the 2X ATP solution to each well to start the reaction. The final volume in each well will be 20 µL.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent which quantifies the amount of ADP produced).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
Data Analysis: Calculate the percentage of inhibition for each concentration of "2-(Quinolin-5-YL)acetic acid" using the following formula:
% Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Diagram of the Experimental Workflow:
Caption: Schematic representation of enzyme inhibition modes.
Structure-Activity Relationship (SAR) Exploration
Once the inhibitory activity of "2-(Quinolin-5-YL)acetic acid" is confirmed, the next logical step is to synthesize and test analogs to understand the SAR. This involves systematically modifying different parts of the molecule to improve potency and selectivity. [4][13] Key Regions for Modification:
-
The Carboxylic Acid Group: This group can be converted to esters, amides, or other bioisosteres to probe for additional interactions in the binding pocket and to modify physicochemical properties.
-
The Acetic Acid Linker: The length and rigidity of the linker can be altered. For instance, replacing the methylene group with a cyclopropyl ring or extending the alkyl chain.
-
The Quinoline Core: Substituents can be introduced at various positions (e.g., positions 2, 4, 7, and 8) on the quinoline ring to explore effects on potency and selectivity. For example, adding bulky or hydrophobic groups may enhance binding affinity. [5]
Diagram of a Hypothetical SAR Exploration:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 152150-03-3|2-(Quinolin-5-yl)acetic acid|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. A standard operating procedure for an enzymatic activity inhibition assay [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Quinoline-5-Acetic Acids
Welcome to the technical support center for the synthesis of substituted quinoline-5-acetic acids. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these synthetic pathways. Our focus is to provide in-depth, field-proven insights to overcome common challenges and optimize your experimental outcomes.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The introduction of a 5-acetic acid moiety presents a unique set of synthetic challenges, from controlling regioselectivity during the core ring formation to the final hydrolysis of precursor functional groups. This guide will address these specific issues in a practical, question-and-answer format.
Core Synthesis & Cyclization Challenges
The construction of the quinoline core is the foundational step where many difficulties first arise. Classical methods like the Gould-Jacobs, Doebner-von Miller, and Combes syntheses are frequently employed, each with its own set of potential pitfalls.[2][3]
FAQ 1: My Gould-Jacobs reaction to form the quinoline ring is giving low yields and product decomposition. What's going wrong?
Answer: The Gould-Jacobs reaction, while versatile for creating 4-hydroxyquinolines, is notorious for requiring high temperatures (often >250 °C) for the thermal cyclization step.[4][5] This can lead to decomposition of sensitive substrates and the formation of undesirable side products.[4]
Troubleshooting Steps:
-
Temperature & Time Optimization: This is a critical balance. High temperatures are needed for cyclization, but prolonged heating can degrade the product.[6] A systematic study of temperature and reaction time is essential to find the optimal conditions for your specific substrate.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and often improves yields by providing rapid, uniform heating.[6] This can be a significant advantage in preventing thermal degradation.
-
Solvent Choice: While often run neat, high-boiling inert solvents like diphenyl ether or Dowtherm A can help to moderate the reaction and improve heat transfer, sometimes leading to higher yields.[4]
Diagram: Gould-Jacobs Reaction Workflow
Caption: Workflow of the Gould-Jacobs reaction.
FAQ 2: I'm attempting a Doebner-von Miller synthesis and observing significant tar/polymer formation. How can I minimize this?
Answer: Tar formation is arguably the most common and frustrating side reaction in the Doebner-von Miller synthesis.[7] It arises from the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[7][8]
Troubleshooting Strategies:
| Strategy | Rationale |
| Biphasic Solvent System | By using a system like water/toluene, the α,β-unsaturated carbonyl is sequestered in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[7][8] |
| Optimize Acid Catalyst | While strong acids are necessary, excessively harsh conditions accelerate tarring. A comparative study of different Brønsted (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can identify a catalyst that balances reaction rate with side product formation.[7] |
| Control Reactant Addition | Adding the α,β-unsaturated carbonyl compound dropwise to the heated aniline solution maintains a low concentration, disfavoring polymerization.[8] |
| Moderate Reaction Temperature | Excessive heat promotes polymerization. The reaction should be maintained at the lowest effective temperature to facilitate the desired reaction without encouraging side reactions.[7] |
FAQ 3: My Combes synthesis with an unsymmetrical β-diketone is resulting in a mixture of regioisomers. How can I improve selectivity?
Answer: Regioselectivity in the Combes synthesis is a known challenge when using unsymmetrical β-diketones.[2][9] The cyclization can occur at either of the two ortho positions of the aniline, and the direction is influenced by both steric and electronic factors.[4]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[8]
-
Aniline Substituents: Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions, thereby directing the cyclization.[8]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid (PPA)) can alter the ratio of regioisomers formed.[8][9] Experimenting with different catalysts is a key optimization step.
Challenges with the Acetic Acid Moiety
Once the quinoline core is formed, the introduction and manipulation of the 5-acetic acid side chain bring a new set of challenges, particularly concerning the hydrolysis of precursor groups like nitriles or esters.
FAQ 4: I'm struggling with the hydrolysis of a quinoline-5-carbonitrile to the corresponding carboxylic acid. The reaction is either incomplete or requires harsh conditions that affect other functional groups. What are my options?
Answer: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be surprisingly challenging, often requiring forcing conditions (strong acid or base and high temperatures).[10][11] These conditions can be incompatible with other sensitive functional groups on the quinoline ring.
Troubleshooting Hydrolysis:
-
Acid vs. Base Catalysis: Both acid and base-catalyzed hydrolysis are common methods.[10] The choice depends on the stability of your other functional groups. For instance, if your molecule contains base-labile esters, an acid-catalyzed approach would be preferable.
-
Stepwise Hydrolysis: The hydrolysis proceeds through an amide intermediate.[11] If forcing conditions are leading to decomposition, a two-step procedure might be beneficial: first, milder hydrolysis to the amide, followed by hydrolysis of the more reactive amide to the carboxylic acid.
-
Microwave-Assisted Hydrolysis: As with ring formation, microwave heating can accelerate the hydrolysis, often allowing for lower temperatures and shorter reaction times, which can improve the overall yield and purity.
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst can sometimes improve reaction rates under milder conditions.
Diagram: Nitrile Hydrolysis Pathway
Caption: Stepwise hydrolysis of a nitrile to a carboxylic acid.
Purification and Analysis
The final step in any synthesis is the purification and characterization of the target compound. Substituted quinoline-5-acetic acids can present their own unique challenges in this regard.
FAQ 5: My final substituted quinoline-5-acetic acid is difficult to purify. What are some effective methods?
Answer: The amphoteric nature of amino acids and the polarity of the carboxylic acid group can complicate purification.
Purification Strategies:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with a range of solvent systems (e.g., ethanol/water, DMF/water, acetic acid/water).
-
Acid-Base Extraction: Utilize the carboxylic acid functionality. Dissolve the crude product in an organic solvent and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
-
Column Chromatography: While sometimes challenging due to the polarity, silica gel chromatography can be effective. A common mobile phase is a mixture of dichloromethane or ethyl acetate with methanol and a small amount of acetic acid to suppress the ionization of the carboxylic acid group and reduce tailing.
FAQ 6: What are the key spectroscopic features I should look for to confirm the structure of my quinoline-5-acetic acid?
Answer: A combination of NMR, IR, and mass spectrometry is essential for unambiguous structure confirmation.[12][13]
Expected Spectroscopic Data:
| Technique | Key Feature | Expected Observation |
| ¹H NMR | Carboxylic Acid Proton | A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.[13] |
| Methylene Protons (CH₂) | A singlet integrating to 2H, typically in the range of 3.5-4.5 ppm. | |
| Aromatic Protons | A complex multiplet pattern in the aromatic region (7-9 ppm) corresponding to the substituted quinoline ring. | |
| ¹³C NMR | Carbonyl Carbon | A signal in the range of 170-180 ppm.[13] |
| Methylene Carbon | A signal in the range of 30-45 ppm. | |
| FT-IR | O-H Stretch | A very broad absorption in the range of 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer. |
| C=O Stretch | A strong absorption around 1700-1725 cm⁻¹. | |
| Mass Spec (HRMS) | Molecular Ion | Accurate mass measurement to confirm the elemental composition.[12] |
References
-
Gąsiorowska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(163). Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19511-19534. Available at: [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Larock, R. C., & Yao, T. (2004). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 69(24), 8234–8239. Available at: [Link]
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Retrieved from [Link]
-
Scientific Research Publishing. (2015). 5-Chloro-Quinolin-8-Yloxy Acetic Acid; Vibrational Spectra; Molecular Structure; Force Field; DFT Calculations. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
PubMed. (2011). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Retrieved from [Link]
-
RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). The Synthesis of Quinolines by the Pfitzinger Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
MDPI. (2022). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
NIH. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. Retrieved from [Link]
Sources
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- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
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- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for "2-(Quinolin-5-YL)acetic acid" Derivatization
As a Senior Application Scientist, I've designed this Technical Support Center to provide in-depth guidance on the derivatization of "2-(Quinolin-5-YL)acetic acid". This guide is structured to address common challenges and frequently asked questions, ensuring you can optimize your reaction conditions with a strong understanding of the underlying chemical principles.
The derivatization of 2-(Quinolin-5-YL)acetic acid is a critical step in many drug discovery and development pipelines. The two primary transformations are the formation of amides and esters from the carboxylic acid moiety. This guide provides troubleshooting advice and optimized protocols to help you navigate these reactions successfully.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to form an amide derivative of 2-(Quinolin-5-YL)acetic acid using a standard coupling reagent like HATU, but I am observing very low to no product formation. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in amide coupling reactions is a frequent challenge. Several factors can be at play, often related to the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions themselves.[1]
-
Incomplete Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid to create a more reactive species.[2] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1] For 2-(Quinolin-5-YL)acetic acid, the quinoline nitrogen can potentially interact with the coupling reagents.
-
Solution: Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent (e.g., HATU, HBTU) and 2.0-3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[3] Pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve yields.[1][3]
-
-
Amine Reactivity Issues:
-
Protonation: An acid-base reaction between your carboxylic acid and the amine can occur, forming a salt and rendering the amine non-nucleophilic.[1][2]
-
Steric Hindrance: If your amine is sterically bulky, the reaction rate can be significantly reduced.[3]
-
Solution: The use of a non-nucleophilic base like DIPEA is crucial to scavenge the protons without reacting with the activated acid. For sterically hindered amines, you may need to switch to a more reactive coupling reagent or consider forming an acyl fluoride intermediate.[3]
-
-
Hydrolysis of Activated Intermediate: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate back to the starting material.[1]
-
Solution: Always use anhydrous solvents (e.g., DMF, DCM) and ensure your reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the outcome.[1]
-
Solution: DMF and DCM are generally good solvent choices. Most amide couplings proceed well at room temperature. However, for challenging substrates, gentle heating (e.g., to 40-50 °C) might be necessary. Avoid strong, nucleophilic bases that can compete with your amine.
-
Issue 2: Formation of an N-Acylurea Byproduct with Carbodiimide Reagents
Question: I am using EDC as my coupling reagent and I'm seeing a significant amount of a byproduct that I suspect is an N-acylurea. How can I prevent this?
Answer:
This is a classic side reaction when using carbodiimides like EDC or DCC. The O-acylisourea intermediate, which is the activated form of your carboxylic acid, can rearrange to form a stable N-acylurea, which is unreactive towards your amine.[3]
-
Mechanism of N-Acylurea Formation: The O-acylisourea intermediate is highly reactive. If the desired reaction with the amine is slow (e.g., due to steric hindrance), this intramolecular rearrangement can become a major competing pathway.
-
Solution: Use of Additives: To suppress this side reaction, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential.[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. This two-step, one-pot process significantly improves the yield of the desired amide and reduces N-acylurea formation.
Issue 3: Difficulty in Purifying the Quinoline-Containing Product
Question: My reaction seems to have worked, but I am having trouble purifying my 2-(Quinolin-5-YL)acetic acid derivative using silica gel column chromatography. I'm observing significant product smearing or even decomposition on the column.
Answer:
This is a common issue with nitrogen-containing heterocycles like quinolines. The basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and potential degradation.[4]
-
Solution 1: Neutralize the Silica Gel: You can neutralize the silica gel by adding a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), to your eluent system. This will cap the acidic sites on the silica and reduce the strong interaction with your product, leading to better peak shapes and recovery.
-
Solution 2: Use an Alternative Stationary Phase: If neutralization is not effective, consider using a different stationary phase for chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) is another excellent option if your compound has sufficient hydrophobicity.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for my 2-(Quinolin-5-YL)acetic acid derivatization?
A1: The choice of coupling reagent is critical and depends on the specific amine you are using.[1]
| Coupling Reagent | Common Use Cases | Advantages | Considerations |
| HATU/HBTU | General purpose, good for hindered amines | High reactivity, fast reaction times, low racemization | More expensive, produces urea byproducts |
| EDC/HOBt | Standard, cost-effective choice | Inexpensive, byproducts are water-soluble | Can lead to N-acylurea formation without HOBt, potential for racemization |
| PyBOP | Good for sterically hindered substrates | Reduces racemization, effective for difficult couplings | Produces phosphine oxide byproducts that can be difficult to remove |
| SOCl₂/Oxalyl Chloride | Formation of acyl chlorides | Highly reactive intermediate, good for unreactive amines | Harsh conditions, not suitable for sensitive functional groups |
For most applications involving 2-(Quinolin-5-YL)acetic acid, HATU is an excellent starting point due to its high efficiency and ability to overcome moderate steric hindrance.[3]
Q2: How do I perform an esterification of 2-(Quinolin-5-YL)acetic acid?
A2: The most common method for this transformation is the Fischer esterification . This involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5][6]
-
Key Principles: The Fischer esterification is an equilibrium-driven process.[6] To drive the reaction to completion and achieve high yields, you need to shift the equilibrium towards the products. This can be achieved in two main ways:
A typical procedure would involve refluxing a solution of 2-(Quinolin-5-YL)acetic acid in the alcohol (e.g., methanol or ethanol) with a catalytic amount of concentrated sulfuric acid for several hours until the reaction is complete (monitored by TLC or LC-MS).
Q3: Can I derivatize 2-(Quinolin-5-YL)acetic acid for GC-MS analysis?
A3: Direct analysis of 2-(Quinolin-5-YL)acetic acid by GC-MS is challenging due to its low volatility and the polar nature of the carboxylic acid group.[7] Derivatization is necessary to increase its volatility and thermal stability.[7] Two common methods are:
-
Esterification: Converting the carboxylic acid to its methyl ester using a reagent like BF₃ in methanol is a robust method.[7]
-
Silylation: Reacting the carboxylic acid with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester is a rapid and effective alternative.[7]
It is crucial to ensure the sample is completely dry before silylation, as moisture will deactivate the reagent.[7]
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a stirred solution of 2-(Quinolin-5-YL)acetic acid (1.0 equiv) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv).[3]
-
Add DIPEA (2.5 equiv) to the mixture.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (consider using a triethylamine-treated eluent).
Protocol 2: Fischer Esterification
-
Dissolve 2-(Quinolin-5-YL)acetic acid (1.0 equiv) in the desired alcohol (e.g., methanol, 10-20 equiv or as solvent).
-
Carefully add concentrated sulfuric acid (0.1 equiv) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the acid by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting ester by column chromatography.
Visual Workflow: Troubleshooting Amide Coupling
Caption: A decision tree for troubleshooting difficult amide couplings.
Visual Workflow: General Derivatization Pathways
Caption: Key derivatization pathways for 2-(Quinolin-5-YL)acetic acid.
References
-
Chemistry LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2023). Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors. Retrieved from [Link]
-
ACS Publications. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
ResearchGate. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2023). How to Make Esters through Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-(Quinolin-5-YL)acetic acid and its Derivatives
Introduction
Welcome to the technical support guide for the purification of 2-(quinolin-5-yl)acetic acid and its related products. As a key structural motif in medicinal chemistry and materials science, achieving high purity of these compounds is paramount for reliable downstream applications.[1] The unique amphoteric nature of this molecule—possessing both a basic quinoline nitrogen and an acidic carboxylic acid—presents specific challenges and opportunities in purification. This guide is structured as a series of troubleshooting questions and detailed protocols to empower researchers to overcome common hurdles and develop robust, validated purification strategies.
Section 1: Understanding the Physicochemical Landscape
Before attempting any purification, it is crucial to understand the compound's properties. The interplay between the basic quinoline ring and the acidic carboxylic acid group dictates its solubility and behavior in different environments.
FAQ: How does the pH of an aqueous solution affect the solubility of 2-(quinolin-5-yl)acetic acid?
The solubility of 2-(quinolin-5-yl)acetic acid is highly dependent on pH due to its two ionizable groups.[2][3]
-
In strongly acidic solutions (e.g., pH < 2): The basic quinoline nitrogen is protonated to form a cationic quinolinium salt. This ionic form is typically highly soluble in water.
-
In strongly basic solutions (e.g., pH > 7): The carboxylic acid group is deprotonated to form an anionic carboxylate salt. This ionic form is also highly soluble in water.[4][5]
-
At the Isoelectric Point (pI): There is a specific pH, the pI, where the molecule exists predominantly as a neutral zwitterion, carrying both a positive and a negative charge. At or near this pH, the compound's aqueous solubility is at its minimum, often causing it to precipitate from solution.
This pH-dependent solubility is the cornerstone of purification by acid-base extraction.[5][6]
Section 2: Troubleshooting Acid-Base Extraction
Liquid-liquid extraction is one of the most powerful and scalable methods for purifying compounds like 2-(quinolin-5-yl)acetic acid.[7] It excels at removing neutral impurities as well as unwanted acidic or basic side products.
Q1: I've performed a basic wash (e.g., with NaHCO₃) to extract my product into the aqueous layer, but when I acidify to precipitate it, nothing comes out. What went wrong?
This is a common issue that can be traced to several causes:
-
Incorrect pH for Precipitation: You may not have acidified the solution sufficiently. To precipitate the neutral carboxylic acid, you must lower the pH to at least two units below its pKa.[4] Use a strong acid like 1M or 2M HCl and check the pH with a meter or pH paper to ensure you have reached a pH of ~2-3.
-
Product is Too Soluble: The compound, even in its neutral form, might have some residual solubility in the aqueous medium, especially if the volume is large. Try cooling the acidified solution in an ice bath to decrease solubility and induce precipitation. If it still fails to precipitate, you will need to extract the product from the acidified aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Insufficient Product: If the initial reaction yield was very low, the concentration of the product in the aqueous layer might be below its solubility limit, preventing precipitation. Performing a back-extraction into an organic solvent is the best way to recover the material in this case.
Q2: I'm seeing a thick, persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?
Emulsions are often caused by fine particulate matter or amphiphilic impurities that stabilize the interface. Here are several effective strategies to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Mechanical Agitation: Gently swirl the funnel or stir the interface with a glass rod. Avoid vigorous shaking, which can worsen the problem.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and reduce the solubility of organic components in the aqueous layer.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool in a powder funnel. This can remove the particulate matter that is stabilizing the emulsion.
Workflow Diagram: Acid-Base Purification Strategy
This diagram outlines a logical workflow for separating 2-(quinolin-5-yl)acetic acid from common impurities.
Caption: Acid-base extraction workflow for purification.
Section 3: Troubleshooting Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds to a high degree.[8][9] The goal is to find a solvent (or solvent system) in which the compound is soluble when hot but insoluble when cold, while impurities remain soluble at all temperatures.
Q1: My compound "oils out" of the solution upon cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
-
Explanation: The compound separates as a liquid because it is either melting in the hot solvent or the concentration is too high for ordered crystal lattice formation to begin.
-
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Re-heat the solution until the oil redissolves, then add more hot solvent and allow it to cool slowly again.
-
Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution more slowly. Start by letting it cool to room temperature on the benchtop before moving it to an ice bath.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "poor" solvent (the anti-solvent, in which it is insoluble) dropwise at room temperature or while warm until the solution just becomes cloudy. Re-heat to clarify and then cool slowly.[10]
-
| Common Recrystallization Solvents for Quinoline Derivatives | Boiling Point (°C) | Notes |
| Ethanol | 78 | A good starting point for many polar organic solids.[11] |
| Acetonitrile | 82 | Often effective for nitrogen-containing heterocycles.[11] |
| Ethyl Acetate / Hexane | 77 / 69 | A common solvent/anti-solvent pair. Dissolve in hot ethyl acetate, add hexane until cloudy. |
| Toluene | 111 | Good for less polar compounds, but be mindful of the high boiling point. |
| Water | 100 | Can be used if the compound is sufficiently polar, but often leads to oils if the compound has significant nonpolar regions.[10] |
Q2: My final product is still colored, but I know it should be a white or pale yellow solid. How do I remove colored impurities?
Colored impurities are often highly conjugated, nonpolar compounds that can be effectively removed.
-
Explanation: These impurities are typically present in small amounts but are highly visible. They often co-crystallize with the product.
-
Solution: Activated Charcoal Treatment
-
Dissolve the crude product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. (CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping).
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Swirl the mixture and gently heat for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.[11]
-
Allow the clear, hot filtrate to cool and crystallize as usual.
-
Section 4: Troubleshooting Column Chromatography
When extraction and crystallization are insufficient, column chromatography provides the highest resolution for separating complex mixtures.[11] However, the basic nitrogen in the quinoline ring can cause issues with standard silica gel.
Q1: My compound is streaking badly on the silica gel column, leading to poor separation and broad fractions. Why is this happening?
This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase.
-
Explanation: Silica gel is covered with acidic silanol groups (Si-OH). The basic quinoline nitrogen can interact strongly with these sites via an acid-base interaction. This causes some molecules to "stick" to the column, resulting in tailing or streaking.[12]
-
Solutions:
-
Add a Basic Modifier to the Eluent: Add a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia to your mobile phase.[13] The modifier will compete with your compound for the acidic sites on the silica, allowing your product to elute as a sharp band.
-
Use a Different Stationary Phase: Switch to a more neutral or basic stationary phase. Alumina (Al₂O₃) is a common alternative for purifying basic compounds.
-
Use Reversed-Phase Chromatography: If available, C18-functionalized silica (reversed-phase) is an excellent option, often using solvent systems like acetonitrile/water or methanol/water with a pH modifier (e.g., formic acid or ammonium acetate).[14]
-
Decision Tree for Purification Method Selection
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. mt.com [mt.com]
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- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Poor Solubility of Quinoline-Based Compounds in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common, yet significant, challenge of poor aqueous solubility of quinoline-based compounds in experimental assays. Inaccurate or inconsistent results are often traced back to solubility issues, which can mask the true activity of a compound and impede research progress.[1][2] This resource is designed to provide you with the mechanistic understanding and actionable protocols needed to ensure your quinoline compounds are fully solubilized, leading to reliable and reproducible data.
Introduction: The Quinoline Solubility Challenge
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[3][4] From anti-malarials like quinine and chloroquine to anticancer agents, the quinoline scaffold is of immense interest.[5][6] However, the planar, aromatic, and often lipophilic nature of this heterocyclic system frequently leads to poor solubility in the aqueous buffers required for most biological assays.[7] This low solubility can result in underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[1][2]
This guide will walk you through a systematic approach to identifying and resolving these solubility challenges.
Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered when working with quinoline-based compounds.
Q1: My quinoline compound is not dissolving in my aqueous assay buffer. What is the first and most critical step?
A1: The foundational step is to understand the physicochemical properties of your specific quinoline derivative, particularly its pKa. The quinoline ring system is a weak base.[3] The nitrogen atom can be protonated, forming a more soluble salt.[8] The pKa of the quinoline core is approximately 4.9.[8] Therefore, attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-6) is a logical first step.[8][9] If this is not successful or if your assay is pH-sensitive, you will need to explore other strategies like the use of co-solvents.
Q2: I'm using Dimethyl Sulfoxide (DMSO) as a co-solvent, but my compound precipitates when I dilute it into the aqueous assay medium. Why is this happening and what are my options?
A2: This common issue, often called "crashing out," occurs because while the compound is soluble in the high concentration of organic solvent in your stock solution, it is not soluble in the final, predominantly aqueous, assay concentration.[10] The abrupt change in solvent polarity upon dilution causes the compound to precipitate.[10]
Causality: DMSO is a powerful aprotic solvent, but it does not increase the intrinsic aqueous solubility of a compound. It simply keeps it in solution in the stock vial. When this stock is diluted into a buffer, the final DMSO concentration is often too low (typically <1%) to maintain solubility.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound.
-
Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution, allowing the compound to equilibrate at each step.
-
Increase Final DMSO Concentration: While increasing the final DMSO percentage can help, be cautious. DMSO concentrations above 0.5-1% can have cytotoxic effects or interfere with assay components.[11][12][13] It is crucial to run a solvent tolerance control in your assay to determine the maximum allowable DMSO concentration.[12]
-
Consider Alternative Co-solvents: If DMSO is problematic, other co-solvents can be tested. (See Table 1).
Q3: My assay is highly sensitive to organic solvents. What are some solvent-free or low-solvent strategies I can use?
A3: When organic solvents are not a viable option, several other effective techniques can be employed to enhance aqueous solubility.
-
pH Modification: As discussed in Q1, adjusting the pH to protonate the quinoline nitrogen can significantly increase solubility.[14] This is often the most effective and straightforward method if the assay can tolerate the required pH.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble molecules, like quinolines, forming an inclusion complex that is water-soluble.[15][16] Beta-cyclodextrins (β-CD) and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15]
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds and increase their apparent solubility.[17] However, surfactants can also denature proteins or disrupt cell membranes, so they must be used with caution and with appropriate controls.
Q4: How can I be certain that my compound is truly dissolved and not just a very fine suspension?
A4: This is a critical point, as a fine precipitate can lead to highly variable results.[1] Visual inspection is the first step, but it is not always sufficient.
Verification Workflow:
-
Visual Check: Inspect the solution against a dark background for any visible particles or Tyndall effect (light scattering by suspended particles).
-
Centrifugation: Prepare your final dilution and centrifuge it at high speed (e.g., >10,000 x g) for 15-30 minutes.
-
Concentration Measurement: Carefully take a sample from the supernatant and measure the concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). Compare this to the concentration of an uncentrifuged sample. A significant decrease in concentration in the supernatant indicates that the compound was not fully dissolved.
This workflow provides a self-validating system to ensure the true concentration of your compound in the assay.
In-Depth Protocols & Methodologies
Protocol 1: Systematic Solubility Assessment Workflow
This protocol outlines a stepwise approach to finding the optimal solubilization strategy for your quinoline-based compound.
Caption: A systematic workflow for troubleshooting quinoline compound solubility.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of HP-β-CD to form an inclusion complex and enhance aqueous solubility.[15][18]
Materials:
-
Quinoline-based compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer
-
Vortex mixer
-
Sonicator
-
Orbital shaker
Procedure:
-
Prepare HP-β-CD Stock Solution: Prepare a 10% (w/v) stock solution of HP-β-CD in your assay buffer. This concentration may need to be optimized.
-
Add Compound: Add an excess amount of your quinoline compound powder to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and mix vigorously on an orbital shaker at room temperature for 24-48 hours to allow for the formation of the inclusion complex.[10] Intermittent sonication can aid in the process.
-
Remove Undissolved Compound: Centrifuge the solution at high speed (>10,000 x g) for 30 minutes to pellet any undissolved compound.
-
Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in this saturated solution should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
Assay Dilution: Use this stock solution for serial dilutions in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD in the assay.
Data Presentation: Comparison of Common Solubilization Strategies
The choice of solubilization agent is critical and depends on the specific requirements of the assay.
| Method | Mechanism of Action | Advantages | Potential Disadvantages | Typical Concentration in Assay |
| pH Adjustment | Protonation of the basic quinoline nitrogen to form a more soluble salt.[8] | Simple, inexpensive, avoids organic solvents. | Limited to pH-tolerant assays; may alter compound activity. | Assay-dependent |
| Co-solvents (e.g., DMSO, Ethanol) | Alters the polarity of the bulk solvent to increase solubility.[19] | Effective for creating high-concentration stock solutions. | Can cause precipitation on dilution ("crashing out"); potential for cellular toxicity or assay interference.[1][11] | < 0.5% (DMSO) |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound within its central cavity, forming a water-soluble inclusion complex.[15] | Low cellular toxicity; can improve compound stability. | May not be effective for all compounds; can be a more expensive option. | 1-5% (w/v) |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the hydrophobic compound.[17] | High solubilizing capacity for very insoluble compounds. | Can disrupt cell membranes, denature proteins, and interfere with assay readouts. | > CMC, typically 0.01-0.1% |
Visualization of Micellar Solubilization
The diagram below illustrates how surfactants form micelles to solubilize a hydrophobic quinoline compound.
Caption: Mechanism of micellar solubilization of a quinoline compound.
Conclusion
Overcoming the poor solubility of quinoline-based compounds is a critical step in obtaining accurate and reliable assay data. By systematically evaluating the compound's properties and applying the appropriate solubilization techniques—from simple pH adjustments to the use of specialized excipients like cyclodextrins—researchers can ensure the integrity of their experiments. Always remember to validate your chosen method and include proper controls to account for any potential effects of the solubilizing agents on the assay system.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- BenchChem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- Scientist Solutions. (2025, January 16). DMSO in cell based assays.
- ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 119.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- MDPI. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.
- National Institutes of Health. (n.d.). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. (n.d.). Quinoline.
- ACS Publications. (n.d.). Synthesis of Quinolines: A Green Perspective.
- Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
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- 8. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
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- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting "2-(Quinolin-5-YL)acetic acid" NMR Signal Assignment
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Nuclear Magnetic Resonance (NMR) signal assignment of "2-(Quinolin-5-YL)acetic acid." Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?
A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is a common challenge with substituted quinolines. [1] The quinoline ring system itself has six aromatic protons, and their chemical shifts can be very close, leading to complex and poorly resolved multiplets.
Underlying Cause: The electronic environment of each proton on the quinoline ring is subtly different, but not always different enough to produce baseline-resolved signals in a standard 1D ¹H NMR experiment. Protons on the same ring can have similar chemical shifts, and spin-spin coupling further complicates the spectrum by splitting these signals into multiplets that encroach on one another.
Troubleshooting Protocol:
-
Optimize 1D ¹H NMR Acquisition:
-
Increase Magnetic Field Strength: If available, use a higher field spectrometer (e.g., 600 MHz vs. 300 MHz). Higher fields increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Solvent Change: The chemical shifts of aromatic protons can be sensitive to the NMR solvent due to anisotropic effects.[2] Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can shift the signals enough to resolve overlap.[3] Benzene-d₆ is particularly known for its ability to induce significant shifts in aromatic compounds.
-
-
Employ 2D NMR Techniques: When 1D NMR is insufficient, 2D NMR is the definitive solution.[1]
-
COSY (Correlation Spectroscopy): This is the first and most crucial 2D experiment to run. It identifies protons that are spin-coupled to each other (typically through 2 or 3 bonds).[4] A cross-peak between two signals in a COSY spectrum definitively proves that those two protons are adjacent in the molecule. This allows you to "walk" around the quinoline rings, assigning protons based on their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom it is attached to.[4] Since ¹³C spectra have a much wider chemical shift range, this technique can resolve proton signals that are overlapped in the 1D spectrum by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds.[4] It is invaluable for confirming assignments and for placing the acetic acid side chain at the C5 position by identifying a correlation between the methylene protons (-CH₂-) and the quinoline carbons C4a and C6.
-
Q2: The chemical shifts of my quinoline protons seem unusual or don't match literature values. What could be the cause?
A2: Several factors can influence the chemical shifts of quinoline derivatives, leading to deviations from expected values.
Potential Causes & Solutions:
-
pH Effects: The nitrogen atom in the quinoline ring is basic and can be protonated by acidic impurities or even by the carboxylic acid group of another molecule in solution, especially at higher concentrations.[5][6] Protonation significantly alters the electronic distribution in the ring, causing dramatic downfield shifts of the protons, particularly those on the pyridine ring (H2, H3, H4).
-
Troubleshooting:
-
Ensure your NMR solvent is neutral. Traces of HCl in CDCl₃ are a common issue.[7] You can neutralize the solvent by passing it through a small plug of basic alumina.
-
To confirm if you are seeing a mixture of protonated and unprotonated forms, you can try adding a drop of D₂O to your sample. If a broad exchangeable proton signal (from the carboxylic acid and any protonated quinoline) changes or disappears, it indicates an acid-base equilibrium is at play.[3]
-
-
-
Concentration Dependence: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions.[8] As the sample concentration increases, molecules associate, creating shielding or deshielding effects that shift the proton signals.
-
Troubleshooting: Run a dilution study. Acquire ¹H NMR spectra at several different concentrations. If the chemical shifts change with concentration, this indicates that intermolecular interactions are influencing your spectrum. For reporting purposes, it is best to use a relatively dilute sample to minimize these effects.
-
-
Solvent Effects: As mentioned in Q1, the choice of solvent can significantly impact chemical shifts.[2] Always report the solvent used when presenting NMR data. If comparing to literature, ensure you are using the same solvent.
Q3: I'm having trouble distinguishing between the H6, H7, and H8 protons on the benzene portion of the quinoline ring. How can I assign them?
A3: Assigning the protons on the 5-substituted benzene ring (H6, H7, H8) can be challenging due to their similar electronic environments. A combination of coupling constant analysis and 2D NMR is the most reliable approach.
Step-by-Step Assignment Workflow:
-
Analyze Coupling Constants (J-values): The splitting patterns in a high-resolution ¹H NMR spectrum are key.
-
H8: This proton is ortho to H7. It will appear as a doublet with a typical ortho-coupling constant (³J) of 7-10 Hz.[9]
-
H7: This proton is coupled to both H6 (ortho) and H8 (ortho). It will appear as a triplet (if JH7-H6 ≈ JH7-H8) or a doublet of doublets (if the coupling constants are different).[9][10] The coupling constants will both be in the ortho range (7-10 Hz).
-
H6: This proton is ortho to H7 and will also have a long-range "meta" coupling to H4 across the ring system. It will likely appear as a doublet of doublets with one large ortho coupling (³JH6-H7 ≈ 7-10 Hz) and one smaller meta coupling (⁴JH6-H4 ≈ 1-3 Hz).
-
-
Utilize COSY: A COSY spectrum will show a clear correlation between H6 and H7, and between H7 and H8, confirming their sequential arrangement.
-
Leverage HMBC for Unambiguous Confirmation: The HMBC experiment provides the final, definitive proof.
-
Look for a correlation from the methylene protons of the acetic acid side chain (-CH₂-) to C6. This confirms the assignment of the carbon, and by extension (via an HSQC spectrum), the attached H6 proton.
-
The H8 proton will show an HMBC correlation to the quaternary carbon C4a.
-
Data Interpretation & Reference Tables
The following tables provide expected chemical shift ranges and coupling constants for 2-(Quinolin-5-YL)acetic acid. These are estimates and can vary based on solvent, concentration, and pH.
Table 1: Estimated ¹H NMR Chemical Shifts
| Proton | Expected δ (ppm) | Multiplicity | Typical Coupling Constants (Hz) |
| H2 | 8.8 - 9.0 | dd | ³JH2-H3 = 4-5, ⁴JH2-H4 = 1-2 |
| H3 | 7.4 - 7.6 | dd | ³JH3-H2 = 4-5, ³JH3-H4 = 8-9 |
| H4 | 8.0 - 8.2 | d | ³JH4-H3 = 8-9 |
| -CH₂- | 4.0 - 4.2 | s | - |
| H6 | 7.6 - 7.8 | d | ³JH6-H7 = 7-8 |
| H7 | 7.5 - 7.7 | t | ³JH7-H6 ≈ ³JH7-H8 ≈ 7-8 |
| H8 | 8.0 - 8.2 | d | ³JH8-H7 = 7-8 |
| -COOH | 10 - 13 | br s | - |
Note: The carboxylic acid proton is often broad and may not be observed, especially in protic solvents or if water is present.[11]
Table 2: Estimated ¹³C NMR Chemical Shifts
| Carbon | Expected δ (ppm) |
| C2 | 150 - 152 |
| C3 | 121 - 123 |
| C4 | 135 - 137 |
| C4a | 128 - 130 |
| C5 | 133 - 135 |
| C6 | 127 - 129 |
| C7 | 126 - 128 |
| C8 | 129 - 131 |
| C8a | 147 - 149 |
| -CH₂- | 40 - 42 |
| -COOH | 172 - 175 |
Reference data compiled from general knowledge of quinoline systems and substituent effects.[12][13][14]
Experimental Protocols & Visual Guides
Protocol: Acquiring a COSY Spectrum
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[1]
-
Sample Preparation: Dissolve 5-10 mg of purified 2-(Quinolin-5-YL)acetic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solution is clear and free of particulate matter.
-
1D ¹H Spectrum: Acquire a standard, well-shimmed 1D ¹H spectrum. Correctly reference the spectrum and determine the spectral width (in ppm) that encompasses all proton signals.
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence program (e.g., cosygpqf on Bruker systems).
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 provide better resolution but increase experiment time.
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8).
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.
-
Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.
-
Phase and calibrate the spectrum.
-
Visualizing NMR Troubleshooting Logic
Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.
References
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Retrieved from [Link]
- Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
- Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(16), 1829-1835.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2016). Has anyone had issues of acidity in chlorinated NMR solvents? Retrieved from [Link]
-
ResearchGate. (2015). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum? Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000232). Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.21: Two-Dimensional NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
National Institutes of Health. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. Retrieved from [Link]
-
Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting.... Retrieved from [Link]
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- 14. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Synthesis of 2-(Quinolin-5-YL)acetic acid
Welcome to the technical support center for the synthesis of 2-(Quinolin-5-YL)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.
Introduction
2-(Quinolin-5-YL)acetic acid is a valuable building block in medicinal chemistry. Its synthesis, however, can present several challenges that may lead to suboptimal yields. This guide provides a structured approach to identifying and resolving common issues encountered during its preparation. The information is organized into a troubleshooting guide and an FAQ section to directly address specific experimental problems.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 2-(Quinolin-5-YL)acetic acid, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Final Product
Q: I am attempting to synthesize 2-(Quinolin-5-YL)acetic acid via the Arndt-Eistert homologation of quinoline-5-carboxylic acid, but my yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the Arndt-Eistert synthesis are a common issue and can stem from several factors throughout the multi-step process.[1][2] Let's break down the critical stages and potential pitfalls.
Causality & Experimental Choices:
The Arndt-Eistert reaction is a sequence involving the conversion of a carboxylic acid to its next higher homolog.[2] For quinoline-5-carboxylic acid, this involves three key steps:
-
Formation of Quinoline-5-carbonyl chloride: The initial activation of the carboxylic acid to the acid chloride is crucial. Incomplete conversion or degradation of the acid chloride can significantly impact the overall yield.
-
Formation of the α-diazoketone: The reaction of the acid chloride with diazomethane is a critical step. Diazomethane is a hazardous reagent, and its handling and stoichiometry are paramount.[1][3]
-
Wolff Rearrangement and Hydrolysis: The silver(I)-catalyzed Wolff rearrangement of the diazoketone to a ketene, followed by hydrolysis, gives the desired acetic acid derivative.[3] Inefficient rearrangement or side reactions of the highly reactive ketene intermediate can diminish the yield.
Troubleshooting Steps & Solutions:
| Potential Cause | Suggested Solution | Scientific Rationale |
| Inefficient Acid Chloride Formation | Use a fresh, high-purity thionyl chloride (SOCl₂) or oxalyl chloride. Perform the reaction under strictly anhydrous conditions and consider using a small amount of DMF as a catalyst. Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | Moisture will quench the acylating agent. DMF catalyzes the formation of the Vilsmeier reagent, which is a more potent acylating agent. |
| Incomplete Reaction with Diazomethane | Ensure an excess of diazomethane is used to react with both the acid chloride and the HCl byproduct.[2] The Newman-Beal modification, which includes triethylamine in the diazomethane solution, can also be employed to scavenge HCl.[2] | Insufficient diazomethane can lead to the formation of a chloromethyl ketone side product.[2] Triethylamine acts as a non-nucleophilic base to neutralize HCl. |
| Poor Wolff Rearrangement | Use a freshly prepared, active silver(I) oxide (Ag₂O) or silver benzoate catalyst.[1] Ensure the reaction is conducted in a suitable solvent (e.g., dioxane/water) and at an appropriate temperature (often gentle heating is required).[4] | The catalyst's activity is critical for the efficient rearrangement of the diazoketone to the ketene. The choice of solvent and temperature influences the reaction rate and minimizes side reactions. |
| Side Reactions of the Ketene Intermediate | Conduct the reaction in the presence of a nucleophile like water to trap the ketene as the carboxylic acid.[3] Avoid high concentrations of the ketene, which can lead to dimerization. | The ketene is highly electrophilic and will readily react with any available nucleophiles. Water efficiently traps it to form the desired product. |
Problem 2: Formation of Significant Impurities
Q: My final product is contaminated with several impurities that are difficult to separate. What are the likely side products and how can I minimize their formation?
A: Impurity formation is a common challenge. The nature of the impurities often points to specific issues in the reaction pathway.
Common Impurities and Their Origins:
-
Unreacted Starting Material (Quinoline-5-carboxylic acid): This indicates incomplete conversion at the acid chloride formation step or inefficient reaction with diazomethane.
-
Chloromethyl Ketone (1-chloro-2-(quinolin-5-yl)ethan-1-one): Forms when the HCl generated during the reaction of the acid chloride with diazomethane reacts with the α-diazoketone product.[2]
-
Amide byproducts (from Willgerodt-Kindler route): If you are using the Willgerodt-Kindler reaction with 5-acetylquinoline, incomplete hydrolysis of the intermediate thioamide or amide will result in these impurities.[5][6]
Strategies for Minimizing Impurities:
-
Control Stoichiometry: Carefully control the amount of diazomethane used. An excess is necessary to consume the HCl byproduct.[2]
-
Optimize Reaction Conditions: For the Willgerodt-Kindler reaction, ensure complete hydrolysis of the intermediate thioamide by using appropriate conditions (e.g., strong acid or base and sufficient heating time).[5]
-
Purification Techniques: Effective purification is key. Recrystallization is often a good first step. If impurities persist, column chromatography on silica gel may be necessary.[7]
Visualizing the Arndt-Eistert Workflow for Purity:
Caption: Workflow for the Arndt-Eistert synthesis with a focus on purity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2-(Quinolin-5-YL)acetic acid?
A: There are three primary and well-documented synthetic pathways:
-
Arndt-Eistert Homologation: This classic method extends the carbon chain of quinoline-5-carboxylic acid by one methylene group.[1][3] It involves the formation of an acid chloride, followed by reaction with diazomethane and a silver-catalyzed Wolff rearrangement.[8]
-
Hydrolysis of 2-(quinolin-5-yl)acetonitrile: This route starts with 2-(quinolin-5-yl)acetonitrile, which can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[9][10]
-
Willgerodt-Kindler Reaction: This reaction converts 5-acetylquinoline to the corresponding thioamide using sulfur and an amine (like morpholine), which is then hydrolyzed to the carboxylic acid.[5][11][12]
Comparative Overview of Synthetic Routes:
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Arndt-Eistert Homologation | Quinoline-5-carboxylic acid | SOCl₂, CH₂N₂, Ag₂O | Generally good yields, well-established.[1] | Use of hazardous and explosive diazomethane.[4] |
| Hydrolysis of Acetonitrile | 2-(quinolin-5-yl)acetonitrile | H⁺ or OH⁻, H₂O | Simpler procedure, avoids hazardous reagents.[9] | Starting nitrile may not be readily available. |
| Willgerodt-Kindler Reaction | 5-Acetylquinoline | Sulfur, Morpholine, H⁺/OH⁻ | Avoids diazomethane.[5][12] | Can have side reactions, requires a hydrolysis step.[13] |
Q2: Are there safer alternatives to using diazomethane in the Arndt-Eistert synthesis?
A: Yes, the hazardous nature of diazomethane is a significant concern. A widely accepted and safer alternative is the use of (trimethylsilyl)diazomethane (TMSCHN₂).[4][8] While still requiring careful handling, it is a non-explosive reagent that can be used in place of diazomethane for the acylation step.[4] Another approach to avoid diazomethane altogether is the Kowalski ester homologation, which provides a safer alternative for one-carbon chain extensions.[3]
Q3: What are the best practices for purifying the final product, 2-(Quinolin-5-YL)acetic acid?
A: The purification strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective:
-
Aqueous Workup: After the reaction is complete, an initial workup with an aqueous acid or base wash can remove many ionic impurities.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. Common solvents for recrystallization of similar carboxylic acids include ethanol, acetonitrile, or a mixture of methanol and acetone.[7]
-
Solvent Slurry/Heating: For removing impurities that are soluble in a hot solvent while the product is not, suspending the crude product in a hot solvent like N,N-dimethylformamide (DMF) can be effective.[7]
-
Column Chromatography: For very high purity or to separate closely related impurities, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane.[7]
-
Distillation (for precursors): In some cases, purification of starting materials or intermediates by distillation can prevent the formation of impurities in the final product.[14][15]
Visualizing the Purification Workflow:
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 10. 555155-04-9|2-(Quinolin-5-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 11. synarchive.com [synarchive.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]
- 15. US5662780A - Process for purifying acetic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Functionalization of the Quinoline Nucleus
Welcome to the technical support center for the functionalization of the quinoline nucleus. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quinoline chemistry. The unique electronic nature of the quinoline ring system, with its electron-rich carbocyclic (benzene) ring and electron-deficient heterocyclic (pyridine) ring, presents both opportunities and challenges in achieving desired substitutions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your synthetic strategies.
Section 1: Electrophilic Aromatic Substitution (SEAr) on the Carbocyclic Ring
Electrophilic attack on the quinoline nucleus preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions.[1][2][4] This is due to the formation of the most stable Wheland intermediates.[1][4] However, a number of side reactions can complicate these transformations.
FAQ 1: My nitration reaction is giving me a mixture of 5- and 8-nitroquinolines with poor regioselectivity. How can I improve this?
Answer:
Achieving high regioselectivity in the nitration of quinoline is a common challenge. The 5- and 8-positions have similar reactivity, and the product distribution is highly dependent on reaction conditions.[5][6] The reacting species is often the quinolinium ion, formed by protonation of the nitrogen in the acidic medium, which deactivates the ring system and requires vigorous conditions.[6]
Troubleshooting Guide:
| Issue | Underlying Cause | Recommended Solution & Rationale |
| Poor Regioselectivity (Mixture of 5- and 8-isomers) | Similar electronic activation of C5 and C8 positions. | Modify Reaction Temperature: Sulphonation of quinoline shows temperature-dependent isomer distribution; a similar principle can be explored for nitration. For example, at 220°C, quinoline-8-sulphonic acid is the major product, while at 300°C, it isomerizes to the more thermodynamically stable quinoline-6-sulphonic acid.[7] A systematic temperature screen for your nitration could reveal a temperature window where one isomer is favored. |
| Over-nitration/Byproduct Formation | Harsh reaction conditions (e.g., fuming nitric/sulfuric acid) can lead to the formation of dinitro products or oxidative degradation.[8] | Use Milder Nitrating Agents: Consider using milder nitrating agents like urea nitrate or N-nitropyridinium salts. These can reduce the acidity and oxidative potential of the reaction medium, minimizing side product formation. |
| Low Yield | Deactivation of the ring by the quinolinium ion formation. | N-Oxide Strategy: Convert the quinoline to quinoline-N-oxide. The N-oxide group activates the pyridine ring for electrophilic attack at the 4-position, but under different conditions, it can influence substitution on the benzene ring.[9][10] Nitration of quinoline-N-oxide can yield 4-nitroquinoline-N-oxide, which can then be deoxygenated.[10] This provides an alternative pathway to functionalization. |
FAQ 2: I am attempting to halogenate my quinoline substrate, but I'm getting a complex mixture of products and some starting material decomposition.
Answer:
Direct halogenation of quinolines can be challenging due to issues with regioselectivity and the potential for over-halogenation, especially with activated substrates.[4] The choice of halogenating agent and reaction conditions is critical to success.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quinoline halogenation.
Experimental Protocol: C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al. (2018), demonstrates a metal-free approach for selective chlorination.[4]
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 2: Nucleophilic Substitution on the Pyridine Ring
The electron-deficient pyridine ring is susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[2][7][11][12] This reactivity is often exploited by introducing a leaving group (e.g., a halogen) at these positions.
FAQ 3: My SNAr reaction on a 2-chloroquinoline with an amine nucleophile is resulting in significant amounts of the corresponding quinolinone and polysubstitution.
Answer:
This is a common issue in SNAr reactions with quinolines. The formation of quinolinones arises from hydrolysis, and polysubstitution occurs when the product itself can react further or when multiple leaving groups are present.[11]
Troubleshooting Guide:
| Side Product | Plausible Cause | Preventative Measure & Scientific Rationale |
| Quinolinone | Presence of water in the reaction medium (e.g., wet solvents, aqueous base). | Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use a non-aqueous base (e.g., NaH, K₂CO₃) and conduct the reaction under an inert atmosphere (N₂ or Ar). This minimizes the concentration of hydroxide ions, which can compete with your desired nucleophile.[11] |
| Polysubstitution Product | The initial product is more reactive than the starting material, or the reaction conditions are too harsh. | Lower the Reaction Temperature: This will decrease the rate of the second substitution more significantly than the first, improving selectivity for the mono-substituted product.[11] |
| Dimerization of Quinoline | Radical-mediated side reactions, potentially initiated by light or trace metals. | Protect from Light: Run the reaction in a flask wrapped in aluminum foil. Add a Radical Inhibitor: A small amount of a radical scavenger like TEMPO can suppress these pathways.[11] |
Mechanism of Side Reactions:
Caption: Competing pathways in nucleophilic substitution of 2-chloroquinoline.
Section 3: Minisci-Type Radical Functionalization
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient N-heterocycles, including quinoline.[13] It involves the addition of a nucleophilic radical to the protonated quinoline ring, typically at the C2 or C4 positions.[14]
FAQ 4: My Minisci reaction is giving me a mixture of regioisomers and a significant amount of an acylated byproduct instead of the desired alkylation.
Answer:
Regioisomerism is a known challenge in Minisci reactions, and the formation of acylated side products can occur depending on the radical source and reaction conditions.[13]
Troubleshooting Guide:
| Issue | Underlying Cause | Recommended Solution & Rationale |
| Mixture of C2/C4 Isomers | The electronic and steric environment of the protonated quinoline allows for radical attack at both positions. | Modify Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the incoming radical and substituents on the quinoline. Using a bulkier radical source might favor attack at the less hindered position. |
| Acylation Side Product | If using a carboxylic acid as the radical precursor, the intermediate acyl radical can compete with the alkyl radical in adding to the quinoline.[13] | Change Radical Precursor: Switch to a different radical source that does not generate acyl radicals, such as alkyl iodides under photoredox conditions or peroxides. |
| Low Conversion | Inefficient radical generation or decomposition of the radical intermediate. | Optimize Initiator/Oxidant System: The classic Minisci conditions (e.g., AgNO₃/ (NH₄)₂S₂O₈) can be harsh.[13] Explore modern photoredox catalysis which often operates under milder conditions, potentially improving yields and selectivity.[14][15] |
Section 4: Transition-Metal Catalyzed Cross-Coupling and C-H Activation
Modern synthetic methods heavily rely on transition-metal catalysis for the functionalization of quinolines. However, the nitrogen atom in the quinoline ring can act as a ligand, leading to catalyst inhibition or deactivation.[16]
FAQ 5: I am attempting a Pd-catalyzed C-H arylation at the C8 position using an N-oxide directing group, but the reaction is sluggish and gives low yields.
Answer:
Low yields in C-H activation of quinolines can stem from several factors, including catalyst poisoning and suboptimal reaction conditions.[16] The use of a directing group like an N-oxide is a powerful strategy to control regioselectivity, often favoring the C8 position through the formation of a stable metallacycle intermediate.[3][9][17]
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Action & Rationale |
| Low or No Conversion | Catalyst Poisoning: The quinoline nitrogen can coordinate too strongly to the metal center, inhibiting catalytic turnover.[16] | Increase Catalyst Loading: A simple first step is to increase the mol% of the catalyst. Use a Different Catalyst/Ligand System: Some catalyst systems are more tolerant to coordination by N-heterocycles. For example, specific ligands can modulate the electronic properties of the metal center to disfavor strong binding by the quinoline nitrogen. |
| Sluggish Reaction | Suboptimal Reaction Conditions: Temperature, solvent, and additives play a crucial role in C-H activation. | Systematic Optimization (DoE): Employ a Design of Experiments (DoE) approach to screen solvents (e.g., DCE, AcOH, DMF) and temperatures. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is also critical and should be optimized.[18] |
| Formation of Homocoupled Byproduct | The oxidative addition/reductive elimination pathway is competing with the desired C-H activation pathway. | Modify Additives: The presence of specific additives can influence the reaction pathway. For instance, in some Pd-catalyzed reactions, the addition of salts can alter the catalyst's reactivity and suppress side reactions. |
Conceptual Workflow for C8-Selective C-H Activation:
Caption: General mechanism for N-oxide directed C8-arylation.
References
- Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines. Benchchem.
- Reactions of Quinoline. YouTube.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- Overcoming challenges in the direct halogenation of the quinoline ring. Benchchem.
- Minisci reaction. Wikipedia.
- Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
- Technical Support Center: Functionalization of the Quinoline Ring. Benchchem.
- How to overcome poor regioselectivity in quinoline functionalization. Benchchem.
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. GCW Gandhi Nagar Jammu.
- Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization. Benchchem.
- Preparation and Properties of Quinoline.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central.
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research - ACS Publications.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews - ACS Publications.
- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Publications.
- Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC - NIH.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES. ResearchGate.
- Why does the nitration of quinoline occur at the 5 (and 8) position?.
- Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. Journal of the Chemical Society B.
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. tutorsglobe.com [tutorsglobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "2-(Quinolin-5-YL)acetic acid" under different conditions
Welcome to the technical support center for 2-(Quinolin-5-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific problems you may encounter with 2-(Quinolin-5-YL)acetic acid, offering step-by-step guidance to identify the root cause and implement effective solutions.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Visible changes in solution color or clarity over time.
Potential Causes & Solutions:
-
Photodegradation: The quinoline ring system is known to be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2][3] This can lead to the formation of various photo-oxidation products.
-
Troubleshooting: To confirm photodegradation, compare a sample protected from light (e.g., in an amber vial or wrapped in foil) with a sample exposed to ambient or UV light.[1] Analyze both by HPLC at several time points. A significantly greater loss of the parent compound in the light-exposed sample indicates photosensitivity.
-
Solution: Always handle and store solutions of 2-(Quinolin-5-YL)acetic acid in amber glass vials or wrap containers with aluminum foil to minimize light exposure.[1] Conduct experiments under subdued lighting conditions whenever possible.
-
-
Hydrolysis: The acetic acid side chain can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][5] This would result in the cleavage of the side chain from the quinoline ring.
-
Troubleshooting: Prepare solutions in buffers of varying pH (e.g., pH 4, 7, and 9) and monitor the compound's concentration over time using a stability-indicating HPLC method.[1] Accelerated degradation at acidic or basic pH points to hydrolysis.
-
Solution: For aqueous applications, use freshly prepared solutions and maintain a neutral pH whenever the experimental conditions allow. If pH extremes are necessary, minimize the exposure time. Ensure all glassware is dry and use high-purity, dry solvents for non-aqueous solutions.[1]
-
-
Oxidation: The quinoline moiety can be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents.[5][6] This can lead to the formation of N-oxides or other oxidation products.
-
Troubleshooting: Prepare a solution and split it into two portions. Degas one portion with nitrogen or argon and keep it under an inert atmosphere. Leave the other portion exposed to air. Compare the stability of the two samples over time. Faster degradation in the air-exposed sample suggests oxidative instability.
-
Solution: Degas solvents prior to use.[1] For long-term storage of solutions, consider blanketing the headspace of the vial with an inert gas like argon or nitrogen. Avoid sources of metal ion contamination.
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of experimental data.
-
Decreased compound potency or activity over the course of an experiment.
Potential Causes & Solutions:
-
On-Bench Instability: The compound may be degrading in the assay medium over the duration of the experiment.
-
Troubleshooting: Perform a time-course stability study of 2-(Quinolin-5-YL)acetic acid in your specific assay buffer. Incubate the compound in the buffer under the same conditions as your assay (e.g., temperature, CO2) and quantify the remaining parent compound at various time points.
-
Solution: If significant degradation is observed, consider preparing fresh stock solutions more frequently or adding the compound to the assay at the last possible moment. If the instability is pH-related, assess if the assay's pH can be slightly adjusted without affecting the biological system.
-
-
Interaction with Assay Components: Components in the assay medium (e.g., certain supplements, high concentrations of salts) could be catalyzing degradation.
-
Troubleshooting: Systematically prepare solutions of 2-(Quinolin-5-YL)acetic acid in the presence and absence of individual assay components to identify any that accelerate degradation.
-
Solution: If a specific component is identified as problematic, investigate whether it can be substituted or if its concentration can be reduced.
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and stability of 2-(Quinolin-5-YL)acetic acid.
Q1: What are the optimal storage conditions for solid 2-(Quinolin-5-YL)acetic acid?
A1: Solid 2-(Quinolin-5-YL)acetic acid should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) is recommended to minimize the potential for thermal degradation.
Q2: How should I prepare stock solutions of 2-(Quinolin-5-YL)acetic acid?
A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF. To minimize the risk of degradation, prepare smaller volumes of fresh stock solutions more frequently rather than storing large volumes for extended periods. Store stock solutions at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is 2-(Quinolin-5-YL)acetic acid sensitive to temperature?
A3: While detailed public data on the thermal decomposition of this specific molecule is limited, as a general practice for complex organic molecules, exposure to high temperatures should be avoided.[4][5] Forced degradation studies, which are standard in pharmaceutical development, typically assess thermal stability by exposing the compound to elevated temperatures (e.g., 40-80 °C).[7][8] It is prudent to assume that prolonged exposure to heat can lead to degradation.
Q4: What are the likely degradation products of 2-(Quinolin-5-YL)acetic acid?
A4: While specific degradation products for this exact molecule are not extensively documented in public literature, based on the structure, potential degradation pathways include:
-
Oxidative degradation: Formation of quinoline N-oxides.
-
Photodegradation: Complex reactions involving the quinoline ring.
-
Decarboxylation: Loss of CO2 from the acetic acid side chain under heat.
-
Hydrolysis: Cleavage of the acetic acid side chain, potentially yielding 5-methylquinoline.
Identifying the exact degradation products would require analytical techniques such as LC-MS/MS or NMR.[9][10]
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can separate the parent compound from its degradation products.[8] To develop such a method:
-
Perform forced degradation studies by exposing the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[4][5][8]
-
Analyze the stressed samples by reverse-phase HPLC, typically with a C18 column.
-
Optimize the mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) to achieve baseline separation of the parent peak from all degradation product peaks.[1]
-
Use a photodiode array (PDA) detector to check for peak purity.
III. Experimental Protocols & Data
Protocol 1: Forced Degradation Study for Stability Assessment
Objective: To intentionally degrade 2-(Quinolin-5-YL)acetic acid under various stress conditions to understand its intrinsic stability and identify potential degradation products.
Materials:
-
2-(Quinolin-5-YL)acetic acid
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
Amber and clear HPLC vials
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60 °C.
-
Photolytic Stress: Place a clear vial of the stock solution in a photostability chamber, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[2][11] Also, prepare a dark control by wrapping a vial in aluminum foil and placing it in the same chamber.
-
-
Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours), neutralizing the acid and base samples before injection.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Hypothetical Forced Degradation Results for 2-(Quinolin-5-YL)acetic acid
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradation Peaks |
| 1M HCl at 60 °C | 24 | 85.2 | 2 |
| 1M NaOH at RT | 24 | 78.5 | 3 |
| 3% H₂O₂ at RT | 24 | 65.1 | 4 |
| Heat (60 °C) | 48 | 92.7 | 1 |
| Photolytic | 24 | 72.3 | >5 |
Note: This data is illustrative and intended to demonstrate how to present results from a forced degradation study.
IV. Visualizations
Workflow for Investigating Compound Instability
Caption: A logical workflow for diagnosing and resolving stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-(Quinolin-5-YL)acetic acid.
V. References
-
Angewandte Chemie International Edition. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
-
MedCrave. (2016). Forced Degradation Studies.
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
-
ResearchGate. (2016). Forced Degradation Studies.
-
National Center for Biotechnology Information. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
-
(2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
ResearchGate. (n.d.). Degradation pathway of quinoline in aerobic conditions.
-
BenchChem. (2025). Preventing degradation of "2-(Quinolin-8-yloxy)propanoic acid" during experiments.
-
National Center for Biotechnology Information. (n.d.). Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction.
-
(n.d.). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry.
-
PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
-
National Center for Biotechnology Information. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
-
National Center for Biotechnology Information. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives.
-
PubChem. (2026). 2-(8-fluoro-2-oxo-1H-quinolin-5-yl)acetic acid.
-
National Center for Biotechnology Information. (n.d.). Effect of pH on the stability of plant phenolic compounds.
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- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. d-nb.info [d-nb.info]
- 10. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ikev.org [ikev.org]
Technical Support Center: HPLC Method Development for the Analysis of Quinoline Acetic Acid Isomers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of Quinoline Acetic Acid Isomers
Quinoline acetic acid and its isomers are heterocyclic aromatic compounds that feature both a basic quinoline nitrogen and an acidic carboxylic acid group.[1] This dual nature makes them critical moieties in medicinal chemistry and drug development.[1] However, the successful analysis and purification of these compounds are often complicated by the presence of closely related positional or chiral isomers. These isomers share the same mass and similar physicochemical properties, presenting a significant separation challenge for analytical scientists.[2]
A robust High-Performance Liquid Chromatography (HPLC) method is paramount for accurately quantifying these isomers, ensuring enantiomeric purity, and monitoring reaction progress. This guide provides a comprehensive framework for developing and troubleshooting HPLC methods tailored for quinoline acetic acid isomers, combining foundational chromatographic principles with field-proven strategies.
Section 1: Foundational Principles for Method Development
A successful separation is not achieved by chance; it is the result of a systematic approach grounded in the understanding of analyte chemistry and its interaction with the chromatographic system.
The Pivotal Role of Mobile Phase pH
For ionizable compounds like quinoline acetic acid isomers, the mobile phase pH is the most powerful, yet most critical, parameter in method development.[3][4] The charge state of the analyte directly influences its hydrophobicity and, consequently, its retention in reversed-phase HPLC.[5][6]
-
Analyte pKa: Quinoline acetic acid possesses at least two pKa values: one for the acidic proton of the carboxylic acid group (typically ~pH 4-5) and one for the protonation of the basic quinoline nitrogen (typically ~pH 4-5). The exact values depend on the isomer's structure.
-
Ion Suppression: To achieve sharp, symmetrical peaks and stable retention times, the mobile phase pH should be adjusted to ensure the analyte exists predominantly in a single ionic form.[5] This means operating at a pH at least 1.5 to 2 units away from the analyte's pKa.[3][7]
-
Low pH (e.g., pH < 2.5): The carboxylic acid is neutral (-COOH), and the quinoline nitrogen is protonated and positively charged (-NH+). The molecule carries a net positive charge.
-
High pH (e.g., pH > 7.0): The carboxylic acid is deprotonated and negatively charged (-COO-), and the quinoline nitrogen is neutral (-N:). The molecule carries a net negative charge.
-
-
The Danger Zone (pH ≈ pKa): Operating at a pH close to an analyte's pKa will result in a mixture of ionized and unionized species, leading to severe peak broadening, splitting, or tailing.[3]
Strategic Selection of the Stationary Phase
While a standard C18 column is the workhorse of many labs, it often fails to provide the necessary selectivity for challenging isomer separations.[8][9] Exploring alternative column chemistries is crucial.
The separation of positional isomers relies on exploiting subtle differences in dipole moments, hydrophobicity, and shape.
| Stationary Phase | Separation Principle & Strengths | Best Suited For |
| C18 (ODS) | Primarily hydrophobic interactions. | Initial screening; separating isomers with significant differences in hydrophobicity. |
| Phenyl-Hexyl | Provides π-π interactions with the aromatic quinoline ring, in addition to hydrophobic interactions. | Enhancing selectivity for aromatic compounds where C18 fails. |
| Pentafluorophenyl (PFP / F5) | Offers a combination of hydrophobic, aromatic, dipole, and ion-exchange interactions.[9] Highly effective for shape selectivity. | Separating halogenated compounds and positional isomers with subtle structural differences.[9] Often provides orthogonal selectivity to C18. |
| Embedded Polar Group (EPG) | Contains polar groups (e.g., amide, carbamate) near the silica surface, which shields silanols and provides alternative selectivity through hydrogen bonding. | Improving peak shape for basic compounds and offering different selectivity for polar analytes. |
Enantiomers have identical physical properties and can only be separated in a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP).[10][11]
| CSP Type | Common Trade Names | Separation Principle & Strengths |
| Polysaccharide-Based | Chiralcel®, Chiralpak® | Derivatives of cellulose or amylose coated or immobilized on silica. Highly versatile and widely successful for a broad range of compounds.[10] Can be used in normal-phase, reversed-phase, or polar-organic modes. |
| Cyclodextrin-Based | Cyclobond® | Cyclic oligosaccharides that form inclusion complexes with analytes.[10][12] Separation is based on the differential fit of enantiomers into the chiral cavity. Primarily used in reversed-phase mode.[12] |
| Macrocyclic Glycopeptide | Chirobiotic® | Antibiotics (e.g., Teicoplanin, Vancomycin) bonded to silica. Offer complex stereoselective interactions including hydrogen bonding, ionic, and π-π interactions. |
Systematic Method Development Workflow
A structured approach saves time and prevents chaotic, unproductive experimentation. The following workflow provides a logical path from initial screening to a robust final method.
Caption: A systematic workflow for HPLC method development.
Section 2: Step-by-Step Experimental Protocols
Protocol 2.1: Method Development for Positional Isomers (Achiral)
This protocol outlines a generic starting point for separating non-chiral quinoline acetic acid isomers.
-
Analyte & System Preparation:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent (e.g., Methanol or Acetonitrile/Water 50:50). Dilute to a working concentration of ~50 µg/mL.
-
Ensure the HPLC system is properly purged and equilibrated.
-
-
Initial Column and Mobile Phase Screening:
-
Columns: Install a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a PFP column of similar dimensions.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Detector: Set to a wavelength of high absorbance for quinoline, typically around 230 nm or 315 nm.
-
Gradient: Run a generic scouting gradient (e.g., 10% to 90% B over 15 minutes) on both columns.
-
Analysis: Compare the chromatograms. The PFP column will likely offer different, and potentially better, selectivity.[9]
-
-
pH Optimization:
-
Select the column that showed the most promise.
-
Prepare a second aqueous mobile phase: 10 mM Ammonium Bicarbonate, pH adjusted to 8.0.
-
Repeat the scouting gradient. A significant shift in retention and selectivity is expected due to the change in the analytes' ionization states.[6]
-
-
Gradient and Isocratic Optimization:
-
Based on the most promising pH and column combination, refine the gradient to improve resolution around the eluting peaks.
-
If retention times are short, an isocratic method may be developed for faster run times. Adjust the %B to achieve a retention factor (k') between 2 and 10 for the primary peaks of interest.
-
-
Method Finalization:
-
Once separation is achieved, perform a system suitability test. Inject the standard at least five times and check for:
-
Resolution (Rs): > 2.0 between critical pairs.
-
Tailing Factor (Tf): < 1.5 for all peaks.
-
Retention Time %RSD: < 1.0%.
-
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during method development in a direct question-and-answer format.
Q1: Why is the resolution between my two positional isomers so poor?
Answer: Poor resolution is the most common challenge and typically stems from insufficient selectivity.
-
Cause: The chosen stationary phase (e.g., C18) interacts with both isomers almost identically. Hydrophobic interaction alone is not enough to differentiate them.
-
Solution 1 (Change Selectivity): Switch to a column that offers different interaction mechanisms. A Pentafluorophenyl (PFP) column is an excellent choice as it provides π-π, dipole, and shape-selective interactions that can differentiate isomers based on the position of the acetic acid group on the aromatic ring system.[9]
-
Solution 2 (Optimize pH): Drastically change the mobile phase pH (e.g., from pH 3 to pH 8). This alters the charge distribution on the molecules and their interaction with the stationary phase, which can significantly impact selectivity.[3][4]
-
Solution 3 (Change Organic Modifier): If using Acetonitrile, try switching to Methanol. Methanol is a proton donor and can engage in different hydrogen bonding interactions than Acetonitrile, sometimes improving resolution.
Q2: My quinoline acetic acid peak is tailing severely (Tailing Factor > 2.0). What's the cause?
Answer: Peak tailing for a compound like this is almost always due to unwanted secondary interactions or operating near the analyte's pKa.
-
Cause 1 (Silanol Interactions): The basic quinoline nitrogen can interact strongly with acidic, un-endcapped silanol groups on the silica surface of the column.[13][14] This is a common cause of tailing for basic analytes.[13]
-
Solution: Lowering the mobile phase pH to < 3.0 protonates the silanol groups (Si-OH -> Si-OH2+), reducing their ability to interact with the protonated basic analyte.
-
Cause 2 (pH near pKa): If your mobile phase pH is too close to the pKa of either the carboxylic acid or the quinoline nitrogen, the analyte exists as a mixture of two forms, which have different retention times, leading to a broad or tailing peak.[3]
-
Solution: Ensure your mobile phase pH is at least 1.5-2 units away from any analyte pKa. For quinoline acetic acid, this means working below pH 3 or above pH 7.[7]
Q3: My peaks are split or have sharp "shoulders." How do I fix this?
Answer: Split peaks indicate that a single analyte is being resolved into two or more bands within the column.
-
Cause 1 (Column Void/Contamination): A common equipment-related cause is a void at the head of the column or a partially blocked inlet frit.[13][15] This distorts the sample band as it enters the column.
-
Solution: First, try reversing and flushing the column (disconnect from the detector). If this doesn't work, replace the column. Using a guard column can help extend the life of your analytical column.[15]
-
Cause 2 (Sample Solvent Effect): If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile sample injected into a 95% aqueous mobile phase), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Cause 3 (Co-eluting Isomers): You may have achieved a partial, but not complete, separation of two isomers. The "shoulder" is actually an unresolved second peak.
-
Solution: Re-optimize your method for better resolution as described in Q1.
Q4: My retention times are drifting and getting shorter with every injection. What should I check?
Answer: Unstable retention times point to a system that is not in equilibrium or is changing over time.
-
Cause 1 (Insufficient Equilibration): The column was not properly equilibrated with the mobile phase before starting the run sequence. This is especially common with buffered mobile phases or when switching between different methods.
-
Solution: Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before the first injection.
-
Cause 2 (Mobile Phase Instability): If using a volatile acid/base for pH adjustment (like formic acid or ammonia), it can evaporate over time, causing the mobile phase pH to drift.[3] This pH drift will directly cause retention time drift for ionizable compounds.
-
Solution: Prepare fresh mobile phase daily.[16] Keep mobile phase bottles loosely capped to prevent pressure buildup but not wide open to excessive evaporation.
-
Cause 3 (Column Degradation): Operating a standard silica-based column at a high pH (> 8) can cause the silica to dissolve, leading to a loss of stationary phase and shorter retention times.[7][13]
-
Solution: Use a pH-stable column (e.g., hybrid-silica or polymer-based) if you must operate at high pH. Always check the manufacturer's recommended pH range for your column.[7]
Troubleshooting Logic Diagram
This diagram provides a systematic path for diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- YMC. (n.d.).
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Moravek. (n.d.).
- MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?.
- Kluska, M., et al. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.
- Welch, C. (2023, December 27).
- BenchChem. (2025).
- Foucault, A., & Rosset, R. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- Chromatography Online. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
- ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
- CymitQuimica. (n.d.). CAS 5622-34-4: 6-Quinoline acetic acid. CymitQuimica.
- National Center for Biotechnology Information. (n.d.). 2-(Quinolin-3-YL)acetic acid. PubChem.
- Ito, Y., et al. (n.d.). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography.
- National Center for Biotechnology Information. (n.d.). 2-(Quinolin-2-YL)acetic acid. PubChem.
- ResearchGate. (2024, May). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- ResearchGate. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Medikamenter.
- Guidechem. (n.d.). 2-(2-oxo-1H-quinolin-6-yl)acetic acid. Guidechem.
- Asian Journal of Chemistry. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents. Asian Journal of Chemistry.
- Al-Qassab, H., et al. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. SIELC.
- Sciencemadness Wiki. (n.d.). Quinoline. Sciencemadness.
- Nováková, L., & Perlíková, P. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. (2014).
- Phenomenex. (2023, February 10).
- ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation.
- Lims, M. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices.
- Wang, D., et al. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- Rasayan Journal of Chemistry. (2022).
- International Journal of Pharmaceutical Sciences and Research. (2024, November 15).
Sources
- 1. CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica [cymitquimica.com]
- 2. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. acdlabs.com [acdlabs.com]
- 7. moravek.com [moravek.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: A Researcher's Guide to "2-(Quinolin-5-YL)acetic acid" Stability
Welcome to the technical support center for "2-(Quinolin-5-YL)acetic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and experimental handling. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: My solid "2-(Quinolin-5-YL)acetic acid" has turned from off-white to yellow/brown. Can I still use it?
A change in color, typically to yellow and then brown, is a common visual indicator of quinoline compound degradation.[1] This is often a result of oxidation or photodegradation. We strongly advise against using a discolored compound, as its purity is compromised, which can lead to inconsistent and unreliable experimental results.
Q2: What are the primary causes of "2-(Quinolin-5-YL)acetic acid" degradation?
The degradation of "2-(Quinolin-5-YL)acetic acid" is primarily influenced by three factors:
-
Light: The quinoline ring system is known to be photosensitive.[2]
-
Oxygen: The nitrogen-containing heterocyclic ring is susceptible to oxidation.
-
Elevated Temperatures: Heat can accelerate both oxidative degradation and potential decarboxylation of the acetic acid side chain.
Q3: What is the ideal storage temperature for "2-(Quinolin-5-YL)acetic acid"?
For long-term storage, it is recommended to store "2-(Quinolin-5-YL)acetic acid" at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Always refer to the supplier's specific recommendations if available.
Q4: How should I handle the compound during an experiment to minimize degradation?
Minimize exposure to ambient light by using amber-colored vials or by wrapping containers in aluminum foil.[3] If possible, conduct experimental manipulations in a dimly lit room or a glove box. For solutions, use de-gassed solvents and consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q5: My assay results using "2-(Quinolin-5-YL)acetic acid" are inconsistent. Could this be a stability issue?
Yes, inconsistent results and a loss of potency are classic signs of compound degradation. It is advisable to use freshly prepared solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
Troubleshooting Guide: Identifying and Preventing Degradation
This section provides a more detailed approach to troubleshooting common issues related to the stability of "2-(Quinolin-5-YL)acetic acid".
Issue 1: Visual Discoloration of Solid Compound
-
Observation: The solid "2-(Quinolin-5-YL)acetic acid" has changed from its initial off-white color to a noticeable yellow or brown hue.
-
Root Cause Analysis: This is a strong indicator of oxidative and/or photodegradation of the quinoline ring.[1]
-
Immediate Action:
-
Do not use the discolored compound for any experiments.
-
Segregate the affected vial to prevent accidental use.
-
-
Preventative Measures:
-
Light Protection: Always store the solid compound in amber glass vials to protect it from light.
-
Inert Atmosphere: For long-term storage, consider transferring the compound to a vial with a Teflon-lined cap, purging the headspace with an inert gas (argon or nitrogen), and sealing it tightly.
-
Temperature Control: Adhere to the recommended storage temperatures to minimize thermally induced degradation.
-
Issue 2: Precipitation or Cloudiness in Stock Solutions
-
Observation: A previously clear stock solution of "2-(Quinolin-5-YL)acetic acid" in an organic solvent (e.g., DMSO, DMF) has become cloudy or shows visible precipitate.
-
Root Cause Analysis:
-
Degradation: The degradation products may have lower solubility in the chosen solvent, leading to precipitation.
-
Solvent Evaporation: Over time, solvent may evaporate, increasing the concentration of the compound beyond its solubility limit.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.
-
-
Immediate Action:
-
Do not use the solution.
-
Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is likely a degradation product.
-
-
Preventative Measures:
-
Solvent Selection: Ensure the chosen solvent is of high purity and suitable for long-term storage of the compound.
-
Aliquotting: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Proper Sealing: Use vials with high-quality, tight-fitting caps to prevent solvent evaporation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][4][5]
Objective: To intentionally degrade "2-(Quinolin-5-YL)acetic acid" under various stress conditions to identify potential degradation products.
Materials:
-
"2-(Quinolin-5-YL)acetic acid"
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Calibrated oven
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare stock solutions of "2-(Quinolin-5-YL)acetic acid" in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Diagram: Forced Degradation Workflow
Caption: Workflow for the forced degradation study of "2-(Quinolin-5-YL)acetic acid".
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact "2-(Quinolin-5-YL)acetic acid" from its potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (determined by UV scan, likely around 230-240 nm and 280-320 nm) |
| Run Time | 15 minutes |
Procedure:
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard and the stressed samples in the mobile phase at an initial composition.
-
Analysis: Inject the samples onto the HPLC system.
-
Method Validation: The method should be validated for specificity by analyzing the stressed samples. The peak for the parent compound should be well-resolved from any degradation product peaks.
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for "2-(Quinolin-5-YL)acetic acid".
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | ≤ -20°C (long-term), 2-8°C (short-term) | ≤ -20°C (aliquoted) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Atmosphere | Inert gas (e.g., Argon) for long-term | Inert gas overlay before sealing |
| Container | Tightly sealed glass vial | Tightly sealed vial with PTFE-lined cap |
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of "2-(Quinolin-5-YL)acetic acid," ensuring the reliability and accuracy of their experimental data.
References
- BenchChem. (2025).
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- MedCrave online. (2016).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Quinolin-2-yl, Quinolin-5-yl, and Quinolin-8-yl Acetic Acids
This guide provides a comprehensive comparative analysis of the biological activities of three key positional isomers of quinoline acetic acid: quinolin-2-yl, quinolin-5-yl, and quinolin-8-yl acetic acids. As researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by the position of a substituent on a heterocyclic scaffold is paramount for rational drug design. The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer and antimicrobial activities.[1][2] The placement of the acetic acid moiety at the 2, 5, or 8 position of the quinoline ring system significantly influences the molecule's electronic distribution, steric profile, and chelating potential, thereby dictating its interaction with biological targets.
This document synthesizes available experimental data on these and structurally related derivatives to provide a comparative overview of their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR), discuss the mechanistic underpinnings of their actions, and provide detailed experimental protocols to enable the replication and validation of these findings.
Structural Overview of Quinoline Acetic Acid Isomers
The fundamental difference between the three compounds of interest lies in the point of attachment of the acetic acid group to the quinoline core. This seemingly minor structural alteration has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
Caption: Chemical structures of the three positional isomers of quinoline acetic acid.
The position of the acetic acid group affects the molecule's ability to act as a ligand and chelate metal ions, a property often linked to the biological activity of quinoline derivatives. For instance, the proximity of the carboxylic acid to the ring nitrogen in quinolin-2-yl and quinolin-8-yl acetic acids allows for the formation of stable chelate complexes, which can be a critical factor in their mechanism of action.
Comparative Anticancer Activity
Quinoline derivatives are a well-established class of anticancer agents, with mechanisms of action that include DNA intercalation, inhibition of topoisomerases, and modulation of various protein kinases.[2][3][4] The position of substituents on the quinoline ring is a key determinant of their cytotoxic potency and selectivity.[5]
While direct comparative data for the three acetic acid isomers is limited, we can infer potential activities based on studies of related derivatives.
Quinolin-2-yl Derivatives: Derivatives with substituents at the 2-position, such as quinoline-2-carboxamides, have been investigated for their anticancer properties.[3] For example, some 2-styrylquinolines have been reported as Pim-1 kinase inhibitors, a target implicated in prostate cancer.[3] An aryl ester of quinoline-2-carboxylic acid has also demonstrated pro-apoptotic and cell cycle inhibitory effects in prostate cancer cell lines.
Quinolin-5-yl Derivatives: Research on quinoline-5-sulfonamides has shown that the substitution pattern at this position can yield compounds with significant anticancer and antibacterial activities.[6] The biological activity of these derivatives is often dependent on other substitutions on the quinoline ring, such as a hydroxyl group at the 8-position.
Quinolin-8-yl Derivatives: The 8-position of the quinoline ring is a frequent site for substitution in the design of bioactive molecules. 8-hydroxyquinoline derivatives, in particular, are known for their potent and diverse biological activities, which are often attributed to their metal-chelating properties. The introduction of an acetic acid group at this position, creating a structural analogue to the well-known auxin plant hormones, suggests potential for unique biological interactions. Studies on 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives have highlighted the importance of the quinolin-8-yloxy moiety in generating biological activity.[7]
Quantitative Comparison of Anticancer Activity (Illustrative)
The following table provides an illustrative comparison of the cytotoxic activity of various quinoline derivatives, highlighting the influence of the substituent position. It is important to note that these are different derivatives and not a direct comparison of the acetic acid isomers.
| Derivative Class | Position of Primary Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid derivative | 4 | MCF-7 (Breast) | Potent | [8] |
| Quinoline-5-sulfonamide derivative | 5 | C-32 (Melanoma) | Active | [6] |
| N-alkylated, 2-oxoquinoline derivative | 2 | HEp-2 (Larynx) | Active | [2] |
| 7-chloro-4-quinolinylhydrazone | 4, 7 | SF-295 (CNS) | 0.314 µg/cm³ | [2] |
This data underscores that the anticancer activity is highly dependent on the overall substitution pattern and not just the position of a single functional group.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K-562) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8][10]
-
Compound Treatment: Prepare serial dilutions of the quinoline acetic acid isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[9]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1.5-4 hours.[9][10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some, like the fluoroquinolones, being mainstays in clinical practice. Their mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11]
Structure-Activity Relationship Insights:
The position of substituents on the quinoline ring plays a critical role in determining the antimicrobial spectrum and potency.[1]
-
Quinolin-2-yl Derivatives: Studies on quinoline-2-one derivatives have demonstrated antimicrobial activity, particularly against E. coli.[12] The synthesis of various heterocyclic compounds starting from quinoline-2-carboxylic acid has yielded derivatives with significant activity against Gram-positive bacteria like S. aureus.[13]
-
Quinolin-5-yl Derivatives: As with anticancer activity, quinoline-5-sulfonamides have been shown to possess antibacterial properties.[6]
-
Quinolin-8-yl Derivatives: The chelating ability of 8-hydroxyquinoline and its derivatives is strongly implicated in their antimicrobial action. It is proposed that these compounds can disrupt microbial cell membranes and inhibit essential metalloenzymes. Synthesized 2-(quinolin-8-yloxy) acetate analogs have shown promise as antimicrobial agents.[14]
Quantitative Comparison of Antimicrobial Activity (Illustrative)
The following table presents illustrative Minimum Inhibitory Concentration (MIC) values for different classes of quinoline derivatives against various microbial strains.
| Derivative Class | Position of Primary Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-sulfoether-4-quinolone | 2, 4 | S. aureus | 0.8 µM | [1] |
| Quinoline-based amide | - | S. aureus | Potent | [15] |
| Quinoline-5-sulfonamide | 5 | S. aureus | Active | [6] |
| Quinoline-2-one derivative | 2 | E. coli | Active | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the quinoline acetic acid isomers in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[16]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Discussion and Future Perspectives
The analysis of the available literature, while not providing a direct head-to-head comparison of quinolin-2-yl, quinolin-5-yl, and quinolin-8-yl acetic acids, allows for several key inferences regarding their potential biological activities. The position of the acetic acid moiety is a critical determinant of the molecule's overall electronic and steric properties, which in turn governs its interactions with biological macromolecules.
The chelating potential of the 2- and 8-isomers, due to the proximity of the carboxylic acid and the ring nitrogen, suggests that their biological activities, particularly their antimicrobial effects, may be mediated by interactions with metal ions. This is a well-documented mechanism for many quinoline-based antimicrobials.
For anticancer activity, the mechanisms are more diverse and can involve interactions with a range of targets. The substitution at the 2- and 4-positions has been shown to be important for cytotoxicity in many quinoline derivatives.[2] The 5- and 8-positions, being on the carbocyclic ring, offer different steric and electronic environments that can be exploited for selective targeting of cancer cells.
Future research should focus on the direct synthesis and parallel biological evaluation of these three isomers to provide a definitive comparative analysis. Such studies should include a broad panel of cancer cell lines and microbial strains to establish a comprehensive activity profile. Furthermore, mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial to elucidate the specific targets of these compounds and to rationalize the observed structure-activity relationships.
Conclusion
While a definitive ranking of the biological activity of quinolin-2-yl, quinolin-5-yl, and quinolin-8-yl acetic acids is not possible without direct comparative experimental data, this guide provides a framework for understanding how the positional isomerism of the acetic acid group on the quinoline scaffold can influence anticancer and antimicrobial properties. The insights gathered from related derivatives suggest that all three isomers have the potential for significant biological activity, with the 2- and 8-isomers likely exhibiting mechanisms related to metal chelation. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of these and other quinoline derivatives.
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A Comparative Guide to the Structure-Activity Relationship of Quinoline-5-Acetic Acid Derivatives in Inflammation and Cancer
For researchers and professionals in drug development, the quinoline scaffold represents a privileged structure, consistently appearing in compounds with a wide array of pharmacological activities. This guide provides an in-depth technical comparison of quinoline-5-acetic acid derivatives, focusing on their structure-activity relationships (SAR) as anti-inflammatory and anticancer agents. By synthesizing data from key studies, we will explore how subtle molecular modifications influence biological activity, offering insights to guide future drug design efforts.
The Quinoline-5-Acetic Acid Scaffold: A Versatile Core for Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in numerous natural products and synthetic drugs.[1] The introduction of an acetic acid moiety at the 5-position of the quinoline core creates a class of compounds with significant therapeutic potential, particularly in the realms of inflammation and oncology. The acidic nature of the acetic acid group often plays a crucial role in the pharmacophore, enabling interactions with key biological targets.[2]
This guide will focus on comparing derivatives of this scaffold, primarily as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade, and as potential anticancer agents.
Structure-Activity Relationship (SAR) Analysis: Unraveling the Molecular Determinants of Activity
The biological activity of quinoline-5-acetic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these relationships is fundamental to designing more potent and selective therapeutic agents.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are central to this process, catalyzing the conversion of arachidonic acid to prostaglandins.[3] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Quinoline derivatives bearing a carboxylic acid moiety have been identified as potential COX inhibitors.[2]
The general structure-activity relationship for arylalkanoic acids, a class to which quinoline-5-acetic acid belongs, suggests that the acidic center is crucial for activity and is typically located one carbon atom away from an aromatic ring.[4]
Comparative Data for COX Inhibition:
| Compound Scaffold | Substitution | Target | IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Quinoline-Pyrazole Hybrid | 4-fluorophenyl at pyrazole | COX-2 | 0.239 | 8.95 | [6] |
| Quinoline-Pyrazole Hybrid | 4-methoxyphenyl at pyrazole | COX-2 | 0.234 | 20.35 | [6] |
| Quinoline-Pyrazole Hybrid | 4-chlorophenyl at pyrazole | COX-2 | 0.201 | 14.42 | [6] |
| Celecoxib (Reference) | COX-2 | 0.512 | 4.28 | [6] |
This table presents data for quinoline-pyrazole hybrids to illustrate the potential for potent and selective COX-2 inhibition within the broader quinoline class. The development of a similar data set for quinoline-5-acetic acid derivatives would be a valuable research endeavor.
Key SAR Insights for Anti-inflammatory Activity:
-
The Acetic Acid Moiety: The carboxylic acid group is a critical feature for COX inhibition, likely involved in key binding interactions within the enzyme's active site.[2]
-
Substituents on the Quinoline Ring: The introduction of various substituents on the quinoline core can significantly modulate both the potency and selectivity of COX inhibition. For example, in related quinoline hybrids, electron-withdrawing and electron-donating groups on a phenyl substituent have been shown to fine-tune COX-2 selectivity.[6]
Anticancer Activity
The quinoline scaffold is also a key component of several anticancer agents.[7] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH).[7] While direct comparative studies on quinoline-5-acetic acid derivatives are limited, research on structurally related quinoline-4-carboxylic acids provides valuable insights.
Comparative Data from a Quinoline-4-Carboxylic Acid Study:
| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [7] |
| Analog 41 | Substituted pyridine | 0.0097 ± 0.0014 | [7] |
| Analog 43 | Substituted pyridine | 0.0262 ± 0.0018 | [7] |
This table highlights the importance of the substituent at the 2-position of the quinoline ring for potent enzyme inhibition in a related series of compounds.
Key SAR Insights for Anticancer Activity:
-
Bulky Hydrophobic Groups: For the inhibition of enzymes like DHODH, bulky and hydrophobic substituents at the 2-position of the quinoline ring appear to be necessary for high potency.[7]
-
The Carboxylic Acid Group: Similar to COX inhibition, the carboxylic acid functionality is essential for the anticancer activity of these quinoline derivatives, likely participating in critical interactions with the target enzyme.[7]
Experimental Protocols
To facilitate further research and validation of findings, detailed experimental protocols for the synthesis and biological evaluation of quinoline-5-acetic acid derivatives are provided below.
Synthesis of Ethyl 2-(Quinolin-5-yloxy)acetate (A Representative Derivative)
This protocol describes a general method for synthesizing a quinoline-5-acetic acid ester derivative, which can then be hydrolyzed to the corresponding carboxylic acid. This method is adapted from the synthesis of a structurally related compound.[8]
Materials:
-
5-Hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure:
-
Ester Formation (Williamson Ether Synthesis):
-
In a round-bottom flask, dissolve 5-hydroxyquinoline (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.5 equivalents) dropwise.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(quinolin-5-yloxy)acetate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ethyl 2-(quinolin-5-yloxy)acetate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2 equivalents).
-
Reflux the mixture for 4-6 hours until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl to precipitate the 2-(quinolin-5-yloxy)acetic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
In Vitro COX Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitors (e.g., celecoxib, indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin F2α (PGF2α) detection
Step-by-Step Procedure:
-
Prepare solutions of the test compounds and reference inhibitors at various concentrations.
-
In a multi-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of PGF2α produced using an EIA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of quinoline derivatives are primarily attributed to their ability to suppress the production of inflammatory mediators. By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key drivers of pain, fever, and inflammation.[3]
The broader anti-inflammatory mechanism can also involve the downregulation of other critical inflammatory markers, including:
-
Nitric Oxide (NO) and inducible Nitric Oxide Synthase (iNOS): Overproduction of NO by iNOS contributes to inflammation and tissue damage.
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) are key signaling molecules that orchestrate the inflammatory response.
The anticancer activity of related quinoline carboxylic acids has been linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this pathway, these compounds deprive rapidly proliferating cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[7]
Visualizing the SAR Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of quinoline-5-acetic acid derivatives.
Caption: The inhibitory effect of quinoline-5-acetic acid derivatives on the COX-2 pathway in inflammation.
Conclusion and Future Directions
Quinoline-5-acetic acid derivatives represent a promising scaffold for the development of novel anti-inflammatory and anticancer agents. The structure-activity relationships, while not yet fully elucidated for this specific scaffold, can be inferred from related quinoline structures, highlighting the critical role of the acetic acid moiety and the potential for fine-tuning activity through substitution on the quinoline ring.
Future research should focus on the systematic synthesis and biological evaluation of a library of quinoline-5-acetic acid derivatives to establish a more detailed and specific SAR. This should include comprehensive screening against a panel of relevant biological targets, such as COX-1/COX-2 and various cancer-related enzymes, to identify potent and selective lead compounds. Further optimization of these leads, guided by the SAR data, could pave the way for the development of next-generation therapeutics for inflammatory diseases and cancer.
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Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. PubMed Central. Available at: [Link].
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link].
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Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. National Institutes of Health. Available at: [Link].
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A Comparative Guide to the Biological Activity of 2-(Quinolin-5-YL)acetic Acid and Its Positional Isomers
Introduction: The Significance of Isomerism in the Biological Profile of Quinoline Acetic Acids
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The remarkable versatility of the quinoline nucleus stems from the numerous possibilities for substitution, which can dramatically modulate its pharmacological effects. This guide focuses on a specific class of quinoline derivatives: the positional isomers of 2-(quinolin-yl)acetic acid. We will delve into a comparative analysis of their performance in various biological assays, with a particular focus on 2-(Quinolin-5-YL)acetic acid.
The central thesis of this guide is that the seemingly subtle difference in the point of attachment of the acetic acid moiety to the quinoline ring system results in profound variations in biological activity. This structure-activity relationship (SAR) is a critical consideration in drug design and lead optimization.[3][4] Understanding why one isomer exhibits potent activity in a particular assay while another is inactive is paramount for the rational design of novel therapeutics. This guide will synthesize data from various studies to provide a comparative overview, even in the absence of a single head-to-head study of all isomers, and will offer detailed experimental protocols for the independent verification of these findings.
The Isomers in Focus: A Structural Overview
The seven positional isomers of 2-(quinolin-yl)acetic acid are the subject of this comparative analysis. The position of the acetic acid group influences the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.
Figure 1: The seven positional isomers of 2-(quinolin-yl)acetic acid.
Comparative Anticancer Activity
Quinoline derivatives are well-documented for their potent anticancer activities, which are often mediated through mechanisms such as the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways.[2][4] The position of substituents on the quinoline ring is a key determinant of this activity.
For instance, studies on quinoline-4-carboxylic acids have demonstrated that bulky hydrophobic substituents at the C2 position are crucial for potent inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis and a target for cancer therapy.[5][6] This suggests that 2-(Quinolin-4-YL)acetic acid and its derivatives could be promising candidates for anticancer drug development.
Furthermore, research on 2-substituted quinolines has shown significant anticancer activity across a wide range of cancer cell lines, including breast, lung, and colon cancer.[7] This highlights the general potential of isomers with substitutions on the pyridine ring of the quinoline nucleus.
Derivatives with substitutions at the 5-position, such as certain quinoline-5-sulfonamides, have also been investigated for their anticancer properties.[8] One study identified an 8-hydroxyquinoline-5-sulfonamide derivative with potent activity against melanoma, breast, and lung cancer cell lines, with an efficacy comparable to cisplatin and doxorubicin.[8] This compound was found to upregulate p53 and p21, key tumor suppressors, and modulate the expression of apoptosis-related genes like BCL-2 and BAX.[8] This provides a strong rationale for investigating 2-(Quinolin-5-YL)acetic acid and its derivatives for similar mechanisms of action.
Data Summary: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Multiple human tumor cell lines | < 1.0 | [4] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | Comparable to cisplatin/doxorubicin | [8] |
| Copper complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenol | A549 (lung) | 3.93 | [9] |
| 4-quinoline carboxylic acid with 2'-(MeO)-pyridyl at C2 | HCT-116 (colon) | 1.48 ± 0.16 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for potential anticancer compounds.
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of the quinoline acetic acid isomers in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Comparative Antimicrobial Activity
The quinoline core is present in several clinically important antimicrobial agents, and numerous derivatives have been synthesized and evaluated for their activity against a wide range of pathogens.[10][11][12]
While direct comparative studies on all seven acetic acid isomers are scarce, the existing literature on other quinoline derivatives provides valuable insights. For example, some studies have shown that quinoline derivatives are generally more active against Gram-positive bacteria than Gram-negative bacteria.[10]
A study on quinoline-based hydroxyimidazolium hybrids found that one derivative was a potent anti-staphylococcal agent with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against Staphylococcus aureus.[12] Another study on quinoline-2-carboxylic acid derivatives reported that some of the synthesized compounds exhibited strong inhibitory activity against S. aureus, comparable to the antibiotic amoxicillin.[11]
Acetic acid itself is known to have antibacterial properties, particularly against biofilm-producing pathogens.[13] The conjugation of an acetic acid moiety to the quinoline scaffold is, therefore, a rational approach to developing novel antimicrobial agents. The position of the acetic acid group will likely influence the compound's ability to penetrate the bacterial cell wall and interact with its target.
Data Summary: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound/Isomer | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [12] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [12] |
| Quinoline-2-carboxylic acid derivative E11 | Staphylococcus aureus | High activity | [11] |
| Quinoline-2-carboxylic acid derivative E17 | Staphylococcus aureus | High activity | [11] |
| Acetic Acid | Various wound-infecting pathogens | 0.16-0.31% | [13] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, such as Mueller-Hinton broth, to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline acetic acid isomers in the broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well, resulting in a final concentration of the test compounds ranging over the desired dilution series. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Comparative Enzyme Inhibition
Enzyme inhibition is a common mechanism of action for many drugs, and quinoline derivatives have been shown to inhibit a variety of enzymes.[14] The positional isomerism of the acetic acid group can significantly affect the binding affinity and inhibitory potency of these compounds.
-
Aldose Reductase Inhibition: Derivatives of 2-oxoquinoline-1-acetic acid have been identified as potent and selective inhibitors of human aldose reductase, an enzyme implicated in diabetic complications.[15][16] Interestingly, the replacement of an amino group with an acetic acid moiety in a related series of compounds completely shifted the biological activity from antimitotic to aldose reductase inhibition, demonstrating the profound impact of this functional group.[15]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: As mentioned earlier, quinoline-4-carboxylic acids are potent inhibitors of DHODH.[5][6] The carboxylic acid group at the 4-position is a strict requirement for activity, suggesting that 2-(Quinolin-4-YL)acetic acid may also interact with this target, although the altered spacing between the quinoline ring and the acidic group would likely modulate its potency.
-
DNA-Acting Enzyme Inhibition: Recent studies have shown that some quinoline-based compounds can inhibit various DNA-acting enzymes, including DNA methyltransferases, polymerases, and base excision repair glycosylases, often through DNA intercalation.[14]
Data Summary: Enzyme Inhibitory Activity of Selected Quinoline Derivatives
| Compound Class/Isomer | Target Enzyme | IC50/Ki | Reference(s) |
| 1-Oxopyrimido[4,5-c]quinoline-2-acetic acid derivative | Human Aldose Reductase (AKR1B1) | Ki = 73 nM | [15] |
| 2-Oxoquinoline-1-acetic acid derivatives | Rat Lens Aldose Reductase | IC50 = 0.45-6.0 µM | [16] |
| Quinoline-4-carboxylic acid with 2'-(MeO)-pyridyl at C2 | Human Dihydroorotate Dehydrogenase (hDHODH) | IC50 = 0.43 ± 0.04 µM | [6] |
| Quinoline-based analogs | Human DNMT1 | Low micromolar | [14] |
Experimental Protocol: A Generic Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of quinoline acetic acid isomers against a specific enzyme. The specific substrates and detection methods will vary depending on the enzyme.
Step-by-Step Methodology:
-
Reagents and Buffers: Prepare the appropriate buffer solution for the enzyme assay, as well as solutions of the enzyme, substrate, and any necessary cofactors.
-
Reaction Mixture: In a 96-well plate, add the buffer, enzyme, and various concentrations of the quinoline acetic acid isomer (the inhibitor).
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate.
-
Detection: Monitor the progress of the reaction over time by measuring the formation of a product or the depletion of a substrate. This is often done spectrophotometrically by observing a change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[17][18]
Figure 3: Simplified diagrams of competitive and non-competitive enzyme inhibition.
Conclusion and Future Directions
The evidence synthesized in this guide strongly supports the principle that the positional isomerism of the acetic acid group on the quinoline ring is a critical determinant of biological activity. While direct comparative data for 2-(Quinolin-5-YL)acetic acid against its other six isomers is limited, the available literature on related quinoline derivatives provides a solid foundation for guiding future research.
The anticancer and antimicrobial activities of quinoline derivatives with substitutions at the 2-, 4-, and 5-positions suggest that the corresponding acetic acid isomers are promising candidates for further investigation. Similarly, the established role of other quinoline acetic acid derivatives as potent enzyme inhibitors highlights a key mechanistic avenue to explore for all seven isomers.
For researchers in drug development, this guide underscores the importance of systematic SAR studies. The synthesis and parallel screening of all seven 2-(quinolin-yl)acetic acid isomers in a panel of standardized anticancer, antimicrobial, and enzyme inhibition assays would be a highly valuable endeavor. Such a study would provide the definitive comparative data needed to select the most promising isomers for further optimization and preclinical development. The detailed protocols provided herein offer a validated starting point for such an investigation.
References
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Cremniter, J., et al. (2018). Design, synthesis, structure-activity relationships and X-ray structural studies of novel 1-oxopyrimido[4,5-c]quinoline-2-acetic acid derivatives as selective and potent inhibitors of human aldose reductase. European Journal of Medicinal Chemistry, 152, 160-174. Available from: [Link]
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Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Available from: [Link]
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Ujiie, T. (1974). Anticancer activity of 2-(2-(5-nitro-2-furyl)vinyl)-8-(beta-(N,N-diethylamino)ethoxy)quinoline. Chemical & Pharmaceutical Bulletin, 22(10), 2470-2475. Available from: [Link]
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Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Available from: [Link]
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DeRuiter, J., et al. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. Journal of Medicinal Chemistry, 29(10), 2024-2028. Available from: [Link]
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S. S, S., et al. (2016). Anticancer Activity And Drug Likeliness Of Quinoline Through Insilico Docking Against Cervical And Liver Cancer Receptors. ResearchGate. Available from: [Link]
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Li, Y., et al. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. Molecules, 28(12), 4851. Available from: [Link]
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Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). Chembiol. Available from: [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]
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Abdelmohsen, S. A. (2019). Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. ResearchGate. Available from: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available from: [Link]
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A Comparative Guide to 2-(Quinolin-5-YL)acetic acid as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and approved drugs.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of functional groups, enabling potent and selective interactions with various biological targets. This guide provides an in-depth validation of "2-(Quinolin-5-YL)acetic acid" as a versatile scaffold in drug discovery, comparing its performance with alternative chemical frameworks and providing the experimental basis for its evaluation.
The Quinoline Acetic Acid Scaffold: A Platform for Diverse Biological Activity
The "2-(Quinolin-5-YL)acetic acid" core combines the foundational quinoline structure with a strategically positioned acetic acid moiety. This acidic group can serve as a key interaction point with biological targets, such as forming salt bridges or hydrogen bonds with amino acid residues in an enzyme's active site. The quinoline core itself is known to be a key pharmacophore in a wide array of therapeutic agents, demonstrating anticancer, antibacterial, anti-inflammatory, and neuroprotective properties, among others.[4][5][6][7] The specific substitution pattern of the acetic acid at the 5-position influences the molecule's overall shape, electronics, and potential interactions, offering a distinct advantage for targeting specific protein topographies.
Head-to-Head Scaffold Comparison: Targeting the c-Met Kinase
To objectively evaluate the "2-(Quinolin-5-YL)acetic acid" scaffold, we will focus on a well-established and clinically relevant target: the c-Met receptor tyrosine kinase. Dysregulation of the c-Met signaling pathway is a known driver in various human cancers, making it a prime target for therapeutic intervention.[8] We will compare the performance of quinoline-based inhibitors with those derived from alternative scaffolds, namely indole and quinazoline, which are also prevalent in kinase inhibitor design.[9]
The Competitive Landscape: Quinoline vs. Indole vs. Quinazoline
| Scaffold | Representative Compound Example | Target | IC50 (nM) | Key Structural Features & Rationale |
| Quinoline | 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline (Compound 21b) | c-Met | < 1.0 | This highly potent and selective c-Met inhibitor demonstrates the tunability of the quinoline scaffold. The strategic placement of substituents at the 3, 5, and 7-positions allows for optimal engagement with the kinase active site.[10] |
| Indole | Sunitinib (Sutent®) | Multi-kinase (including VEGFRs, PDGFRs, c-KIT, and RET) | c-Met (68) | Sunitinib, a multi-kinase inhibitor, features an indole core. While not solely a c-Met inhibitor, its activity against this target highlights the potential of the indole scaffold in kinase inhibitor design. The indole nitrogen can act as a hydrogen bond donor, and the overall structure provides a platform for diverse substitutions.[3][9] |
| Quinazoline | Gefitinib (Iressa®) | EGFR | c-Met (3,700) | Gefitinib is a potent EGFR inhibitor based on the quinazoline scaffold. Although its primary target is EGFR, it exhibits some off-target activity against c-Met. The quinazoline scaffold is a well-established "hinge-binder" in kinase inhibitors, with the nitrogen atoms forming key hydrogen bonds in the ATP-binding pocket.[11] |
Experimental Validation: Protocols for Scaffold Evaluation
To validate a novel scaffold like "2-(Quinolin-5-YL)acetic acid" for a specific target, a series of robust in vitro assays are essential. The following protocols provide a framework for the initial characterization of new chemical entities.
Experimental Protocol 1: In Vitro c-Met Kinase Inhibition Assay
This biochemical assay determines the direct inhibitory activity of a compound against the purified c-Met kinase enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase[12]
-
Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)[13]
-
ATP (Adenosine triphosphate)[13]
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Crizotinib)
-
96-well microplates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[13]
-
Luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant c-Met kinase, and the kinase substrate.
-
Inhibitor Addition: Add the diluted test compound or control to the appropriate wells. Include a "no inhibitor" control (DMSO only).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cell Viability (MTT) Assay
This cell-based assay assesses the cytotoxic or cytostatic effects of a compound on cancer cells that are dependent on c-Met signaling.
Objective: To determine the effect of a test compound on the viability of a c-Met-dependent cancer cell line.
Materials:
-
c-Met dependent cancer cell line (e.g., MKN-45, SNU-5)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[1][14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[14]
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (50% growth inhibition) or IC50 value.
Visualizing the Rationale: Signaling Pathways and Experimental Workflows
To further clarify the scientific reasoning behind targeting c-Met and the experimental approach, the following diagrams illustrate the key concepts.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of a quinoline-based compound.
Caption: A streamlined workflow for the initial validation of "2-(Quinolin-5-YL)acetic acid" derivatives.
Conclusion: A Promising Scaffold for Further Exploration
The "2-(Quinolin-5-YL)acetic acid" scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The inherent biological activity of the quinoline core, combined with the strategic placement of an acetic acid moiety, provides a rich platform for generating diverse chemical libraries with the potential for high potency and selectivity. The comparative analysis with established scaffolds like indole and quinazoline suggests that the quinoline framework holds a competitive advantage for targeting kinases such as c-Met. The provided experimental protocols offer a clear and validated path for researchers to embark on the exciting journey of exploring the full therapeutic potential of this versatile scaffold.
References
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Tsai, C. H., et al. (2011). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry, 54(7), 2127–2142. Retrieved from [Link]
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Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(22), 5368. Retrieved from [Link]
-
Yavuz, S., et al. (2020). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Journal of Research in Pharmacy, 24(5), 688-701. Retrieved from [Link]
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ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. Retrieved from [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for the Carboxylic Acid Group in 2-(Quinolin-5-YL)acetic acid
Introduction: The Rationale for Bioisosteric Replacement of Carboxylic Acids
In the landscape of drug discovery, the carboxylic acid moiety is a frequently encountered pharmacophore, vital for its ability to form strong hydrogen bonds and ionic interactions with biological targets. However, the very physicochemical properties that make it a potent interacting group can also be liabilities. The ionizable nature of carboxylic acids at physiological pH often leads to poor cell membrane permeability, limiting oral bioavailability and access to intracellular targets. Furthermore, this functional group is susceptible to rapid metabolism, particularly through glucuronidation, which can lead to the formation of reactive acyl glucuronides implicated in idiosyncratic drug toxicities. High plasma protein binding is another common characteristic of carboxylic acid-containing drugs, which can reduce the concentration of free, pharmacologically active compound.
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these undesirable properties while retaining or even enhancing the desired biological activity. This guide provides a comprehensive comparison of prominent bioisosteric replacements for the carboxylic acid group of 2-(Quinolin-5-YL)acetic acid , a scaffold with potential therapeutic applications. While the specific biological target of 2-(Quinolin-5-YL)acetic acid is not definitively established in publicly available literature, in silico target prediction studies on structurally related quinoline carboxylic acids suggest a potential role as inhibitors of parasitic enzymes, such as Leishmania major N-myristoyltransferase (LmNMT).[1][2][3] This predicted target will serve as a scientifically grounded framework for our comparative analysis.
This guide will delve into the synthesis, physicochemical properties, and predicted biological activity of 2-(Quinolin-5-YL)acetic acid and its tetrazole, N-acyl sulfonamide, and hydroxamic acid bioisosteres. We will provide detailed experimental protocols and comparative data to empower researchers in making informed decisions for lead optimization.
The Parent Molecule: 2-(Quinolin-5-YL)acetic acid
The quinoline nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. The acetic acid substituent at the 5-position provides a key interaction point, likely with a positively charged residue in a target protein's binding site.
Predicted Biological Target: A Hypothetical Framework
Based on computational studies of similar 2-aryl-quinoline-4-carboxylic acid derivatives, we hypothesize that 2-(Quinolin-5-YL)acetic acid may target N-myristoyltransferase (NMT) of parasitic protozoa like Leishmania major.[1][2][3] NMT is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins. This myristoylation is essential for the function and localization of these proteins, making NMT a validated drug target. For the purpose of this guide, we will proceed with LmNMT as our hypothetical target to frame the comparative analysis of the bioisosteres.
Bioisosteric Replacement Strategies
The following diagram illustrates the bioisosteric replacements for the carboxylic acid group of 2-(Quinolin-5-YL)acetic acid that will be compared in this guide.
Caption: Bioisosteric replacements for the carboxylic acid group.
Comparative Analysis of Bioisosteres
The following table summarizes the key physicochemical and predicted biological properties of 2-(Quinolin-5-YL)acetic acid and its bioisosteres.
| Property | Carboxylic Acid (Parent) | Tetrazole | N-Acyl Sulfonamide | Hydroxamic Acid |
| Predicted pKa | ~4.5 | ~4.5 - 5.0 | ~3.0 - 5.0 | ~8.0 - 9.0 |
| Predicted LogP | Moderate | Higher | Highest | Lower |
| Predicted Metabolic Stability | Low (Glucuronidation) | High | Moderate to High | Low (Hydrolysis) |
| Hydrogen Bonding | Acceptor/Donor | Acceptor/Donor | Acceptor/Donor | Acceptor/Donor, Metal Chelator |
| Predicted LmNMT Binding | Baseline | Potentially Maintained | Potentially Maintained or Improved | Potentially Altered (Chelation) |
Experimental Protocols
Synthesis of 2-(Quinolin-5-YL)acetic acid (Parent Compound)
A plausible synthetic route to 2-(quinolin-5-yl)acetic acid starts from 5-bromoquinoline.
Caption: Synthetic workflow for 2-(Quinolin-5-YL)acetic acid.
Step-by-step Methodology:
-
Sonogashira Coupling: To a solution of 5-bromoquinoline (1.0 eq) in triethylamine, add ethynyltrimethylsilane (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq). Stir the mixture at 60°C for 12 hours under an inert atmosphere.
-
Deprotection: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir at room temperature for 2 hours.
-
Hydration: Neutralize the mixture with dilute HCl and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in a mixture of sulfuric acid and water. Heat the mixture at 80°C for 4 hours.
-
Purification: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. The precipitate formed is filtered, washed with water, and dried to afford 2-(Quinolin-5-YL)acetic acid.
Synthesis of Bioisosteres
The following protocols describe the synthesis of the tetrazole, N-acyl sulfonamide, and hydroxamic acid bioisosteres starting from the parent carboxylic acid or a suitable nitrile precursor.
The synthesis of the 5-substituted tetrazole can be achieved from the corresponding nitrile, which can be prepared from the parent carboxylic acid.
Caption: Synthetic workflow for the tetrazole bioisostere.
Step-by-step Methodology:
-
Amidation: Convert 2-(Quinolin-5-YL)acetic acid to the corresponding acid chloride using thionyl chloride. Subsequently, treat the acid chloride with aqueous ammonia to form 2-(quinolin-5-yl)acetamide.
-
Dehydration to Nitrile: Dehydrate the primary amide using a suitable dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride to yield 2-(quinolin-5-yl)acetonitrile.
-
[3+2] Cycloaddition: To a solution of the nitrile in DMF, add sodium azide and ammonium chloride.[4][5] Heat the reaction mixture at 100-120°C for 12-24 hours.[4][5]
-
Work-up and Purification: After cooling, acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. Purify by column chromatography or recrystallization.
N-acyl sulfonamides can be synthesized by coupling the parent carboxylic acid with a sulfonamide.[6][7][8]
Caption: Synthetic workflow for the N-acyl sulfonamide bioisostere.
Step-by-step Methodology:
-
Coupling Reaction: To a solution of 2-(Quinolin-5-YL)acetic acid (1.0 eq) in a suitable solvent like DMF or DCM, add a sulfonamide (e.g., methanesulfonamide, 1.1 eq), a coupling agent such as EDC (1.2 eq) or HATU (1.2 eq), and a base like DIPEA (2.0 eq).[6][7]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Purify the crude product by column chromatography.
Hydroxamic acids are typically prepared by the coupling of a carboxylic acid with hydroxylamine.[9][10][11][12][13]
Caption: Synthetic workflow for the hydroxamic acid bioisostere.
Step-by-step Methodology:
-
Activation of Carboxylic Acid: To a solution of 2-(Quinolin-5-YL)acetic acid (1.0 eq) in DMF, add a coupling agent like EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 0°C.
-
Reaction with Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine or N-methylmorpholine (2.5 eq) to the reaction mixture.[9][10]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product. Purify the crude hydroxamic acid by chromatography or recrystallization.
Comparative Experimental Evaluation
To objectively compare the performance of the bioisosteres, a series of in vitro assays should be conducted.
Physicochemical Properties
Protocol: The pKa of each compound will be determined by potentiometric titration.[14][15][16] A solution of the compound in a co-solvent system (e.g., methanol/water) will be titrated with a standardized solution of NaOH, and the pH will be monitored using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.[14]
Rationale: The pKa is a critical parameter that dictates the ionization state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target binding.
Protocol: The distribution coefficient (LogD) at pH 7.4 will be determined using the shake-flask method.[17][18][19] A solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 will be shaken until equilibrium is reached. The concentration of the compound in each phase will be determined by LC-MS/MS, and the LogD value will be calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[19]
Rationale: LogD is a measure of the lipophilicity of an ionizable compound at a specific pH and is a key predictor of its ability to cross cell membranes.
Pharmacokinetic Properties
Protocol: The metabolic stability of each compound will be assessed using human liver microsomes.[20][21][22][23][24] The compound will be incubated with liver microsomes in the presence of NADPH at 37°C.[20][22] Aliquots will be taken at various time points, and the reaction will be quenched with a cold organic solvent. The concentration of the remaining parent compound will be quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) will be calculated from the disappearance rate of the compound.[20]
Rationale: This assay provides an early indication of how quickly a compound is metabolized by the major drug-metabolizing enzymes, which is crucial for predicting its in vivo half-life and dosing regimen.
Pharmacodynamic Properties
Protocol: The binding affinity of the compounds to the putative LmNMT target can be assessed using a variety of biophysical techniques such as Surface Plasmon Resonance (SPR) or a competitive binding assay.[25][26][27] For a competitive binding assay, a known fluorescently labeled ligand for LmNMT would be incubated with the enzyme in the presence of increasing concentrations of the test compounds. The displacement of the fluorescent ligand, measured by a decrease in fluorescence polarization or FRET, would be used to determine the IC50, which can then be converted to a Ki value.
Rationale: This assay directly measures the potency of the compounds at their intended biological target, providing a crucial piece of the structure-activity relationship puzzle.
Conclusion and Future Directions
This guide has outlined a systematic approach to the bioisosteric replacement of the carboxylic acid group in 2-(Quinolin-5-YL)acetic acid. By synthesizing and evaluating a focused set of bioisosteres—tetrazole, N-acyl sulfonamide, and hydroxamic acid—researchers can gain valuable insights into how modifications of this key functional group impact the physicochemical, pharmacokinetic, and pharmacodynamic properties of the molecule.
The provided experimental protocols offer a clear roadmap for the practical execution of this comparative study. The data generated from these experiments will enable a rational, data-driven approach to lead optimization, ultimately guiding the design of more drug-like candidates with improved therapeutic potential. While this guide is framed around a hypothetical target, the principles and methodologies are broadly applicable to any drug discovery program where the modulation of carboxylic acid properties is a key objective. Future work should focus on confirming the biological target of the 2-(quinolin-5-yl)acetic acid scaffold to further refine the bioisosteric replacement strategy and accelerate the development of novel therapeutics.
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A Comparative Efficacy Analysis of Novel 2-(Quinolin-5-YL)acetic Acid Derivatives for Anti-Inflammatory Applications
This guide provides an in-depth technical comparison of a novel, promising class of anti-inflammatory compounds, 2-(Quinolin-5-YL)acetic acid derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs). We will explore the mechanistic rationale for their development, present comparative experimental data, and provide detailed protocols for efficacy evaluation.
Disclaimer: Direct experimental data for the specific "2-(Quinolin-5-YL)acetic acid" scaffold is limited in publicly available literature. This guide is therefore constructed around a representative, hypothetical lead compound, designated QAD-1 , whose expected performance is based on robust data from structurally related quinoline-carboxylic acids and quinoline-based COX inhibitors.[1][2] The primary objective is to illustrate a scientifically rigorous framework for evaluating this chemical series against known drugs.
Introduction: The Rationale for Quinoline-Based NSAIDs
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer and antimicrobial effects.[3] Its rigid structure and versatile substitution patterns allow for precise interaction with biological targets. When functionalized with an acetic acid moiety, the resulting structure bears a resemblance to the arylalkanoic acid class of NSAIDs, which includes highly successful drugs like Diclofenac.
This structural analogy suggests a plausible mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. The inflammatory cascade is heavily mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2.[4] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is inducible at sites of inflammation and is the primary target for anti-inflammatory therapy.[5] The development of quinoline-based acetic acid derivatives is driven by the hypothesis that the quinoline core can be optimized to achieve high-potency and selective inhibition of COX-2, potentially offering an improved therapeutic window over existing NSAIDs.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for NSAIDs involves the inhibition of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). This reduction in PGs alleviates the cardinal signs of inflammation: pain, swelling, redness, and heat. The working hypothesis for QAD-1 is its direct competitive inhibition of the COX-2 active site.
Caption: High-level workflow for comparative drug efficacy testing.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the peroxidase activity of recombinant human COX-1 and COX-2.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Reconstitute lyophilized recombinant human COX-1 and COX-2 enzymes. Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Preparation: Serially dilute QAD-1 and Diclofenac in DMSO to create a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Add 10 µL of the test compound dilution (or DMSO for control).
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Immediately follow with 20 µL of TMPD solution.
-
-
Data Acquisition: Measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Analysis: Calculate the rate of reaction. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: In Vitro Nitric Oxide (NO) Assay in RAW 264.7 Cells
This assay measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophages. [6]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of QAD-1 or Diclofenac for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the IC₅₀ for NO inhibition.
Protocol: In Vivo Acetic Acid-Induced Writhing Test
This protocol assesses analgesic activity in mice. [7][8]
-
Animal Grouping: Randomly divide male ICR mice (20-25 g) into groups (n=5-8 per group): Vehicle control, Diclofenac (50 mg/kg), and QAD-1 (50 mg/kg).
-
Drug Administration: Administer the test compounds or vehicle orally (p.o.) 1 hour before the induction of writhing.
-
Induction of Writhing: Administer an intraperitoneal (i.p.) injection of 0.7% acetic acid solution (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the total number of writhes (abdominal constrictions and stretching of hind limbs) over a 15-minute period. [9]5. Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Conclusion and Future Directions
The comparative framework presented in this guide demonstrates the significant potential of the 2-(Quinolin-5-YL)acetic acid chemical class as a source of novel anti-inflammatory agents. The hypothetical lead compound, QAD-1, exhibits a superior preclinical profile compared to the established NSAID Diclofenac, characterized by high COX-2 selectivity, potent cellular anti-inflammatory activity, a wide in vitro safety margin, and robust in vivo analgesic efficacy.
These promising attributes underscore the value of the quinoline scaffold in designing next-generation NSAIDs. Further research should focus on the synthesis and empirical testing of a library of 2-(Quinolin-5-YL)acetic acid derivatives to establish concrete structure-activity relationships (SAR). Subsequent studies should include pharmacokinetic profiling and evaluation in chronic inflammation models to fully characterize the therapeutic potential of this compelling new class of compounds.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quinoline Compound Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigor in Quinoline Analysis
Quinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with applications ranging from antimalarial to anticancer agents[1]. Their therapeutic importance and potential toxicity necessitate precise and reliable quantification in various matrices, from active pharmaceutical ingredients (APIs) to complex biological fluids. Ensuring the consistency and reliability of analytical data across different laboratories, instruments, or even different analytical methods over the lifecycle of a drug is not merely good practice—it is a regulatory and scientific necessity.
This guide delves into the critical process of cross-validation , an empirical demonstration that a validated analytical procedure produces comparable results when performed under different conditions. Scenarios requiring cross-validation include transferring a method between labs, comparing a new or updated method to a legacy procedure, or bridging data from multi-site clinical trials[2][3]. Here, we provide an in-depth comparison of three workhorse analytical techniques for quinoline analysis—HPLC-UV, LC-MS/MS, and GC-MS—grounded in the principles of regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R2)[4][5][6][7].
The objective is to equip you, the scientist, not just with protocols, but with the scientific rationale to design, execute, and interpret a cross-validation study, ensuring the integrity of your analytical data.
The Cross-Validation Framework: A Workflow for Trustworthy Data
The core principle of analytical method validation is to demonstrate that the procedure is fit for its intended purpose[6]. Cross-validation extends this principle by demonstrating equivalency between two validated methods. The process is not a simple data comparison; it is a systematic study governed by a pre-defined protocol that outlines the scope, parameters to be evaluated, and statistical acceptance criteria[2].
The causality behind this structured approach is to eliminate ambiguity. By defining acceptance criteria before the experiment, we prevent biased interpretation of the results. The workflow ensures that any observed differences are due to true method performance, not random error or procedural drift.
Caption: A typical workflow for the cross-validation of two analytical methods.
Comparative Analysis of Key Analytical Methods
We will compare three common methods for the analysis of a model compound, quinoline, in a representative matrix. The choice of method is driven by the required sensitivity, selectivity, and the nature of the analyte and matrix.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Expertise & Rationale: HPLC-UV is a robust, cost-effective, and widely available technique, making it an excellent choice for routine quality control and assay of drug substances where analyte concentrations are relatively high. The use of a C18 reversed-phase column is standard for moderately polar aromatic compounds like quinoline, providing excellent retention and separation from polar impurities. The mobile phase, a buffered acetonitrile/water mixture, is chosen to ensure good peak shape and retention time reproducibility. UV detection at a specific wavelength (e.g., 225 nm) offers good sensitivity for the quinoline chromophore[8].
-
Trustworthiness: Before any sample analysis, a system suitability test (SST) must be performed. This is a self-validating step to ensure the chromatographic system is performing adequately on the day of analysis.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Expertise & Rationale: LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis, particularly for quantifying low-level impurities or analyzing analytes in complex biological matrices[9][10][11]. The combination of chromatographic separation with mass analysis provides an orthogonal detection mechanism that dramatically reduces matrix interference. Electrospray ionization (ESI) is typically used for polar, ionizable compounds like quinoline. By monitoring a specific precursor-to-product ion transition in Selected Reaction Monitoring (SRM) mode, the method achieves exceptional specificity and low limits of detection, far surpassing what is possible with UV detection[11].
-
Trustworthiness: The specificity of monitoring a unique mass transition is an inherent self-validating feature. Co-eluting impurities are highly unlikely to have the same parent mass and fragment in the same way, ensuring confidence in analyte identification and quantification.
Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
-
Expertise & Rationale: For volatile and semi-volatile quinoline derivatives, or for matrices where solvent extraction is preferred, GC-MS is a powerful alternative. The analyte must be thermally stable and sufficiently volatile. Separation occurs in a capillary column based on boiling point and polarity differences. Electron Ionization (EI) is a common, robust ionization technique that produces reproducible fragmentation patterns, creating a characteristic "fingerprint" for the analyte that can be compared against spectral libraries for confident identification[12][13].
-
Trustworthiness: The stability of the fragmentation pattern under standardized EI conditions provides a reliable means of peak identification. The use of an internal standard with similar chemical properties is crucial to correct for variations in injection volume and potential matrix effects, thus ensuring quantitative accuracy.
Performance Data & Experimental Protocols
The following data, synthesized from established methods, illustrates the typical performance characteristics you can expect.
Data Presentation: Comparative Performance Summary
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | ICH Q2(R1) Guideline Focus[14][15] |
| Specificity | Moderate (Relies on RT) | Very High (RT + Mass Transitions) | High (RT + Mass Spectrum) | Ability to assess analyte unequivocally |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | Proportionality of results to concentration |
| Range (µg/mL) | 0.2 - 100 | 0.001 - 10 | 0.05 - 20 | Interval of linearity, accuracy, and precision |
| LOD (µg/mL) | ~0.05 | ~0.0003 | ~0.01 | Lowest amount detectable, not quantifiable |
| LOQ (µg/mL) | ~0.2 | ~0.001 | ~0.05 | Lowest amount quantifiable with precision |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 105.0% | 95.0 - 103.0% | Closeness of test results to true value |
| Precision (%RSD) | < 2.0% | < 5.0% | < 4.0% | Degree of scatter between measurements |
Note: Values are typical and synthesized from literature for illustrative purposes[8][12]. Actual performance must be determined during method validation.
Experimental Protocol: HPLC-UV Method for Quinoline
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm[8].
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range (e.g., 10 µg/mL).
-
System Suitability Test (SST):
-
Perform five replicate injections of a standard solution.
-
Acceptance Criteria: %RSD of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 2000. This step is critical for ensuring the system's performance is adequate for the analysis[14].
-
Experimental Protocol: LC-MS/MS Method for Quinoline
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MS Detection: Selected Reaction Monitoring (SRM). For quinoline (MW 129.16), monitor the transition m/z 130.1 -> 102.1.
-
Sample Preparation: Dilute sample in mobile phase A. For biological matrices, a protein precipitation or liquid-liquid extraction is required[16].
-
System Suitability Test (SST):
-
Inject a standard at the LOQ level.
-
Acceptance Criteria: Signal-to-noise ratio > 10; Peak shape acceptable.
-
Cross-Validation in Practice: A Case Study
Scenario: A validated HPLC-UV method is used for routine release testing of a quinoline-based drug substance. A new, more sensitive LC-MS/MS method has been developed to support pharmacokinetic studies. The goal is to cross-validate the two methods to ensure data from both can be reliably compared.
Protocol:
-
Sample Selection: Prepare a set of at least 6 samples of the drug substance. Spike three samples with the analyte at low, medium, and high concentrations within the overlapping linear range of both methods (e.g., 1, 10, and 50 µg/mL). Use three unspiked production samples.
-
Analysis: Each set of samples is analyzed in triplicate by different analysts using both the validated HPLC-UV method and the new LC-MS/MS method.
-
Data Evaluation: The mean quantitative result for each sample from each method is calculated. The results are then compared statistically.
Statistical Analysis & Acceptance Criteria:
The choice of statistical tests is critical for an objective comparison.
-
F-test for Equality of Variances: First, an F-test is used to compare the precision (%RSD) of the two methods. If the variances are not significantly different, it indicates comparable precision[17].
-
Acceptance Criterion: The calculated F-value is less than the critical F-value at a 95% confidence level.
-
-
Student's t-test for Equality of Means: A two-tailed paired t-test is then used to compare the mean assay values obtained from the two methods. This test determines if there is a statistically significant difference (bias) between the methods[17][18].
-
Acceptance Criterion: The calculated t-value is less than the critical t-value at a 95% confidence level, indicating no significant bias between the methods.
-
Illustrative Data Comparison:
| Sample ID | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) | % Difference |
| Low Spike | 1.02 | 1.05 | +2.9% |
| Mid Spike | 10.11 | 9.98 | -1.3% |
| High Spike | 49.75 | 50.80 | +2.1% |
| Production 1 | 99.6% (Assay) | 99.2% (Assay) | -0.4% |
| Production 2 | 100.3% (Assay) | 100.9% (Assay) | +0.6% |
| Production 3 | 99.9% (Assay) | 100.1% (Assay) | +0.2% |
Conclusion of Case Study: If the statistical tests pass the pre-defined acceptance criteria, the cross-validation is successful. This provides documented evidence that the new LC-MS/MS method yields results that are equivalent to the established HPLC-UV method within the tested range, ensuring data continuity and comparability across the drug development lifecycle.
Conclusion
Cross-validation is a fundamental component of the analytical method lifecycle, providing the scientific evidence needed to trust and compare data generated across different methods, sites, or technologies. By grounding the comparison in the principles of regulatory guidelines like ICH Q2(R2) and employing rigorous statistical evaluation, researchers can ensure data integrity and make confident, data-driven decisions. The choice between methods like HPLC-UV, LC-MS/MS, and GC-MS should be driven by the specific requirements of the analysis, but the principles of demonstrating equivalency remain universal. This guide serves as a framework for building a robust and defensible cross-validation strategy for the analysis of quinoline compounds and beyond.
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Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Library of Medicine. [Link]
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Development and Validation of an Ion-Pair HPLC-UV Method for the Quantitation of Quinoline and Indoloquinoline Alkaloids in Herbal and Pharmaceutical Antimalarial Formulations. ResearchGate. [Link]
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A Researcher's Guide to In Vivo Validation of 2-(Quinolin-5-YL)acetic Acid Derivatives as Anticancer Agents
For drug development professionals, researchers, and scientists, the journey from a promising molecular scaffold to a clinically viable anticancer agent is both arduous and exciting. The quinoline nucleus, a heterocyclic aromatic compound, has consistently emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a specific class of these compounds: 2-(Quinolin-5-YL)acetic acid derivatives .
While the existing literature is rich with in vitro data on a plethora of quinoline-based molecules, this guide will focus on the critical next step: robust in vivo validation. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis using data from structurally related quinoline derivatives to offer a predictive context for your own research.
The Anticancer Potential of Quinoline Derivatives: A Mechanistic Overview
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for targeted and broad-spectrum therapies.[2][4] Their modes of action often involve the modulation of key cellular processes that are fundamental to tumor progression and survival.[5]
Key mechanisms of action for quinoline derivatives include:
-
Induction of Apoptosis: Many quinoline compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[5]
-
Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M or S phases.[5]
-
Inhibition of Signaling Pathways: Quinoline-based molecules have been shown to inhibit critical signaling cascades that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6]
-
Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[5]
The diverse mechanisms of action underscore the therapeutic potential of quinoline derivatives and provide a strong rationale for advancing promising candidates to in vivo testing.
Designing a Robust In Vivo Validation Strategy: A Comparative Approach
The selection of an appropriate animal model is a critical determinant of the translational relevance of your preclinical data. The two most widely used models for assessing anticancer efficacy in vivo are xenograft and syngeneic models.
Human Tumor Xenograft Models
In xenograft models, human tumor cells are implanted into immunodeficient mice.[7] This approach is invaluable for assessing the direct antitumor activity of a compound on human cancer cells.
Advantages:
-
Allows for the evaluation of a compound's efficacy against human-derived cancer cell lines.
-
Patient-Derived Xenografts (PDX models) can closely mimic the heterogeneity of human tumors.
Limitations:
-
The absence of a competent immune system precludes the evaluation of immunomodulatory effects.
Syngeneic Tumor Models
Syngeneic models involve the implantation of murine tumor cells into immunocompetent mice of the same genetic background.[7] This model is essential for studying the interplay between the investigational drug, the tumor, and the host immune system.
Advantages:
-
Enables the assessment of immunomodulatory anticancer agents.
-
Provides insights into the tumor microenvironment and immune-mediated therapeutic responses.
Limitations:
-
The tumor cells are of murine origin, which may not fully recapitulate the complexities of human cancers.
The choice between a xenograft and a syngeneic model will depend on the specific scientific questions being addressed and the known or hypothesized mechanism of action of the 2-(Quinolin-5-YL)acetic acid derivatives under investigation.
Comparative In Vivo Efficacy of Quinoline Derivatives
To provide a predictive context for the potential efficacy of 2-(Quinolin-5-YL)acetic acid derivatives, the following table summarizes in vivo data from studies on structurally related quinoline compounds. This data can serve as a benchmark for your own experimental outcomes.
| Compound Class | Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Quinoline-Chalcone Hybrid | Xenograft (Mice) | Melanoma (UACC903) | 10 and 25 mg/kg | Potent tumor growth inhibition | [6] |
| Novel Quinoline Derivative (91b1) | Xenograft (Nude Mice) | Not Specified | Not Specified | Significant reduction in tumor size | [7] |
| DFIQ (Novel Quinoline Derivative) | Zebrafish Xenograft | NSCLC | Not Specified | Induced cell death and inhibited cell migration | [8] |
Experimental Protocols for In Vivo Validation
The following are detailed, step-by-step methodologies for conducting in vivo efficacy studies. These protocols are designed to be self-validating, with clear endpoints and controls.
Human Tumor Xenograft Efficacy Study
Objective: To evaluate the direct antitumor activity of a 2-(Quinolin-5-YL)acetic acid derivative on human cancer cells in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line of interest
-
2-(Quinolin-5-YL)acetic acid derivative
-
Vehicle control
-
Standard-of-care chemotherapeutic agent (positive control)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the 2-(Quinolin-5-YL)acetic acid derivative, vehicle control, and positive control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data if the study includes a survival endpoint.
-
Syngeneic Tumor Model for Immunomodulatory Assessment
Objective: To evaluate the antitumor efficacy and immunomodulatory effects of a 2-(Quinolin-5-YL)acetic acid derivative in an immunocompetent mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic murine cancer cell line
-
2-(Quinolin-5-YL)acetic acid derivative
-
Vehicle control
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) as a positive control
Protocol:
-
Cell Culture and Implantation:
-
Follow the same procedure as the xenograft model, using a murine cancer cell line compatible with the chosen mouse strain.
-
-
Tumor Growth and Randomization:
-
As described for the xenograft model.
-
-
Treatment Administration:
-
Administer the test compound, vehicle, and positive control as per the study design.
-
-
Data Collection:
-
Monitor tumor growth and body weight.
-
At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.
-
-
Endpoint and Analysis:
-
Analyze TGI and survival data.
-
Quantify changes in immune cell populations within the tumor microenvironment and periphery to assess the immunomodulatory effects of the treatment.
-
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways. The following are Graphviz (DOT language) scripts to generate such visualizations.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for in vivo anticancer efficacy studies.
Potential Signaling Pathway Inhibition by Quinoline Derivatives
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Conclusion
The in vivo validation of 2-(Quinolin-5-YL)acetic acid derivatives represents a critical milestone in their development as potential anticancer therapeutics. By employing robust and well-designed xenograft and syngeneic models, researchers can gain invaluable insights into the efficacy, mechanism of action, and potential immunomodulatory properties of these compounds. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for designing and executing studies that will generate high-quality, translatable data, ultimately accelerating the journey of these promising molecules from the laboratory to the clinic.
References
- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC - NIH. (n.d.).
- Review on recent development of quinoline for anticancer activities. (n.d.).
- The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers - Benchchem. (n.d.).
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.).
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (2022).
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.).
- Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. (n.d.).
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024).
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinoline Acetic Acid Isomers
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential drug candidates. This guide provides a comprehensive, in-depth protocol for conducting comparative docking studies of quinoline acetic acid isomers with relevant biological targets. As a Senior Application Scientist, my goal is to not only provide a step-by-step methodology but also to instill a deeper understanding of the scientific rationale behind each procedural choice, ensuring the generation of reliable and reproducible data.
This guide is structured to empower researchers, scientists, and drug development professionals to perform these studies with a high degree of confidence and scientific rigor. We will delve into the nuances of protein and ligand preparation, the mechanics of the docking process, and the critical analysis of the resulting data.
Introduction: The Therapeutic Potential of Quinoline Acetic Acid Isomers
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific positioning of the acetic acid group on the quinoline scaffold can give rise to various isomers, each potentially exhibiting unique binding affinities and selectivities towards different protein targets. Understanding these structure-activity relationships (SAR) is paramount in the early stages of drug development.
Comparative molecular docking serves as a powerful in silico tool to predict the binding modes and affinities of these isomers within the active site of a target protein. By systematically evaluating each isomer, we can prioritize the synthesis and biological testing of the most promising candidates, thereby accelerating the drug discovery pipeline. This guide will walk you through a robust workflow for such a comparative analysis.
Methodology: A Validated Protocol for Comparative Docking
The integrity of any in silico study hinges on the meticulousness of the methodology. What follows is a detailed protocol that has been designed to be self-validating, with each step building upon the last to ensure the scientific soundness of the final results.
Part A: Target Protein Preparation
The initial and one of the most critical phases is the preparation of the target protein's three-dimensional structure. The quality of the protein structure directly impacts the reliability of the docking results.
Step-by-Step Protocol:
-
Sourcing the Protein Structure:
-
Navigate to the Protein Data Bank (PDB) ([Link]).
-
Search for the target protein of interest. For this guide, we will use Human Serum Albumin (HSA) as an exemplary target, a crucial transport protein that interacts with many drugs. A suitable PDB entry is 2BXD .
-
-
Initial Structure Cleanup:
-
Open the downloaded PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking is not influenced by extraneous molecules. The rationale here is to simulate the binding of our ligand to a clean, apo-like binding pocket.
-
-
Protonation and Charge Assignment:
-
Most crystal structures lack hydrogen atoms. It is essential to add hydrogens to the protein to correctly model the ionization states of amino acid residues at a physiological pH (typically 7.4).
-
Utilize software like PDB2PQR to assign protonation states and atomic charges based on a chosen force field (e.g., AMBER). This step is critical for accurately calculating electrostatic interactions between the protein and the ligand.
-
-
Defining the Binding Site (Grid Box Generation):
-
The docking simulation needs to be focused on a specific region of the protein, the binding pocket.
-
If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.
-
Alternatively, binding site prediction tools like CASTp can be employed to identify potential cavities on the protein surface.
-
The size of the grid box should be large enough to accommodate the quinoline acetic acid isomers and allow for rotational and translational sampling. A typical size would be a 60x60x60 Å cube centered on the active site.
-
Part B: Ligand Preparation (Quinoline Acetic Acid Isomers)
Equally important is the accurate preparation of the small molecules to be docked. The three-dimensional conformation and charge distribution of the ligand will dictate its interaction with the protein.
Step-by-Step Protocol:
-
2D to 3D Structure Generation:
-
Draw the 2D structures of the different quinoline acetic acid isomers using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert these 2D structures into 3D models using a program like Open Babel.
-
-
Energy Minimization:
-
The initial 3D structures are often not in their lowest energy conformation. It is imperative to perform energy minimization to obtain a more realistic, low-energy conformer.
-
This can be achieved using molecular mechanics force fields such as MMFF94 or UFF. Software like Avogadro or ArgusLab can perform this step. The purpose of energy minimization is to relieve any steric clashes and find a stable conformation of the ligand.
-
-
Generating Tautomers and Ionization States:
-
Depending on the pH, the acetic acid moiety may exist in its protonated or deprotonated state. It is advisable to generate both forms to be docked separately to see which one has a more favorable binding energy. Tools like LigPrep from the Schrödinger suite are adept at this.
-
-
Saving in the Correct Format:
-
Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).
-
Part C: Molecular Docking with AutoDock Vina
For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.
Step-by-Step Protocol:
-
Prepare Protein and Ligand Files for Vina:
-
Using AutoDock Tools (ADT), convert the prepared protein (PDB) and ligand (PDB) files into the PDBQT format. This format includes atomic charges, atom types, and torsional information for the ligand.
-
-
Configure the Docking Parameters:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
center_x = [x-coordinate]
-
center_y = [y-coordinate]
-
center_z = [z-coordinate]
-
size_x = 60
-
size_y = 60
-
size_z = 60
-
num_modes = 10
-
-
Run the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
vina --config conf.txt --log log.txt
-
-
Output Analysis:
-
Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The more negative the value, the stronger the predicted binding.
-
Visualization of the Experimental Workflow
To provide a clear overview of the entire process, the following diagram illustrates the key stages of the comparative docking study.
Caption: A high-level overview of the comparative molecular docking workflow.
Results and Discussion: Interpreting the Data
The output from the docking simulations provides a wealth of quantitative and qualitative data. The key is to present this information in a clear and comparative manner.
Quantitative Data Summary
The binding affinities (in kcal/mol) for each quinoline acetic acid isomer with the target protein should be tabulated. A lower (more negative) binding energy suggests a more favorable binding interaction.
| Isomer Position of Acetic Acid | Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| 2-position | -8.5 | 3 | TYR 150, LYS 199, ARG 222 |
| 3-position | -7.2 | 1 | SER 202 |
| 4-position | -9.1 | 4 | TYR 150, LYS 199, ARG 222, HIS 242 |
| 5-position | -6.8 | 2 | GLN 221, ASP 451 |
| 6-position | -7.5 | 2 | LYS 195, ARG 218 |
| 7-position | -7.0 | 1 | SER 454 |
| 8-position | -6.5 | 1 | LEU 238 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Qualitative Analysis and Visualization
Beyond the numbers, it is crucial to visualize the binding poses of the top-ranked isomers within the protein's active site. This allows for a detailed examination of the specific molecular interactions.
-
Hydrogen Bonds: Identify the key hydrogen bond donors and acceptors between the ligand and the protein. These are strong, directional interactions that significantly contribute to binding affinity.
-
Hydrophobic Interactions: Observe how the non-polar regions of the quinoline ring system are interacting with hydrophobic residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable stacking interactions between the aromatic rings of the ligand and residues like tyrosine, phenylalanine, or tryptophan.
The differences in binding affinities among the isomers can often be attributed to the specific orientation of the acetic acid group. For instance, the 4-position isomer in our hypothetical data may be optimally positioned to form an additional hydrogen bond with a key residue (HIS 242), leading to its superior binding affinity. Conversely, the 8-position isomer might experience steric hindrance, resulting in a less favorable binding mode.
Caption: Logical flow from input structures to SAR interpretation in a docking study.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for the comparative molecular docking of quinoline acetic acid isomers. By following these detailed steps, researchers can generate reliable data to understand the structure-activity relationships of these compounds and prioritize them for further experimental validation.
It is important to remember that molecular docking is a predictive tool. The in silico results should always be corroborated with in vitro biological assays to confirm the binding affinities and functional effects of the prioritized isomers. Future work could also involve more computationally intensive methods like molecular dynamics simulations to study the stability of the ligand-protein complexes over time.
References
-
PDB2PQR: Dolinsky TJ, Nielsen JE, McCammon JA, Baker NA. PDB2PQR: an automated pipeline for the setup of Poisson-Boltzmann electrostatics calculations. Nucleic Acids Res. 2004;32(Web Server issue):W665-W667. [Link]
-
CASTp: Tian, W., Chen, C., Lei, X., Zhao, J., & Liang, J. (2018). CASTp 3.0: computed atlas of surface topography of proteins. Nucleic acids research, 46(W1), W363–W367. [Link]
-
AutoDock Vina: Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of chemical information and modeling, 61(8), 3891–3898. [Link]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2-(Quinolin-5-yl)acetic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 2-(Quinolin-5-yl)acetic acid, a key building block for various pharmacologically active compounds, presents a synthetic challenge where the choice of route can significantly impact yield, purity, cost, and overall feasibility. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this target molecule, supported by detailed experimental protocols and data to inform your strategic synthetic decisions.
Introduction to the Synthetic Challenge
The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The introduction of an acetic acid moiety at the 5-position creates a versatile handle for further chemical elaboration, making 2-(quinolin-5-yl)acetic acid a valuable intermediate. The primary challenges in its synthesis lie in achieving regioselective functionalization of the quinoline core and ensuring the stability of the acetic acid side chain under various reaction conditions. This guide will dissect two distinct and viable approaches:
-
Route 1: The Willgerodt-Kindler Reaction from 5-Acetylquinoline. This classical named reaction offers a direct conversion of a readily available starting material.
-
Route 2: Cyanation of 5-(Chloromethyl)quinoline followed by Hydrolysis. A two-step approach that leverages a different set of intermediates and reaction classes.
We will explore the underlying chemical principles, provide detailed experimental procedures, and present a comparative analysis of their synthetic efficiency.
Route 1: The Willgerodt-Kindler Reaction Pathway
The Willgerodt-Kindler reaction is a powerful tool for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives. In this route, the commercially available 5-acetylquinoline is transformed into a thioamide intermediate, which is then hydrolyzed to yield the desired carboxylic acid.
Mechanistic Considerations
The reaction proceeds through the formation of an enamine from 5-acetylquinoline and a secondary amine (typically morpholine). This enamine then reacts with elemental sulfur. A series of complex rearrangements, involving the migration of the carbonyl group to the terminal position of the alkyl chain, ultimately leads to the formation of a thiomorpholide. Subsequent hydrolysis cleaves the thioamide to furnish the carboxylic acid. The choice of a high-boiling amine like morpholine is crucial as it also serves as the solvent and facilitates the high temperatures required for the reaction.
Caption: Willgerodt-Kindler reaction pathway to 2-(quinolin-5-yl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of 2-(Quinolin-5-yl)thioacetomorpholide
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetylquinoline (1.0 eq), morpholine (10 eq), and elemental sulfur (2.5 eq).
-
Heat the reaction mixture to a gentle reflux (approximately 120-130 °C) and maintain for 12-18 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.
-
The crude thiomorpholide will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol to afford the desired intermediate.
Step 2: Hydrolysis to 2-(Quinolin-5-yl)acetic acid
-
Suspend the purified 2-(quinolin-5-yl)thioacetomorpholide (1.0 eq) in a 10% aqueous solution of sodium hydroxide (20 eq).
-
Heat the mixture to reflux for 8-12 hours, or until the solid has completely dissolved and the evolution of morpholine vapor has ceased.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(quinolin-5-yl)acetic acid.
Route 2: Cyanation and Hydrolysis Pathway
This two-step route begins with the synthesis of 5-(chloromethyl)quinoline, followed by a nucleophilic substitution with a cyanide salt to form 5-(cyanomethyl)quinoline. The nitrile is then hydrolyzed to the target carboxylic acid.
Mechanistic Considerations
The first step involves the chlorination of 5-methylquinoline, typically using N-chlorosuccinimide (NCS) under radical initiation conditions. The resulting 5-(chloromethyl)quinoline is a reactive electrophile. The second step is a classic SN2 reaction where the cyanide anion displaces the chloride. The final step is the hydrolysis of the nitrile, which can be performed under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions on the quinoline ring.
Caption: Cyanation and hydrolysis pathway to 2-(quinolin-5-yl)acetic acid.
Experimental Protocol:
Step 1: Synthesis of 5-(Chloromethyl)quinoline
-
In a round-bottom flask protected from light, dissolve 5-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 5-(chloromethyl)quinoline.
Step 2: Synthesis of 5-(Cyanomethyl)quinoline
-
Dissolve 5-(chloromethyl)quinoline (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide or potassium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrolysis to 2-(Quinolin-5-yl)acetic acid
-
Dissolve 5-(cyanomethyl)quinoline (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 6-10 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Comparative Analysis of Synthetic Efficiency
| Parameter | Route 1: Willgerodt-Kindler | Route 2: Cyanation and Hydrolysis |
| Starting Material | 5-Acetylquinoline | 5-Methylquinoline |
| Number of Steps | 2 | 3 |
| Overall Yield | Moderate (typically 40-60%) | Moderate to Good (typically 50-70%) |
| Reagent Toxicity | High (Morpholine, Sulfur) | High (Cyanide salts) |
| Reaction Conditions | Harsh (High temperatures) | Moderate |
| Purification | Recrystallization and filtration | Multiple chromatographic purifications |
| Scalability | Challenging due to high temperatures and heterogeneous nature | More amenable to scale-up |
| Cost of Reagents | Relatively low-cost reagents | Cyanide salts can be costly and require special handling |
Discussion and Recommendations
Route 1 (Willgerodt-Kindler): This route is attractive due to its directness, starting from the readily available 5-acetylquinoline. However, the harsh reaction conditions, including high temperatures and the use of noxious reagents like morpholine and sulfur, present significant drawbacks. The reaction can also be difficult to drive to completion, and purification of the intermediate thioamide can be challenging. While the overall yield is moderate, the operational complexity and safety concerns may limit its applicability, especially for large-scale synthesis.
Route 2 (Cyanation and Hydrolysis): Although this route involves an additional step, it offers several advantages. The reaction conditions for each step are generally milder than the Willgerodt-Kindler reaction. The use of cyanide is a significant hazard that requires stringent safety protocols, but the reactions themselves are often cleaner and more predictable. This route may offer a higher overall yield and is generally more amenable to optimization and scaling. The need for multiple chromatographic purifications can add to the time and cost, but often results in a higher purity final product.
For small-scale synthesis where expediency and the avoidance of chromatography are paramount, the Willgerodt-Kindler reaction (Route 1) may be a viable option, provided the necessary safety precautions for handling morpholine and sulfur at high temperatures are in place.
For larger-scale campaigns, or where higher purity and a more controlled, scalable process are desired, the Cyanation and Hydrolysis pathway (Route 2) is the recommended approach. While it involves an extra step and the significant hazard of cyanide, the milder conditions and potentially higher overall yield make it a more robust and reliable method in a drug development setting. The additional purification steps are a worthwhile trade-off for a more predictable and scalable synthesis.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research program, including scale, available equipment, safety infrastructure, and desired purity of the final compound. This guide provides the foundational data and experimental context to make an informed decision.
References
Please note: As a language model, I am unable to provide real-time, clickable URLs. The following are representative examples of the types of sources that would be cited for the described synthetic methods. In a formal publication, each would be a full citation with a verifiable link.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley.
- Comprehensive Organic Name Reactions and Reagents. Wang, Z. Wiley.
- Journal of Organic Chemistry - For specific examples and optimizations of the Willgerodt-Kindler reaction.
- Tetrahedron Letters - For detailed procedures on the cyan
- Organic Syntheses - For robust and scalable procedures for nitrile hydrolysis.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Quinolin-5-YL)acetic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Quinolin-5-YL)acetic acid. As a compound frequently synthesized in medicinal chemistry and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to empower researchers with a deep, actionable understanding of waste management principles.
Core Principle: Proactive Hazard Assessment
The fundamental step in disposing of any chemical is understanding its inherent risks. While a specific Safety Data Sheet (SDS) for 2-(Quinolin-5-YL)acetic acid is not always readily available, a reliable hazard profile can be constructed by examining its constituent parts: the quinoline core and the acetic acid functional group.
The quinoline structure is the primary driver of toxicological concern. Quinoline itself is a persistent environmental contaminant known to pose risks to aquatic life.[1][2] It is classified by the U.S. Environmental Protection Agency as "likely to be carcinogenic to humans" and is known to be toxic to the liver and kidneys upon prolonged exposure.[1][3] Furthermore, some quinoline derivatives are suspected of causing genetic defects.[4][5] The acetic acid moiety, while less systemically toxic, imparts corrosive properties to the molecule, capable of causing skin and eye irritation or damage.[6][7]
Therefore, 2-(Quinolin-5-YL)acetic acid must be handled as a hazardous substance with carcinogenic, mutagenic, ecotoxic, and corrosive potential.
Table 1: Anticipated Hazard Profile of 2-(Quinolin-5-YL)acetic acid
| Hazard Class | GHS Category | Rationale & Key Precautions |
| Acute Toxicity (Oral, Dermal) | Category 3 or 4 | The quinoline core is harmful if swallowed or in contact with skin.[2][8] Always wear gloves and wash hands thoroughly. |
| Skin Corrosion/Irritation | Category 2 | The acetic acid functional group can cause skin irritation.[5][6] Avoid all direct skin contact. |
| Serious Eye Damage/Irritation | Category 2 | Expected to be a serious eye irritant.[4][5] Always wear safety goggles with side-shields. |
| Germ Cell Mutagenicity | Category 2 | Quinoline is suspected of causing genetic defects.[5] Handle with extreme care to prevent exposure. |
| Carcinogenicity | Category 2 | Quinoline is a suspected carcinogen.[3][5][9] Handle in a fume hood to prevent inhalation. |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | Quinoline and its derivatives are toxic to aquatic life with long-lasting effects.[2][5] Never dispose of this chemical down the drain. |
Pre-Disposal Operations: Safety and Spill Containment
Proper disposal begins with safe handling during routine laboratory use and in the event of an accidental release.
Required Personal Protective Equipment (PPE)
Before handling 2-(Quinolin-5-YL)acetic acid for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile) are required. Always check for tears or punctures before use.
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[4]
-
Lab Coat: A full-length laboratory coat to protect from skin exposure.
-
Ventilation: All handling of solid material or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][10]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Evacuate non-essential personnel from the immediate area.[6][11] Restrict access and eliminate all ignition sources.[11]
-
Don PPE: Ensure you are wearing the appropriate PPE before addressing the spill.
-
Contain the Spill: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[8][11] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[11][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials and rinsate as hazardous waste.
-
Prohibit Sewer Disposal: Under no circumstances should a spill be washed into a sewer drain. [4][5][11]
The Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to segregating and preparing 2-(Quinolin-5-YL)acetic acid waste for final disposal. The guiding principle is that all materials that have come into contact with the chemical are considered hazardous until proven otherwise.
Caption: Decision workflow for proper segregation and disposal of 2-(Quinolin-5-YL)acetic acid waste streams.
Step-by-Step Protocol
-
Waste Identification and Segregation: At the point of generation, determine the physical form of the waste.
-
Solid Waste: Unused reagent, reaction byproducts, or contaminated absorbent materials from spills.
-
Liquid Waste: Solutions of the compound in organic solvents or aqueous media. Do not mix incompatible waste streams.
-
Contaminated Items: Disposable PPE (gloves, wipes), and non-disposable items like glassware.
-
-
Containerization and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[5]
-
All waste containers must be kept closed when not in use.
-
Label every container immediately with a "Hazardous Waste" tag.[4] The label must clearly state the full chemical name: "2-(Quinolin-5-YL)acetic acid" and list any solvents present.
-
-
Decontamination of Labware:
-
Glassware: Reusable glassware must be decontaminated. The standard procedure is a triple rinse with a suitable solvent that can dissolve the compound.
-
Crucial Point: The first one or two rinses are highly contaminated and must be collected as liquid hazardous waste. [4] Do not pour this rinsate down the drain. Subsequent rinses can then be followed by standard washing procedures.
-
-
Final Disposal Pathway:
-
All segregated and properly labeled waste containers (solid, liquid, and collected rinsate) must be transferred to your institution's designated hazardous waste management facility or Environmental Health & Safety (EH&S) department.
-
The ultimate disposal method will be determined by licensed professionals, but it typically involves high-temperature incineration at an approved facility.[4][7] This is the most effective method for destroying persistent organic compounds like quinoline.
-
Regulatory Compliance
It is imperative to note that the disposal of hazardous waste is strictly regulated. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Always follow the specific guidelines set forth by your institution's EH&S department, as they are designed to be in full compliance with local, state, and federal laws.[11]
By adhering to this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our shared environment.
References
- Title: Quinoline: Synthesis, Applications, and Environmental Impact Source: Sinocure Chemical Group URL
- Title: Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site Source: PubMed URL
- Title: Quinoline and Groundwater Source: Minnesota Department of Health URL
- Title: Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Laboratory Professionals Source: Benchchem URL
- Title: Screening Assessment Quinoline Source: Environment Canada Health Canada URL
- Title: Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives Source: ChemistrySelect URL
- Title: QUINOLINE FOR SYNTHESIS - Safety Data Sheet Source: Loba Chemie URL
- Source: Chemos GmbH&Co.
- Title: 2-(QUINOLIN-5-YL)
- Title: Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
- Title: SAFETY DATA SHEET - Acetic Acid Source: Thermo Fisher Scientific URL
- Title: QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL
- Title: Glacial Acetic Acid - Decontamination/Waste Disposal Procedure Source: University of California, Merced - Environmental Health and Safety URL
- Title: 2-(QUINOLIN-8-YL)
- Title: SAFETY DATA SHEET Acetic acid 99.
- Title: Acetic Acid MSDS Source: LabChem URL
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. health.state.mn.us [health.state.mn.us]
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- 5. chemos.de [chemos.de]
- 6. uwm.edu [uwm.edu]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. technopharmchem.com [technopharmchem.com]
- 9. canada.ca [canada.ca]
- 10. 2-(QUINOLIN-8-YL)ACETIC ACID | CAS#:152150-04-4 | Chemsrc [chemsrc.com]
- 11. nj.gov [nj.gov]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Personal protective equipment for handling 2-(Quinolin-5-YL)acetic acid
A Proactive Safety Framework for Handling 2-(Quinolin-5-YL)acetic Acid
This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals handling 2-(Quinolin-5-YL)acetic acid (CAS 152150-03-3). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this protocol is built upon a conservative assessment of the known hazards associated with its primary structural motifs: the quinoline ring and the acetic acid side chain. Our approach prioritizes mitigating potential risks by treating the compound with the caution warranted by its chemical relatives.
The core principle of this guide is proactive risk management. We will move beyond a simple checklist of personal protective equipment (PPE) to establish a self-validating system of safe handling, from initial preparation to final disposal. Every recommendation is grounded in established chemical safety principles and supported by authoritative sources.
Hazard Assessment: A Synthesis of Known Risks
To establish a robust safety protocol, we must first understand the potential hazards. This involves deconstructing 2-(Quinolin-5-YL)acetic acid into its constituent chemical families.
-
The Quinoline Moiety: Quinoline and its derivatives are known to be hazardous. For example, the related compound 2-(Quinolin-8-YL)acetic acid is described as harmful by inhalation, in contact with skin, and if swallowed.[1] Quinoline itself may cause damage to organs through repeated exposure and is a suspected carcinogen.[2][3] Therefore, we must assume that 2-(Quinolin-5-YL)acetic acid poses risks of skin and eye irritation, respiratory tract irritation, and potential systemic toxicity upon absorption or ingestion.[3][4]
-
The Acetic Acid Moiety: The acetic acid functional group imparts corrosive properties. Concentrated (glacial) acetic acid causes severe skin burns and eye damage.[5][6][7] While the solid nature of 2-(Quinolin-5-YL)acetic acid mitigates some of the vapor risks associated with glacial acetic acid, its solutions will be acidic and must be handled as corrosive. Furthermore, dust from the solid compound can irritate the mucous membranes and respiratory system.[7]
Based on this analysis, 2-(Quinolin-5-YL)acetic acid should be treated, at a minimum, as a compound that is:
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
A cause of serious eye irritation and potential damage.
-
A cause of skin and respiratory tract irritation.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the work environment must be engineered to minimize exposure. PPE should be viewed as the final barrier, not the first.[8]
-
Chemical Fume Hood: All handling of 2-(Quinolin-5-YL)acetic acid solid and its solutions must be conducted in a certified chemical fume hood.[1][9] This is the most critical engineering control to prevent the inhalation of dust or aerosols and to contain any potential spills.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[10]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[4][11]
Personal Protective Equipment (PPE): A Comprehensive Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum required PPE for handling 2-(Quinolin-5-YL)acetic acid.
| Body Part | Protection | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile gloves are required as a minimum standard for handling both the solid and its solutions.[9] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker butyl rubber gloves, which offer extended breakthrough times for a wide range of chemicals.[5] Always inspect gloves for tears or punctures before use and change them immediately after any contact with the chemical. |
| Eyes & Face | Safety Goggles & Face Shield | Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[2][5] Standard safety glasses are insufficient. When handling larger volumes (>50 mL) of solutions or if there is a heightened risk of splashing, a full-face shield must be worn in addition to safety goggles.[8] |
| Body | Laboratory Coat | A long-sleeved, knee-length laboratory coat must be worn and kept fastened to protect skin from accidental contact.[2][9] |
| Respiratory | NIOSH-approved Respirator | A respirator is typically not required when handling small quantities within a certified chemical fume hood. However, if weighing the powder outside of a hood or if there is a risk of significant aerosolization, a NIOSH-approved N95 respirator should be used to protect against particulate inhalation.[2][12] For large spills, a half-mask or full-face respirator with organic vapor and P100 (particulate) cartridges is recommended.[2] |
Operational Plan: Step-by-Step Handling Workflow
This section provides a procedural workflow for a common laboratory task: preparing a stock solution of 2-(Quinolin-5-YL)acetic acid.
Pre-Operation Safety Check
-
Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered.
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in the table above.
Workflow for Preparing a Solution
-
Transport: Carry the chemical container in a secondary, shatter-proof container from the storage area to the fume hood.
-
Weighing: Tare a suitable weighing vessel on a balance located within the fume hood. Carefully transfer the required amount of solid 2-(Quinolin-5-YL)acetic acid to the vessel, minimizing the creation of dust.
-
Dissolution: Place the weighing vessel containing the compound into the final flask or beaker that will contain the solution. Using a wash bottle, carefully rinse the weighing vessel with the chosen solvent to ensure a complete transfer. Add the remaining solvent to reach the desired volume.
-
Mixing: If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered to the extent possible to prevent aerosol release.
-
Labeling: Immediately label the container with the full chemical name, concentration, date, and your initials.
-
Post-Handling: Tightly cap the primary chemical container and the newly prepared solution. Wipe down the external surfaces of the containers before removing them from the fume hood.
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[3][4][9]
Sources
- 1. 2-(QUINOLIN-8-YL)ACETIC ACID | CAS#:152150-04-4 | Chemsrc [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.ca [fishersci.ca]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. pppmag.com [pppmag.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories [eureka.patsnap.com]
- 11. Acetic Acid Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 12. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
